molecular formula C5H8N2OS B174819 2-Amino-5-(2-hydroxyethyl)thiazole CAS No. 105773-93-1

2-Amino-5-(2-hydroxyethyl)thiazole

Cat. No.: B174819
CAS No.: 105773-93-1
M. Wt: 144.2 g/mol
InChI Key: QXZROQLPDVYROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2-hydroxyethyl)thiazole is a versatile heterocyclic building block in medicinal chemistry and drug discovery research . The 2-aminothiazole scaffold is recognized as a privileged structure in pharmacology and is a fundamental component in several clinically approved anticancer drugs, such as dasatinib and alpelisib . Researchers utilize this compound as a key precursor for synthesizing novel bioactive molecules, including potential DNA and membrane disruptors, due to its ability to be readily functionalized at both the exocyclic amino group and the hydroxyethyl side chain . The hydroxyethyl group enhances the molecule's solubility and provides a handle for conjugation, supporting its use in the development of fluorescent probes for biochemical labeling . While the 2-aminothiazole core is associated with a broad spectrum of biological activities, including antimicrobial and anticancer properties, it is also classified among pan-assay interference compounds (PAINS), necessitating careful experimental design to confirm the specificity of any observed biological activity . This compound is intended for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c6-5-7-3-4(9-5)1-2-8/h3,8H,1-2H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZROQLPDVYROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545597
Record name 2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105773-93-1
Record name 2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-(2-hydroxyethyl)thiazole CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-(2-hydroxyethyl)thiazole (CAS: 105773-93-1) for Pharmaceutical Research and Development

Abstract

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the versatile 2-aminothiazole scaffold, this compound serves as a crucial intermediate for the synthesis of a wide array of biologically active molecules. The presence of both a primary amine and a primary hydroxyl group offers dual points for chemical modification, making it an attractive starting material for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis based on the Hantzsch thiazole reaction, expected characterization data, critical safety and handling procedures, and its applications in modern drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents.

Chemical Identity and Physicochemical Properties

Precise identification and understanding the physicochemical properties of a compound are foundational to its application in research and development. This compound is a solid at room temperature.[1]

IdentifierValueSource
CAS Number 105773-93-1[1][2]
Molecular Formula C₅H₈N₂OS[1][2][3]
Molecular Weight 144.19 g/mol [2]
IUPAC Name 2-(2-aminothiazol-5-yl)ethan-1-ol[2]
MDL Number MFCD13184156[2][3]

Table 1: Core Identifiers for this compound

The physical properties of the compound are summarized below. While experimental data is available for the melting point, other values are predicted, providing a useful baseline for experimental design.

PropertyValueNotes
Physical State Solid[1]
Melting Point 98.5 °CExperimental[1]
Boiling Point 330.2 ± 17.0 °C at 760 TorrPredicted[1]
Density 1.376 ± 0.06 g/cm³Predicted[1]
Refractive Index 1.647Predicted[1]

Table 2: Physicochemical Properties

Synthesis and Mechanism

The synthesis of 2-aminothiazole derivatives is most commonly achieved via the Hantzsch thiazole synthesis, a robust and well-established method involving the condensation of an α-haloketone with a thiourea.[4][5] This approach is directly applicable to the preparation of this compound.

Principle of Synthesis: The Hantzsch Thiazole Synthesis

The reaction proceeds through a multi-step mechanism. Initially, the sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone's carbonyl group. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This classic reaction provides a direct and efficient route to the 2-aminothiazole core.

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Mechanism R1 Thiourea I1 Thiouronium Intermediate R1->I1  Nucleophilic Attack R2 α-Haloketone(1-chloro-4-hydroxybutan-2-one) R2->I1 I2 Cyclized Intermediate I1->I2  Intramolecular Cyclization P This compound I2->P  Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Synthetic Precursors
  • Thiourea (CAS: 62-56-6): Serves as the source of the nitrogen and sulfur atoms for the thiazole ring.

  • 1-chloro-4-hydroxybutan-2-one (or its bromo-analog): This α-haloketone provides the carbon backbone and the essential 2-hydroxyethyl side chain. It can be prepared from commercially available precursors.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Hantzsch synthesis.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.

  • Addition of Reactant: To the stirring solution, add 1-chloro-4-hydroxybutan-2-one (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step is crucial as the reaction produces HCl as a byproduct.

  • Extraction: Remove the ethanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure this compound.

Workflow Experimental Synthesis Workflow A 1. Combine Reactants (Thiourea & α-haloketone in Ethanol) B 2. Heat to Reflux (4-6 hours) A->B C 3. Cool & Neutralize (aq. NaHCO₃) B->C D 4. Solvent Removal & Extraction (Ethyl Acetate) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Proton (¹H)Expected Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂6.5 - 7.0Broad Singlet2H
Thiazole C4-H6.8 - 7.2Singlet1H
-OH4.5 - 5.5Triplet (or Broad s)1H
-CH₂-OH3.6 - 3.8Triplet2H
Thiazole-CH₂-2.8 - 3.0Triplet2H

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

  • ¹³C NMR: Expected peaks around δ 168 (C2-NH₂), 140 (C5), 110 (C4), 60 (-CH₂OH), and 30 (Thiazole-CH₂-).

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for N-H stretching (amine, ~3300-3400 cm⁻¹), O-H stretching (alcohol, broad, ~3200-3500 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C-S stretching.

  • Mass Spectrometry (MS): The expected exact mass for the protonated molecule [M+H]⁺ is approximately 145.0430.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

Hazard ClassGHS StatementPictogram
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Acute Toxicity, InhalationH332: Harmful if inhaledGHS07 (Exclamation Mark)

Table 4: GHS Hazard Information[3]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid formation of dust and aerosols.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) in a dark place is recommended.[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[10][12]

Applications in Drug Discovery and Development

The 2-aminothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[13][14]

Role as a Versatile Heterocyclic Scaffold

The 2-aminothiazole core is present in numerous FDA-approved drugs, including the anti-cancer agent Dasatinib, the H₂ receptor antagonist Famotidine, and several cephalosporin antibiotics.[4][6] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with protein targets through the endocyclic nitrogen and the exocyclic amine.

Intermediate for Kinase Inhibitor Synthesis

The structure of this compound is particularly relevant to the synthesis of kinase inhibitors. The core structure is a key component of the anti-cancer drug Dasatinib (Sprycel®).[6] The 2-amino group serves as an anchor point for coupling with other heterocyclic systems, while the side chain at the 5-position can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. The hydroxyethyl group, specifically, can improve aqueous solubility and act as a hydrogen bond donor, enhancing interactions within a kinase's ATP-binding pocket.

Utility in Lead Optimization

In drug development, the hydroxyethyl side chain offers a strategic advantage. It provides a site for further chemical elaboration, such as etherification or esterification, allowing for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its presence can mitigate the lipophilicity often associated with complex heterocyclic compounds, leading to more drug-like candidates. The use of deuterated analogs of such compounds is also employed in metabolic studies to trace drug pathways and understand pharmacokinetics.[15]

Conclusion

This compound (CAS: 105773-93-1) is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its combination of the proven 2-aminothiazole core with a functionalized side chain provides researchers with a powerful tool for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-5-(2-hydroxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(2-hydroxyethyl)thiazole is a heterocyclic organic compound featuring a 2-aminothiazole core substituted with a 2-hydroxyethyl group at the 5-position. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and several FDA-approved drugs.[1][2] This structural motif is a cornerstone in the development of therapeutics targeting a broad spectrum of diseases, including bacterial infections, inflammation, and cancer.[3][4] The introduction of a hydroxyethyl side chain at the 5-position can significantly influence the molecule's physicochemical properties, such as solubility, polarity, and its ability to form hydrogen bonds. These characteristics are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of them essential for its application in drug discovery and development.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural features, spectral properties, and key physical and chemical parameters. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the 2-aminothiazole framework.

Molecular and Structural Characteristics

The fundamental structural and molecular properties of this compound are summarized below.

PropertyValueSource
CAS Number 105773-93-1[5][6]
Molecular Formula C₅H₈N₂OS[5][6]
Molecular Weight 144.20 g/mol [5][6]
Appearance Solid[5]

The structure of this compound, featuring the key functional groups, is depicted in the following diagram.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available experimental and predicted data for this compound.

PropertyValueMethodSource
Melting Point 98.5 °CExperimental[5]
Boiling Point 330.2 ± 17.0 °CPredicted[5]
Density 1.376 ± 0.06 g/cm³Predicted[5]
Solubility No specific data available for this compound. However, the parent 2-aminothiazole is soluble in water, alcohols, and diethyl ether. The presence of the hydroxyl group in this compound is expected to enhance its aqueous solubility through hydrogen bonding.[2][7]General Information[2][7]
pKa No experimental data available.-
LogP No experimental data available.-

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the ethyl side chain, and the amino group.

  • Thiazole Ring Proton (H4): A singlet in the aromatic region.

  • Ethyl Protons (-CH₂-CH₂-OH): Two triplets, corresponding to the two methylene groups, showing coupling to each other.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • Amino Protons (-NH₂): A broad singlet in the downfield region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

  • Thiazole Ring Carbons (C2, C4, C5): Three signals in the aromatic/heteroaromatic region. The carbon attached to the amino group (C2) will be the most downfield.

  • Ethyl Carbons (-CH₂-CH₂-OH): Two signals in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

  • N-H stretching (amino group): A pair of bands in the region of 3100-3500 cm⁻¹.

  • O-H stretching (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

  • C=N stretching (thiazole ring): A band around 1600-1650 cm⁻¹.

  • C-N stretching: A band in the region of 1250-1350 cm⁻¹.

  • C-O stretching: A band in the region of 1000-1250 cm⁻¹.

Synthesis and Reactivity

Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[8][9][10] This reaction involves the condensation of an α-haloketone with a thiourea.[8] For the synthesis of this compound, a suitable α-haloketone precursor bearing a protected hydroxyethyl group at the α-position would be required.

Hantzsch_Synthesis alpha_haloketone α-Haloketone (with protected -CH₂CH₂OH) intermediate Thiazoline Intermediate alpha_haloketone->intermediate Condensation thiourea Thiourea thiourea->intermediate product This compound (after deprotection) intermediate->product Cyclization & Deprotection

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Exemplary Protocol for Hantzsch Synthesis (General for 2-Aminothiazoles):

The following is a general procedure adapted from established protocols for the Hantzsch synthesis and should be optimized for the specific synthesis of this compound.[8]

  • Reaction Setup: Dissolve the α-haloketone precursor (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.[10][11]

  • Reaction: Heat the reaction mixture to reflux for a specified period, typically ranging from 30 minutes to several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[8][12]

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.[1][8]

Note: The synthesis of the specific α-haloketone precursor for this compound is a critical preceding step that is not detailed here.

Reactivity

The 2-aminothiazole ring system exhibits a rich and diverse reactivity profile. The exocyclic amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and the formation of Schiff bases.[13] The thiazole ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-donating nature of the amino group.

Applications in Drug Development

The 2-aminothiazole moiety is a key pharmacophore in a number of marketed drugs and clinical candidates. Its derivatives have demonstrated a wide range of biological activities, including:

  • Antimicrobial Activity: The 2-aminothiazole nucleus is a component of several cephalosporin antibiotics.[2]

  • Anticancer Activity: Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core.[14][15]

  • Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have shown potential as anti-inflammatory agents.[16]

While specific biological activity data for this compound is not extensively reported in the public domain, its structural similarity to other bioactive 2-aminothiazoles suggests its potential as a building block for the synthesis of novel therapeutic agents. The hydroxyethyl group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and medicinal chemistry. This guide has summarized its key physicochemical characteristics, drawing from available experimental and predicted data, as well as information on related compounds. While a comprehensive experimental dataset for this specific molecule is still emerging, the information presented here provides a solid foundation for researchers working with this and related 2-aminothiazole derivatives. Further experimental characterization of its solubility, pKa, and logP, as well as detailed biological evaluation, will be crucial for unlocking its full potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-(2-hydroxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-5-(2-hydroxyethyl)thiazole, a heterocyclic compound of significant interest in pharmaceutical research and development. While specific experimental solubility data for this compound is not extensively published, this document leverages fundamental principles of physical chemistry, expert analysis of its molecular structure, and data from analogous thiazole derivatives to predict its solubility profile across a range of common laboratory solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound, ensuring the generation of reliable and reproducible data critical for drug discovery and process development.

Introduction: The Significance of Thiazoles in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block in the design of bioactive molecules.[2] this compound is a functionalized derivative with potential applications as an intermediate in the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[4][5][6]

A thorough understanding of a compound's solubility is paramount in the drug development pipeline. Solubility directly impacts bioavailability, formulation strategies, and the feasibility of synthetic routes.[7][8] This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[9]

Molecular Structure Analysis

This compound (Molecular Formula: C₅H₈N₂OS) is a solid at room temperature.[10][11] Its structure features several key functional groups that dictate its solubility:

  • Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen. This ring system is moderately polar.[2][9]

  • Amino Group (-NH₂): A primary amine at the 2-position, capable of acting as both a hydrogen bond donor and acceptor. This group significantly increases polarity and potential for aqueous solubility.

  • Hydroxyethyl Group (-CH₂CH₂OH): A primary alcohol group, which is highly polar and readily forms hydrogen bonds. This side chain will enhance solubility in polar protic solvents.

The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen and sulfur atoms in the thiazole ring, and the oxygen of the hydroxyl group) suggests a strong potential for interaction with polar solvents.[12]

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, the following solubility profile is predicted:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ability of the amino and hydroxyethyl groups to form strong hydrogen bonds with the solvent molecules will be the primary driver of dissolution.[13] The solubility in aqueous solutions may be pH-dependent due to the basicity of the amino group.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good to moderate solubility is expected. These solvents can act as hydrogen bond acceptors, interacting favorably with the amino and hydroxyl groups of the solute. DMSO, being a strong organic solvent, is likely to be a very effective solvent.[9][14]

  • Less Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate to low solubility is predicted. While the molecule has polar character, the overall polarity might allow for some dissolution in these solvents, particularly those with some hydrogen bond accepting capability like ethyl acetate.[13]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Poor solubility is expected. The significant polarity and hydrogen bonding capabilities of this compound are incompatible with the nonpolar nature of these solvents.[9][15]

The solubility of thiazole derivatives generally increases with temperature.[9][12][15] Therefore, heating may be employed to increase the amount of dissolved solute.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7][14][16]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess 2-Amino-5- (2-hydroxyethyl)thiazole prep_solvent Add precise volume of chosen solvent prep_vial Combine in a sealed vial agitation Agitate at constant temperature (e.g., 24-72h) prep_vial->agitation Transfer equilibrium Allow solid to settle separation Separate solid and liquid (centrifugation/filtration) equilibrium->separation Transfer quantification Quantify solute concentration in the supernatant (e.g., HPLC, UV-Vis) end end quantification->end Calculate Solubility (e.g., mg/mL)

Caption: Workflow for the Shake-Flask Method.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, ethyl acetate, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

    • Accurately add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and/or 37 °C for physiological relevance).[8]

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The time required may need to be determined empirically.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any undissolved solid.

    • Separate the saturated solution from the undissolved solid by either:

      • Centrifugation: Centrifuge the sample to pellet the excess solid.

      • Filtration: Pass the sample through a syringe filter. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound using a validated analytical technique such as HPLC or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Self-Validation and Trustworthiness:

  • To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

  • The presence of undissolved solid in the vial at the end of the experiment confirms that a saturated solution was achieved.

  • Running experiments in triplicate is essential to assess the reproducibility of the results.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Tabulated Solubility Data
Solvent ClassSolventTemperature (°C)Predicted SolubilityExperimentally Determined Solubility (mg/mL)
Polar Protic Water25HighTo be determined
Methanol25HighTo be determined
Ethanol25HighTo be determined
Polar Aprotic DMSO25HighTo be determined
Acetonitrile25ModerateTo be determined
Less Polar Ethyl Acetate25LowTo be determined
Nonpolar Toluene25PoorTo be determined

This table serves as a template for recording experimentally determined solubility data.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound. Based on its molecular structure, the compound is predicted to be highly soluble in polar protic and aprotic solvents, with limited solubility in nonpolar solvents. The provided experimental protocols, centered on the reliable shake-flask method, offer a clear pathway for researchers to generate accurate and reproducible solubility data. Such data is indispensable for advancing the use of this and similar thiazole derivatives in pharmaceutical research and development.

References

discovery and history of 2-amino-thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 2-Amino-Thiazole Derivatives

Introduction: The Emergence of a Privileged Scaffold

The 2-aminothiazole ring is a five-membered heterocyclic motif containing nitrogen and sulfur that has risen to prominence as a "privileged structure" in medicinal chemistry.[1][2] Its significance lies not in its complexity, but in its versatility. The arrangement of hydrogen bond donors and acceptors, coupled with its stable aromatic nature and the capacity for substitution at multiple positions, allows derivatives to interact with a vast array of biological targets.[1][3] This guide provides a technical overview of the historical discovery, synthesis, and evolution of 2-aminothiazole derivatives, tracing their journey from a synthetic curiosity to the core of numerous clinically vital therapeutics. We will explore the foundational chemistry that enables their creation, the key therapeutic breakthroughs driven by this scaffold, and the critical considerations for modern drug development.

Section 1: Foundational Synthesis - The Hantzsch Reaction

The cornerstone of 2-aminothiazole chemistry is the Hantzsch thiazole synthesis, a classic condensation reaction first reported in the late 19th century. Its enduring relevance is a testament to its efficiency and robustness. From a senior scientist's perspective, the Hantzsch synthesis is not just a reaction; it is a foundational platform for library generation and structure-activity relationship (SAR) studies.

The Core Mechanism

The reaction classically involves the condensation of an α-haloketone with a thiourea or thiourea derivative.[4][5][6] The choice of these two starting materials is causal and deliberate: the α-haloketone provides the C4 and C5 atoms of the thiazole ring, while the thiourea supplies the N3, C2, and S1 atoms, along with the crucial 2-amino group.

The generally accepted mechanism proceeds through several logical steps:

  • Nucleophilic Attack: The sulfur atom of the thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone.

  • Intermediate Formation: This initial attack forms an isothiouronium salt intermediate.

  • Cyclization: An intramolecular condensation occurs where the nitrogen of the thiourea attacks the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration to form the aromatic thiazole ring.[7]

This entire workflow can be visualized as a streamlined process for assembling the core scaffold.

Hantzsch_Synthesis cluster_reaction Reaction Pathway reagents Starting Materials alpha_haloketone α-Haloketone (Provides C4, C5) reagents->alpha_haloketone thiourea Thiourea Derivative (Provides S1, C2, N3) reagents->thiourea step1 Step 1: Nucleophilic Attack (S on α-Carbon) alpha_haloketone->step1 thiourea->step1 step2 Step 2: Intramolecular Cyclization (N on Carbonyl C) step1->step2 step3 Step 3: Dehydration (Aromatization) step2->step3 product 2-Aminothiazole Derivative step3->product Kinase_Inhibition cluster_pathway BCR-ABL Signaling Pathway (Simplified) BCR_ABL BCR-ABL Constitutively Active Kinase Substrate Substrate Protein BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL Phospho_Substrate Phosphorylated Substrate (Active) Substrate->Phospho_Substrate Downstream Downstream Signaling (Cell Proliferation, Survival) Phospho_Substrate->Downstream Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->BCR_ABL Binds to ATP Pocket & Inhibits Activity

References

The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] This five-membered ring system, containing both sulfur and nitrogen, is a cornerstone in the synthesis of numerous biologically active molecules and is present in a variety of FDA-approved drugs.[2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a diverse range of biological targets. This guide provides a comprehensive technical overview of the biological significance of the 2-aminothiazole core, delving into its structure-activity relationships, key therapeutic applications, and the underlying mechanisms of action. We will explore its role as a kinase inhibitor, an antimicrobial agent, and an anti-inflammatory compound, supported by detailed experimental protocols and visual diagrams to elucidate complex concepts.

The 2-Aminothiazole Scaffold: A Foundation for Diverse Bioactivity

The 2-aminothiazole core is considered a "privileged structure" in drug discovery, a term coined to describe molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target.[4][5][6] This versatility stems from its distinct chemical features:

  • Hydrogen Bonding Capabilities: The exocyclic amino group and the endocyclic nitrogen atom can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

  • Aromaticity and Rigidity: The thiazole ring is an aromatic system, providing a rigid scaffold that can orient substituents in a defined three-dimensional space for optimal target engagement.

  • Metabolic Considerations: While the 2-aminothiazole moiety can be susceptible to metabolic activation, its derivatives have been successfully designed to balance efficacy with a favorable safety profile.[4][6]

The inherent reactivity of the 2-aminothiazole core also allows for straightforward chemical modification at multiple positions (N-2, C-4, and C-5), enabling the generation of large and diverse compound libraries for high-throughput screening and lead optimization.[1][7]

Key Therapeutic Applications of 2-Aminothiazole Derivatives

The broad therapeutic potential of 2-aminothiazole derivatives is well-documented across numerous disease areas.[2] This section will highlight three major areas where this scaffold has made a significant impact: oncology, infectious diseases, and inflammatory disorders.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminothiazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[8][9]

One of the most notable examples is Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-Abl and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3][9] The 2-aminothiazole core of Dasatinib forms key hydrogen bonds within the ATP-binding pocket of the target kinases, contributing to its high affinity and inhibitory activity.[9]

Other kinases targeted by 2-aminothiazole derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs, such as CDK2, have been developed for their anti-proliferative effects in various cancers.[10]

  • Aurora Kinases: These are essential for mitotic progression, and their inhibition by 2-aminothiazole-based compounds can lead to apoptosis in tumor cells.[11]

  • BRAF Kinase: Mutated BRAF is a key driver in melanoma, and 2-aminothiazole derivatives have been explored as inhibitors of this pathway.[8]

  • Protein Kinase CK2: Allosteric inhibitors based on the 2-aminothiazole scaffold have been identified, offering a novel mechanism of action compared to traditional ATP-competitive inhibitors.[12][13]

Table 1: Examples of 2-Aminothiazole Derivatives as Kinase Inhibitors

Compound/Drug NameTarget Kinase(s)Therapeutic IndicationReference
DasatinibBCR-Abl, Src family kinasesCML, ALL[3][9]
Dabrafenib (contains a thiazole ring)BRAF V600EMelanoma[3]
AlpelisibPI3KαBreast Cancer[3][14]
SNS-032CDK2, 7, 9Investigational (Cancer)[15]

Signaling Pathway Visualization: Inhibition of the BCR-Abl Pathway by Dasatinib

BCR_Abl_Inhibition cluster_cell Leukemic Cell BCR_Abl BCR-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_Abl->Substrate Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Dasatinib Dasatinib Dasatinib->BCR_Abl Inhibition

Caption: Dasatinib inhibits the constitutively active BCR-Abl kinase, blocking downstream signaling and halting uncontrolled cell proliferation in chronic myeloid leukemia.

Antimicrobial and Antiviral Agents

The 2-aminothiazole scaffold is a key component of numerous antimicrobial and antiviral drugs. Its ability to mimic or interfere with natural substrates makes it an effective inhibitor of essential microbial enzymes.

  • Antibacterial Activity: Derivatives of 2-aminothiazole have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. They are integral to the structure of several cephalosporin antibiotics, such as Cefdinir and Cefixime .[2]

  • Antitubercular Activity: The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. Several 2-aminothiazole derivatives have shown potent activity against Mycobacterium tuberculosis, with some compounds exhibiting minimal inhibitory concentrations (MICs) in the sub-micromolar range.[16][17]

  • Antifungal and Antiviral Properties: The scaffold is also found in antifungal agents like Abafungin and has been investigated for its potential against various viruses, including HIV.[18][19]

Anti-inflammatory Drugs

Chronic inflammation is a contributing factor to a wide range of diseases. 2-Aminothiazole derivatives have been developed as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Meloxicam , a non-steroidal anti-inflammatory drug (NSAID), features a 2-aminothiazole moiety and is widely used for the management of arthritis.[2][3]

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is often achieved through well-established and versatile chemical reactions.

Hantzsch Thiazole Synthesis

The most common and classical method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[16][20] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Workflow: Hantzsch Synthesis of a 2-Aminothiazole Derivative

Hantzsch_Synthesis start Start Materials reagents α-Haloketone Thiourea Derivative start->reagents reaction Reaction Vessel reagents->reaction workup Work-up (e.g., Neutralization, Extraction) reaction->workup Cooling conditions Solvent (e.g., Ethanol) Reflux conditions->reaction purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product 2-Aminothiazole Product purification->product

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Step-by-Step Protocol for the Synthesis of 2-amino-4-(pyridin-2-yl)thiazole: [16]

  • Preparation of Reagents:

    • Dissolve 2-bromoacetylpyridine hydrobromide in ethanol.

    • Prepare a separate solution of thiourea in ethanol.

  • Reaction:

    • Add the thiourea solution to the 2-bromoacetylpyridine hydrobromide solution.

    • Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the mixture with a base, such as concentrated ammonium hydroxide, until a precipitate forms.

    • Collect the solid precipitate by filtration.

  • Purification:

    • Wash the collected solid with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether).

    • If necessary, recrystallize the crude product from an appropriate solvent system to obtain the pure 2-amino-4-(pyridin-2-yl)thiazole.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of newly synthesized 2-aminothiazole derivatives against a specific kinase, a biochemical assay is typically performed.

Step-by-Step Protocol for a Generic In Vitro Kinase Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (2-aminothiazole derivative) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.

    • Prepare assay buffer containing the purified kinase, the kinase's substrate (e.g., a peptide or protein), and ATP.

  • Assay Procedure:

    • In a microplate, add the kinase and the test compound at various concentrations.

    • Incubate for a predetermined time to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a specific duration at an optimal temperature (e.g., 30°C).

    • Stop the reaction using a suitable stop solution (e.g., EDTA).

  • Detection:

    • Quantify the extent of substrate phosphorylation. This can be done using various methods, such as:

      • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of 2-aminothiazole-based drug candidates. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity.

For many 2-aminothiazole derivatives, the following general SAR observations have been made:[16][17]

  • N-2 Position: The amino group at the 2-position is often essential for activity, as it frequently participates in key hydrogen bonding interactions with the target. Modifications at this position, such as acylation or substitution with aryl groups, can significantly modulate potency and selectivity.[16][17]

  • C-4 and C-5 Positions: Substituents at the 4 and 5-positions of the thiazole ring can influence steric and electronic properties, affecting target binding and pharmacokinetic properties. For example, in antitubercular 2-aminothiazoles, a 2-pyridyl substituent at the C-4 position was found to be critical for potency.[16]

Conclusion and Future Perspectives

The 2-aminothiazole core structure continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its proven success in a wide range of therapeutic areas, from oncology to infectious diseases, underscores its significance in medicinal chemistry.[1][2] The well-established synthetic routes and the potential for diverse functionalization ensure that the exploration of 2-aminothiazole derivatives will remain a fruitful area of research.

Future efforts in this field will likely focus on:

  • Designing novel derivatives with improved selectivity and reduced off-target effects.

  • Exploring new biological targets for 2-aminothiazole-based compounds.

  • Utilizing computational and structure-based drug design to guide the synthesis of more potent and specific inhibitors.

  • Investigating the potential of 2-aminothiazole derivatives as chemical probes to elucidate complex biological pathways.

The continued investigation of this privileged scaffold holds great promise for the development of the next generation of innovative therapeutics to address unmet medical needs.

References

A Technical Guide to the Spectral Analysis of 2-Amino-5-(2-hydroxyethyl)thiazole: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Spectroscopic Signature of a Key Thiazole Derivative for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-5-(2-hydroxyethyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole scaffolds are prevalent in numerous biologically active molecules, and a thorough understanding of their structural characteristics is paramount for the rational design and synthesis of novel therapeutics.[1][2] This document, intended for researchers and drug development professionals, offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative analysis with related structures.

The Structural Significance of this compound

This compound possesses a unique combination of functional groups that make it a valuable building block in organic synthesis. The primary amino group at the 2-position and the hydroxyethyl substituent at the 5-position of the thiazole ring offer multiple sites for chemical modification, enabling the creation of diverse molecular libraries for biological screening. The thiazole ring itself is a privileged scaffold in medicinal chemistry, known to impart a range of pharmacological activities.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.[3] The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom within the this compound molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The interpretation of these signals is based on their chemical shift (δ), multiplicity, and integration.[4]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Thiazole-H4~7.0-7.5Singlet1HThe proton on the thiazole ring is in an electron-rich environment and typically appears as a singlet.[5]
-NH₂~5.0-6.0Broad Singlet2HThe chemical shift of amine protons can vary depending on the solvent and concentration due to hydrogen bonding. The signal is often broad.[6][7]
-CH₂- (adjacent to OH)~3.7-3.9Triplet2HThese protons are deshielded by the adjacent oxygen atom and will be split into a triplet by the neighboring methylene group.
-CH₂- (adjacent to thiazole)~2.8-3.0Triplet2HThese protons are influenced by the aromatic thiazole ring and will be split into a triplet by the adjacent methylene group.
-OHVariableBroad Singlet1HThe hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. Addition of D₂O would cause this signal to disappear.[6]
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2 (Thiazole, C-NH₂)~165-170The carbon atom bonded to two nitrogen atoms in the thiazole ring is significantly deshielded.[8]
C4 (Thiazole, C-H)~120-125The protonated carbon of the thiazole ring.
C5 (Thiazole, C-CH₂CH₂OH)~135-140The substituted carbon of the thiazole ring.
-CH₂- (adjacent to OH)~60-65The carbon atom bonded to the electronegative oxygen atom is deshielded.
-CH₂- (adjacent to thiazole)~30-35The carbon atom attached to the thiazole ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound will display characteristic absorption bands for the amine, hydroxyl, and thiazole ring moieties.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode Significance
-NH₂ (Amine)3300-3500N-H Stretch (asymmetric and symmetric)The presence of a primary amine is indicated by two distinct bands in this region.[6][9]
-OH (Alcohol)3200-3600O-H StretchA broad absorption band characteristic of a hydroxyl group involved in hydrogen bonding.[10]
C-H (Thiazole)~3100C-H StretchAromatic C-H stretching vibrations.
C=N (Thiazole)~1600-1650C=N StretchCharacteristic stretching vibration of the thiazole ring.
C-N1250-1335C-N StretchStretching vibration of the C-N bond in the aromatic amine.[9]
C-O1050-1150C-O StretchStretching vibration of the primary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Thiazole derivatives typically show abundant molecular ions.[11]

m/z Value Interpretation Proposed Fragmentation Pathway
144[M]⁺ (Molecular Ion)The intact molecule with a single positive charge. The molecular formula is C₅H₈N₂OS.[12]
113[M - CH₂OH]⁺Loss of the hydroxymethyl radical from the side chain.
99[M - CH₂CH₂OH]⁺Cleavage of the entire hydroxyethyl side chain.

The fragmentation of thiazoles can be complex, involving ring cleavage and rearrangements.[13][14] A detailed analysis of the fragmentation pattern can provide further confirmation of the proposed structure.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -NH₂ and -OH.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation for IR Spectroscopy
  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • ATR-FTIR: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Sample Preparation for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the structural analysis, the following diagrams illustrate the molecular structure of this compound and a generalized analytical workflow.

Caption: Molecular structure of this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Generalized analytical workflow for the structural characterization of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its structural elucidation and purity assessment. This guide offers a detailed interpretation of the expected spectral data, empowering researchers to confidently identify and characterize this important synthetic intermediate. The insights gained from these analytical techniques are crucial for advancing drug discovery programs that utilize the versatile thiazole scaffold.

References

A Technical Guide to Therapeutic Target Identification for 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (2-AT) moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs and its ability to interact with a wide array of biological targets.[1][2] Its versatile structure, characterized by a five-membered heterocycle with strategically placed nitrogen and sulfur atoms, allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This guide provides an in-depth exploration of the key therapeutic targets for 2-AT compounds, detailing the underlying mechanisms of action and presenting robust, field-proven methodologies for target validation and compound characterization.

Protein Kinases: The Premier Target Class for 2-Aminothiazoles

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The 2-AT scaffold has proven exceptionally effective as a "hinge-binding" motif, competitively inhibiting ATP from binding to the kinase active site. This has led to the development of numerous potent and selective kinase inhibitors.[5][6][7]

Tyrosine Kinases: BCR-ABL and SRC Family

The most prominent example of a 2-AT-based drug is Dasatinib , a potent inhibitor of the BCR-ABL fusion protein, the driver of chronic myeloid leukemia (CML).[8][9]

  • Mechanism of Action: Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, a key advantage over earlier inhibitors like imatinib.[8][10] This dual-binding capability allows it to overcome resistance mutations that lock the kinase in its active state.[10][11] By blocking the ATP-binding site, Dasatinib prevents the phosphorylation of downstream substrates, shutting down the proliferative signals that drive cancer cell growth and survival, ultimately leading to apoptosis.[8] Beyond BCR-ABL, Dasatinib potently inhibits SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ, contributing to its broad clinical efficacy.[8][10][12]

Visualizing the BCR-ABL Signaling Pathway and Inhibition

The following diagram illustrates the central role of BCR-ABL in CML and the point of intervention for 2-AT inhibitors like Dasatinib.

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription AKT AKT PI3K->AKT AKT->Transcription Dasatinib Dasatinib (2-Aminothiazole Inhibitor) Dasatinib->Block

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking multiple downstream pro-survival pathways.

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer. Several 2-AT derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, CDK4, and CDK6.[13]

  • Mechanism of Action: 2-AT compounds targeting CDKs act as ATP-competitive inhibitors.[14][15] For example, selective CDK4/6 inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein.[16][17] This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for S-phase entry, leading to a G1 cell cycle arrest.[16][17] This mechanism has proven effective in treating certain types of breast cancer.

Other Relevant Kinase Targets

The versatility of the 2-AT scaffold extends to numerous other kinase families implicated in disease.

  • p38 MAP Kinase: As a key regulator of inflammatory responses, p38 MAPK is a target for autoimmune and inflammatory diseases.[4][18] Structure-based design has yielded potent 2-AT based p38 MAPK inhibitors.[19][20]

  • Aurora Kinases: These kinases are critical for mitotic progression, and their inhibition can lead to apoptosis in tumor cells. The 2-AT scaffold has been successfully used to develop selective Aurora kinase inhibitors.[21][22]

  • PI3K/mTOR Pathway: This pathway is central to cell growth and metabolism and is frequently mutated in cancer. 2-AT derivatives have shown promise as inhibitors of key nodes in this pathway, such as mTOR.[23]

Table 1: Representative 2-Aminothiazole-Based Kinase Inhibitors and Potencies
Compound/SeriesPrimary Target(s)Reported Potency (IC50)Therapeutic Area
DasatinibBCR-ABL, SRC Family<1 nM (BCR-ABL)Oncology (CML, ALL)[10][12]
Palbociclib AnalogCDK4 / CDK69.2 nM / 7.8 nMOncology (Breast Cancer)[17]
Aminothiazole SeriesCDK21 - 10 nMOncology[14]
Phenyl-aminothiazolep38 MAPK0.1 - 2 µMInflammation[19][20]
SNS-032CDK2, 7, 9Potent, selective inhibitorOncology[6]

Target Validation & Compound Characterization Workflows

Synthesizing a potent compound is only the first step. Rigorous experimental validation is required to confirm its mechanism of action and cellular efficacy.

Workflow for Kinase Inhibitor Validation

A tiered approach ensures that resources are focused on the most promising compounds, moving from simple biochemical assays to more complex cellular and in vivo models.

Visualizing the Kinase Inhibitor Screening Cascade

HTS_Workflow Primary Primary Screen (e.g., HTRF Biochemical Assay) High-Throughput DoseResp Dose-Response & IC50 (Biochemical) Primary->DoseResp Confirm Hits Selectivity Kinase Selectivity Panel (Off-Target Profiling) DoseResp->Selectivity Assess Specificity Cellular Cell-Based Assay (Target Engagement, e.g., CETSA) Selectivity->Cellular Validate in Cells MoA Mechanism of Action (e.g., Western Blot for p-Substrate) Cellular->MoA Confirm MoA Phenotype Phenotypic Assay (e.g., Cell Viability, Apoptosis) MoA->Phenotype Link to Function LeadOpt Lead Optimization (SAR, DMPK) Phenotype->LeadOpt Advance Leads

Caption: A typical workflow for identifying and validating novel kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Scientific Rationale: HTRF is a robust, high-throughput method for measuring kinase activity in a homogenous format (no wash steps).[24][25] It relies on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665) to quantify the phosphorylation of a substrate.[24][26] The time-resolved aspect minimizes background fluorescence, increasing sensitivity.[25]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of the target kinase, biotinylated substrate peptide, and ATP (typically at the Km concentration to identify ATP-competitive inhibitors).

    • Compound Dispensing: In a low-volume 384-well plate, dispense 2-AT compounds from a concentration gradient (e.g., 10-point, 3-fold serial dilution) using an acoustic dispenser. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Kinase Reaction: Add the kinase and biotinylated substrate to the wells and briefly incubate. Initiate the enzymatic reaction by adding ATP.[27] Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.

    • Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), an anti-phospho-substrate antibody labeled with Eu³⁺(K) cryptate (donor), and streptavidin-XL665 (acceptor).[25][27] The streptavidin binds the biotinylated substrate, and the antibody binds only the phosphorylated product.[24]

    • Signal Reading: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

  • Scientific Rationale: CETSA is a powerful biophysical method to verify direct target engagement in a physiological context (i.e., within intact cells or cell lysates).[28][29] The principle is that a protein becomes thermodynamically stabilized upon ligand binding, causing it to denature and aggregate at a higher temperature than its unbound state.[29][30]

  • Step-by-Step Methodology:

    • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the 2-AT compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).

    • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (for a melt curve) or a single, optimized temperature (for a dose-response) for 3 minutes using a thermal cycler, followed by immediate cooling.[29]

    • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles or another method that does not use detergents that might disrupt binding.

    • Separation of Fractions: Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[30][31]

    • Protein Quantification: Carefully collect the supernatant. Quantify the amount of the soluble target protein remaining using a standard protein detection method like Western Blot or AlphaScreen®.[29][30]

    • Data Analysis: For a melt curve, plot the band intensity (or signal) against temperature to determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target stabilization.[32] For an isothermal dose-response, plot the signal against compound concentration to quantify the potency of target engagement in the cellular environment.[32]

Emerging & Non-Kinase Therapeutic Targets

While kinases are a dominant target class, the 2-AT scaffold shows significant promise against other biological targets.

Antimicrobial Targets

2-aminothiazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[33][34][35][36][37]

  • Mechanism of Action: While varied, proposed mechanisms include the inhibition of essential enzymes in microbial metabolic pathways. Molecular docking studies suggest that 2-AT compounds may inhibit MurB, an enzyme involved in peptidoglycan biosynthesis in bacteria, and CYP51 (lanosterol 14-alpha-demethylase), a key enzyme in fungal ergosterol biosynthesis.[33][35]

Targets in Neurodegenerative Diseases

The 2-AT scaffold is being explored for its potential in treating neurodegenerative disorders like Alzheimer's and prion diseases.

  • Tau-Induced Neurodegeneration: Certain substituted 2-aminothiazoles have been shown to protect against tau-induced neuronal toxicity at nanomolar concentrations in cellular models of Alzheimer's disease.[38][39]

  • Anti-Prion Activity: High-throughput screening has identified 2-ATs as potent inhibitors of prion (PrPSc) formation in infected neuronal cells, making them promising candidates for treating fatal diseases like Creutzfeldt-Jakob disease.[40][41][42]

Conclusion and Future Directions

The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for drug discovery. Its proven success against protein kinases, particularly in oncology, has established it as a privileged structure. However, the expanding research into its antimicrobial and neuroprotective properties demonstrates that its therapeutic potential is far from exhausted. Future research will likely focus on developing next-generation 2-AT compounds with even greater selectivity to minimize off-target effects and exploring novel covalent and allosteric mechanisms of inhibition to tackle drug resistance. The robust validation workflows outlined in this guide are essential for translating these chemical innovations into clinically effective therapies.

References

An In-Depth Technical Guide to 2-Aminothiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Status of the 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutically active agents. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets, offering a robust starting point for drug discovery. The 2-aminothiazole nucleus is a quintessential example of such a scaffold.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, is a cornerstone in the synthesis of compounds targeting a vast array of diseases.[3][4] Its prevalence is not accidental; the scaffold's structural features, including its capacity for hydrogen bonding, metal chelation, and its relative metabolic stability, make it an ideal template for molecular design.

Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[4][5][6][7] This versatility has led to the development of several clinically successful drugs, such as the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib, cementing the scaffold's importance in modern pharmacology.[8][9] However, it is also crucial for researchers to be aware that the 2-aminothiazole moiety is sometimes classified as a "toxicophore," a structure that can be metabolically activated to form reactive metabolites, warranting careful consideration during the drug design process.[1][10]

This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthesis, mechanisms of action, structure-activity relationships, and key therapeutic applications of this vital chemical class.

Part 1: Core Synthetic Strategies

The functionalization and elaboration of the 2-aminothiazole core are critical for modulating its biological activity. While numerous synthetic routes exist, the Hantzsch thiazole synthesis remains the most fundamental and widely employed method.

The Hantzsch Thiazole Synthesis

This classical condensation reaction, first reported in 1887, involves the reaction of an α-haloketone with a thiourea or thioamide. Its enduring utility lies in its reliability, operational simplicity, and the commercial availability of a wide range of starting materials, allowing for the introduction of diverse substituents at the R1 and R2 positions of the resulting thiazole ring.

Mechanism Causality: The reaction initiates with a nucleophilic attack by the sulfur atom of the thiourea onto the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole product. The choice of solvent and base is critical; typically, alcoholic solvents like ethanol are used to facilitate the dissolution of reactants, and a mild base may be used to neutralize the hydrogen halide byproduct.

Workflow: General Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagents α-Haloketone + Thiourea Derivative solvent Reaction Solvent (e.g., Ethanol) reagents->solvent Dissolve reaction Condensation & Cyclization solvent->reaction Heat/Reflux workup Reaction Work-up (Neutralization, Extraction) reaction->workup Cool & Process purification Purification (Crystallization or Chromatography) workup->purification product 2-Aminothiazole Derivative purification->product BCR_ABL_Pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) BCR_ABL->Downstream Phosphorylates Apoptosis Apoptosis BCR_ABL->Apoptosis Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Activates Proliferation->Apoptosis Inhibition Leads to Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->BCR_ABL Inhibits ATP Binding

References

Unlocking the Potential of 2-Aminothiazoles: A Technical Guide to Theoretical Calculations in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and a multitude of investigational agents.[1][2] Its remarkable versatility and broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, have cemented its status as a privileged structure in drug discovery.[1] This guide provides an in-depth exploration of the theoretical calculation methodologies that are pivotal in the rational design and optimization of novel 2-aminothiazole derivatives. We will delve into the practical application of quantum chemical calculations, molecular docking, and molecular dynamics simulations, offering a framework for researchers to accelerate the discovery of next-generation therapeutics.

Section 1: The Foundation - Understanding the 2-Aminothiazole Core with Quantum Chemistry

Before venturing into complex biological interactions, a fundamental understanding of the intrinsic electronic and structural properties of the 2-aminothiazole scaffold and its derivatives is paramount. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens to dissect these characteristics.

The "Why": Causality in Method Selection

The choice of a computational method is not arbitrary; it is dictated by the desired balance between accuracy and computational cost. For 2-aminothiazole derivatives, DFT with a functional like B3LYP and a basis set such as 6-31+G(d,p) offers a robust and widely accepted approach for geometry optimization and electronic property calculations.[3] This level of theory provides reliable predictions of molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and potential intermolecular interactions.[3][4]

Experimental Protocol: DFT-Based Molecular Characterization

This protocol outlines the essential steps for performing a DFT calculation on a novel 2-aminothiazole derivative.

Step 1: Molecular Structure Generation

  • Build the 3D structure of the 2-aminothiazole derivative using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

  • Perform an initial geometry optimization using a faster, lower-level method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Input File Preparation for Gaussian

  • Create an input file for a quantum chemistry package like Gaussian.

  • Specify the desired level of theory and basis set (e.g., #p B3LYP/6-31+G(d,p) Opt Freq).

  • The Opt keyword requests a geometry optimization to find the lowest energy conformation.

  • The Freq keyword calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).

  • Define the molecular charge and multiplicity.

Step 3: Execution and Analysis

  • Submit the input file to the quantum chemistry software.

  • Upon completion, analyze the output file to extract key information:

    • Optimized Geometry: The lowest energy 3D coordinates of the molecule.

    • Thermodynamic Properties: Enthalpy, Gibbs free energy.

    • Electronic Properties: HOMO and LUMO energies, molecular electrostatic potential (MEP).

Data Presentation: Interpreting Quantum Chemical Descriptors

The outputs of DFT calculations provide a wealth of quantitative data that informs our understanding of a molecule's behavior.

ParameterSignificance in Drug DesignExample Interpretation
HOMO Energy Relates to the ability to donate electrons (nucleophilicity).A higher HOMO energy suggests a greater propensity to interact with electron-deficient sites on a biological target.
LUMO Energy Relates to the ability to accept electrons (electrophilicity).A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.
HOMO-LUMO Gap Correlates with chemical reactivity and stability.A smaller energy gap suggests higher reactivity.[5]
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrostatic interactions.Red regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles).[3]

Section 2: Predicting Interactions - Molecular Docking of 2-Aminothiazole Derivatives

Molecular docking is a cornerstone of in-silico drug discovery, enabling the prediction of the binding orientation and affinity of a ligand to its macromolecular target.[6][7][8][9] For 2-aminothiazole derivatives, this technique is instrumental in identifying potential biological targets and prioritizing compounds for synthesis and biological evaluation.

The "Why": A Logic-Driven Approach to Docking

The success of a docking study hinges on the careful preparation of both the ligand and the receptor. The rationale is to create a computationally tractable yet biologically relevant system. This involves adding hydrogen atoms, assigning correct protonation states, and defining the binding site. The choice of docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is also critical for efficiently searching the conformational space of the ligand within the receptor's active site.

Experimental Protocol: A Step-by-Step Docking Workflow

This protocol details a typical molecular docking procedure using widely accessible software.

Step 1: Receptor Preparation

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Remove water molecules and any co-crystallized ligands.

  • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

  • Use software like UCSF Chimera or AutoDockTools for this preparation.

Step 2: Ligand Preparation

  • Use the DFT-optimized geometry of the 2-aminothiazole derivative as the starting point.

  • Assign partial charges (e.g., Gasteiger charges).

  • Define the rotatable bonds to allow for conformational flexibility during docking.

Step 3: Grid Box Definition

  • Define a 3D grid box that encompasses the active site of the receptor. The size of the grid should be sufficient to allow the ligand to move and rotate freely.

Step 4: Docking Execution

  • Perform the docking calculation using software like AutoDock Vina or Glide.

  • The software will generate a series of binding poses for the ligand, each with a corresponding docking score (binding energy).

Step 5: Analysis of Results

  • Analyze the top-ranked poses based on their docking scores.

  • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the binding mode.[10][11]

Mandatory Visualization: Docking Workflow

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Obtain PDB Structure Clean Remove Water & Ligands PDB->Clean Hydrogens_R Add Hydrogens Clean->Hydrogens_R Grid Define Grid Box Hydrogens_R->Grid DFT_Geom Optimized Geometry (DFT) Charges Assign Charges DFT_Geom->Charges RotBonds Define Rotatable Bonds Charges->RotBonds RotBonds->Grid Dock Perform Docking Grid->Dock Analyze Analyze Poses & Interactions Dock->Analyze

Caption: A streamlined workflow for molecular docking studies of 2-aminothiazole derivatives.

Section 3: Simulating Dynamics - Unveiling the Behavior of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.[10][11][12][13] This allows for the assessment of binding stability, the identification of key and persistent interactions, and the calculation of more accurate binding free energies.

The "Why": The Rationale Behind Simulating Motion

The primary goal of MD simulations in this context is to evaluate the stability of the docked pose and to refine the understanding of the intermolecular interactions. By simulating the atomic motions of the system, we can observe whether the ligand remains bound in its initial predicted orientation or if it undergoes significant conformational changes. This provides a more rigorous validation of the docking results.

Experimental Protocol: Performing a Molecular Dynamics Simulation

This protocol outlines the key stages of an MD simulation using a package like GROMACS or AMBER.

Step 1: System Preparation

  • Start with the best-docked pose of the 2-aminothiazole derivative within the receptor.

  • Place the complex in a periodic box of solvent (e.g., water).

  • Add counter-ions to neutralize the system.

Step 2: Minimization

  • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

Step 3: Equilibration

  • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

Step 4: Production MD

  • Run the simulation for a sufficiently long time (e.g., 100 ns) to sample the conformational space of the complex.[14]

Step 5: Trajectory Analysis

  • Analyze the resulting trajectory to calculate various parameters:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds over time.

    • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.[7][10]

Mandatory Visualization: MD Simulation Workflow

md_simulation_workflow Start Start with Docked Complex Solvate Solvate and Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds, Binding Free Energy) Production->Analyze

Caption: The sequential stages of a molecular dynamics simulation protocol.

Conclusion

The integration of quantum chemical calculations, molecular docking, and molecular dynamics simulations provides a powerful, multi-faceted approach to the study of 2-aminothiazole derivatives in drug discovery. By understanding the intrinsic properties of these molecules and predicting their interactions with biological targets, researchers can make more informed decisions, leading to the accelerated design and development of novel therapeutics with improved efficacy and safety profiles. This guide serves as a foundational framework, and it is the thoughtful application and interpretation of these computational tools that will continue to drive innovation in this exciting field.

References

The 2-Aminothiazole Nucleus: A Comprehensive Technical Guide to its Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and versatile reactivity make it an invaluable building block for the synthesis of diverse molecular architectures. This guide provides an in-depth exploration of the reactivity profile of the 2-aminothiazole nucleus, offering insights into its behavior in various chemical transformations and providing practical, field-proven protocols for its derivatization.

The Electronic Landscape of 2-Aminothiazole: A Tale of Two Nitrogens

The reactivity of the 2-aminothiazole core is fundamentally governed by the interplay of its constituent atoms: the electron-rich sulfur atom, the pyridine-like endocyclic nitrogen (N-3), and the aniline-like exocyclic amino group (N-2). This arrangement creates a molecule with a complex and fascinating electronic character, exhibiting ambident nucleophilicity.

The exocyclic amino group, through resonance, increases the electron density of the thiazole ring, particularly at the C-5 position, making it susceptible to electrophilic attack. However, the molecule possesses two primary nucleophilic centers: the endocyclic and exocyclic nitrogen atoms. The preferred site of reaction is highly dependent on the nature of the electrophile and the reaction conditions.

Caption: Resonance contributors of the 2-aminothiazole nucleus.

When reacting with saturated electrophiles (sp3-hybridized carbons), the endocyclic nitrogen (N-3) is generally the more reactive center in the neutral form.[3][4] However, in the presence of a base, the deprotonated exocyclic amino group becomes a potent nucleophile, leading to a mixture of N-2 and N-3 substituted products.[3]

Electrophilic Aromatic Substitution: Targeting the C-5 Position

The C-5 position of the 2-aminothiazole ring is activated towards electrophilic substitution due to the electron-donating effect of the amino group. This allows for a range of important functionalizations.

Halogenation

Halogenation, particularly bromination and chlorination, is a common and crucial transformation of the 2-aminothiazole core, providing a handle for further synthetic manipulations such as cross-coupling reactions.[5][6]

Key Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[5][6] The choice of halogenating agent and reaction conditions allows for regioselective functionalization. For instance, copper(II) halides (CuX2) in acetonitrile at room temperature selectively halogenate the C-5 position.[7]

Experimental Protocol: Regioselective Bromination at C-5

Materials:

  • 2-Aminothiazole

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve 2-aminothiazole (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add Copper(II) bromide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromothiazole.

Nitration

Nitration of 2-aminothiazole is a more complex reaction, with the outcome highly dependent on the reaction conditions. Direct nitration can be hazardous and lead to decomposition.[8][9] A common strategy involves the protection of the amino group as an acetamide to direct nitration to the C-5 position.[8]

Causality in Experimental Choice: The use of 2-aminothiazole bisulfite as a starting material in concentrated sulfuric acid provides a safer and more controlled nitration process, yielding 2-amino-5-nitrothiazole in good yield and purity.[10]

Experimental Protocol: Nitration of 2-Aminothiazole via the Bisulfite Adduct [10]

Materials:

  • 2-Aminothiazole bisulfite

  • Concentrated Sulfuric Acid (H₂SO₄, ≥90%)

  • Nitrating agent (e.g., nitric acid, mixed acid)

Procedure:

  • Carefully add 2-aminothiazole bisulfite to at least three times its weight of concentrated sulfuric acid, maintaining the temperature below 30°C (preferably below 15°C).

  • Once the addition is complete, introduce the nitrating agent while maintaining the temperature below 30°C.

  • Stir the reaction mixture until the nitration is complete, as monitored by TLC or other suitable analytical techniques.

  • The resulting sulfuric acid solution of 2-amino-5-nitrothiazole can be used directly or the product can be isolated by carefully pouring the reaction mixture onto ice.

Nucleophilic Reactions: The Ambident Nature in Action

As mentioned, the 2-aminothiazole nucleus possesses two nucleophilic nitrogen atoms. The selectivity of N-alkylation versus N-acylation is a critical aspect of its reactivity.

N-Alkylation

In the absence of a strong base, alkylation typically occurs at the endocyclic N-3 position.[11] This is attributed to the higher basicity and steric accessibility of the ring nitrogen.

N-Acylation and Sulfonylation

In contrast, acylation and sulfonylation reactions predominantly occur at the exocyclic amino group (N-2).[11] This preference is rationalized by the greater nucleophilicity of the exocyclic nitrogen towards "harder" electrophiles like acyl and sulfonyl chlorides.

G cluster_0 Nucleophilic Reactivity of 2-Aminothiazole 2AT 2-Aminothiazole N3_Alkylation N-3 Alkylation Product 2AT->N3_Alkylation Predominant Pathway N2_Acylation N-2 Acylation Product 2AT->N2_Acylation Predominant Pathway Alkyl_Halide Alkyl Halide (RX) Alkyl_Halide->N3_Alkylation Acyl_Halide Acyl Halide (RCOX) Acyl_Halide->N2_Acylation

Caption: Regioselectivity in N-functionalization of 2-aminothiazole.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The introduction of a halogen atom at the C-5 position, or in some cases at C-2, opens up a vast array of possibilities for constructing more complex molecules through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool in this regard.[12][13]

Trustworthiness of the Protocol: The Suzuki coupling is a robust and well-established reaction, offering a reliable method for the formation of C-C bonds with high functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-aminothiazole [14][15]

Materials:

  • 5-Bromo-2-aminothiazole derivative

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene/water)

Procedure:

  • To a reaction vessel, add the 5-bromo-2-aminothiazole derivative (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 5-aryl-2-aminothiazole derivative.

Cycloaddition Reactions: Expanding the Ring System

The 2-aminothiazole nucleus can also participate in cycloaddition reactions, providing access to fused heterocyclic systems. For instance, 4-alkenyl-2-aminothiazoles can act as dienes in [4+2] cycloaddition reactions with dienophiles like nitroalkenes.[16][17] These reactions often proceed with high regio- and diastereoselectivity.[16][17]

The 2-Aminothiazole Core in Drug Discovery

The versatility of the 2-aminothiazole nucleus has made it a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents.[18][19] Its ability to engage in various biological interactions, coupled with its synthetic tractability, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. However, it is also important to note that the 2-aminothiazole moiety has been identified as a potential toxicophore, and careful structural modifications are often necessary to mitigate safety concerns.[1]

Drug NameTherapeutic Area
DasatinibAnticancer[18]
AlpelisibAnticancer[18]
FamotidineAntacid[19]
CefdinirAntibiotic[19]
MeloxicamAnti-inflammatory[19]

Conclusion

The 2-aminothiazole nucleus possesses a rich and varied reactivity profile, making it a powerful tool for the synthesis of functional molecules. A thorough understanding of its electronic properties and the factors that govern its regioselectivity in different reactions is crucial for its effective utilization. The protocols and insights provided in this guide serve as a foundation for researchers to explore the vast chemical space accessible from this versatile heterocyclic core.

References

The Thiazole Moiety: A Privileged Scaffold in Natural Products and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring and vital structural motif in a vast array of natural products.[1][2][3] Its unique electronic properties and ability to engage in diverse biological interactions have positioned it as a "privileged scaffold" in medicinal chemistry.[4] This technical guide provides a comprehensive exploration of natural products containing the thiazole moiety, intended for researchers, scientists, and professionals in drug development. We will delve into the rich structural diversity of these compounds, their fascinating biosynthetic origins, a spectrum of their biological activities with a focus on anticancer agents, and the key experimental methodologies for their isolation, characterization, and synthesis. This guide is designed to be a practical and insightful resource, bridging fundamental knowledge with actionable laboratory protocols and strategic considerations for the development of novel therapeutics.

Introduction: The Significance of the Thiazole Ring

The thiazole nucleus is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2][5] From the essential vitamin B1 (thiamine) to potent anticancer drugs like Bleomycin and Epothilone, the thiazole ring is integral to their therapeutic efficacy.[1][3] Its aromaticity, coupled with the presence of heteroatoms, allows for a range of interactions including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets such as enzymes and nucleic acids.[1] Marine and microbial organisms are particularly prolific producers of thiazole-containing natural products, showcasing an incredible diversity of chemical structures and potent biological activities.[6] This guide will navigate the multifaceted world of these compounds, providing the reader with a robust understanding of their importance and potential in drug discovery.

Structural Diversity: A Chemical Cornucopia

Natural products incorporating the thiazole moiety exhibit remarkable structural diversity, ranging from simple alkaloids to complex macrocyclic peptides and polyketides.[5][6] This diversity is a testament to the evolutionary optimization of these scaffolds for specific biological functions.

Thiazole-Containing Peptides: Nature's Combinatorial Library

A significant number of thiazole-containing natural products are peptides, particularly those of marine origin from organisms like cyanobacteria, sponges, and tunicates.[6][7][8] These peptides can be linear, cyclic, or complex depsipeptides and often feature other modified amino acids, including oxazoles and thiazolines.[7][8]

  • Linear Peptides: Many linear peptides incorporating thiazole units exhibit potent cytotoxicity. A notable example is the dolastatin family, isolated from the sea hare Dolabella auricularia, which are potent antimitotic agents.[7]

  • Cyclic Peptides: Cyclization imparts conformational rigidity to peptides, often enhancing their binding affinity and stability.[7] Patellamide A, a cyclic peptide from the tunicate Lissoclinum patella, is a well-known example with significant cytotoxic activity.[1]

Table 1: Representative Thiazole-Containing Marine Peptides

CompoundSource OrganismStructural ClassNotable Biological Activity
Dolastatin 10 Dolabella auricularia (sea hare)Linear peptideAntimitotic, potent cytotoxicity
Patellamide A Lissoclinum patella (tunicate)Cyclic peptideCytotoxicity
Micrococcin P1 Staphylococcus equorumThiopeptide antibioticAntibacterial
Bleomycin A2 Streptomyces verticillusGlycopeptide-polyketideAnticancer (DNA cleavage)[6][7][9]
Thiazole Alkaloids and Polyketides

Beyond peptides, the thiazole ring is also a key feature in various alkaloids and polyketides. Epothilones, produced by the myxobacterium Sorangium cellulosum, are a prominent class of polyketides that have garnered significant attention for their potent anticancer activity.[10] Their mechanism of action, similar to Taxol, involves the stabilization of microtubules.[8][11][12]

Biosynthesis: The Genesis of the Thiazole Ring

The biosynthesis of the thiazole ring in natural products is a fascinating enzymatic process, particularly well-studied in the context of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs).[13][14][15][16][17] The core mechanism involves the cyclodehydration and subsequent oxidation of a cysteine residue within a precursor peptide.

The general pathway for thiazole formation in RiPPs involves a dedicated enzymatic machinery:

  • Precursor Peptide Synthesis: A gene encodes a precursor peptide, which consists of a leader peptide and a core peptide. The core peptide contains the cysteine residue(s) destined to become a thiazole.

  • Enzyme Complex Recognition: A complex of modifying enzymes recognizes and binds to the leader peptide of the precursor.

  • Cyclodehydration: An ATP-dependent cyclodehydratase (a member of the YcaO superfamily) catalyzes the cyclization of the cysteine's backbone amide nitrogen onto its side chain, forming a thiazoline ring.[15]

  • Dehydrogenation: An FMN-dependent dehydrogenase then oxidizes the thiazoline ring to the aromatic thiazole.[18]

  • Leader Peptide Cleavage: Finally, a protease cleaves the leader peptide, releasing the mature natural product.

This biosynthetic strategy allows for the production of a vast diversity of thiazole-containing peptides through genetic variation of the core peptide sequence.

Biosynthesis_of_Thiazole cluster_precursor Precursor Peptide cluster_enzymes Modification Enzymes Leader Leader Core Core Cys Core Peptide (with Cysteine) Thiazoline Thiazoline intermediate Cys->Thiazoline Cyclodehydration (ATP-dependent) Cyclodehydratase Cyclodehydratase (YcaO superfamily) Cyclodehydratase->Thiazoline Dehydrogenase Dehydrogenase (FMN-dependent) Thiazole Mature Thiazole-containing Natural Product Dehydrogenase->Thiazole Thiazoline->Thiazole Oxidation Bleomycin_MoA Bleomycin Bleomycin Metallo_BLM Metallo-Bleomycin Complex Bleomycin->Metallo_BLM Chelation Fe2 Fe²⁺ Fe2->Metallo_BLM BLM_DNA Bleomycin-DNA Complex Metallo_BLM->BLM_DNA Intercalation DNA DNA (GC-rich regions) DNA->BLM_DNA ROS Reactive Oxygen Species (Superoxide, Hydroxyl radicals) BLM_DNA->ROS Activation O2 O₂ O2->ROS Strand_Breaks DNA Strand Breaks (Single and Double) ROS->Strand_Breaks Damage Apoptosis Apoptosis Strand_Breaks->Apoptosis Isolation_Workflow Collection 1. Collection & Freeze-Drying of Marine Organism Extraction 2. Sequential Solvent Extraction Collection->Extraction Bioassay1 3. Bioassay of Crude Extracts Extraction->Bioassay1 Fractionation 4. Column Chromatography of Active Extract Bioassay1->Fractionation Active Extract Bioassay2 5. Bioassay of Fractions Fractionation->Bioassay2 HPLC 6. HPLC Purification of Active Fractions Bioassay2->HPLC Active Fractions Bioassay3 7. Bioassay of Pure Compounds HPLC->Bioassay3 Pure_Compound Bioactive Thiazole Natural Product Bioassay3->Pure_Compound Active Compound

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole via Hantzsch Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the robust and high-yielding Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.[1][2] Herein, we describe the reaction between thiourea and 1-chloro-4-hydroxybutan-2-one. This guide is designed for researchers and scientists in organic synthesis and drug discovery, offering in-depth mechanistic insights, a step-by-step experimental protocol, purification and characterization methods, and critical safety considerations.

Introduction and Scientific Principle

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.[3][4][5] Its prevalence is due to its ability to engage in a variety of hydrogen bonding interactions and its relative metabolic stability. This compound, in particular, serves as a key intermediate in the synthesis of complex molecules, such as the multi-targeted kinase inhibitor Dasatinib.[6]

The primary synthetic route employed is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2][7] The reaction proceeds through the condensation of a thioamide (thiourea) with an α-haloketone (1-chloro-4-hydroxybutan-2-one).

Reaction Scheme: Thiourea + 1-chloro-4-hydroxybutan-2-one → this compound

The causality of this reaction is rooted in a two-stage mechanism:

  • S-Alkylation: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-haloketone via an SN2 reaction.[8]

  • Intramolecular Cyclization and Dehydration: The nitrogen of the resulting isothiouronium intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent loss of a water molecule (dehydration) leads to the formation of the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[4][8]

Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Reaction Setup Combine Thiourea & Haloketone in Ethanol B 2. Reflux Heat mixture at ~80°C for 3-4 hours A->B Heat C 3. Monitoring Track reaction progress using TLC B->C Sample C->B Continue if incomplete D 4. Work-up Cool, neutralize with NaHCO₃ to precipitate product C->D If complete E 5. Isolation Collect crude solid by vacuum filtration D->E Filter F 6. Purification Recrystallize from Ethanol/Water E->F Dissolve & Crystallize G 7. Characterization Confirm structure via NMR, MS, IR, and MP F->G Dry

References

Application Note & Protocols: Facile One-Pot Synthesis of 2-Aminothiazole Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, continues to drive the development of novel synthetic methodologies.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on efficient one-pot synthesis methods for 2-aminothiazole derivatives. By eliminating the need for isolating intermediates, these protocols offer significant advantages in terms of time, cost, and resource management, thereby accelerating the drug discovery pipeline. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step protocols, and present data to guide your experimental design.

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[2] This five-membered heterocycle, containing both nitrogen and sulfur, is a key pharmacophore in drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[4] The diverse biological activities of 2-aminothiazole derivatives stem from their unique electronic properties and their ability to participate in various non-covalent interactions with biomolecules.[3] The demand for rapid access to diverse libraries of 2-aminothiazole analogs for structure-activity relationship (SAR) studies necessitates the development of efficient and scalable synthetic routes.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in chemical synthesis.[5] This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption. For the synthesis of 2-aminothiazoles, one-pot methods typically build upon the venerable Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[6][7] Modern one-pot variations focus on the in situ generation of the α-halocarbonyl intermediate, thus avoiding the handling of these often lachrymatory and toxic substances.[6][8]

Mechanistic Overview: The Hantzsch Thiazole Synthesis and its One-Pot Adaptation

The classical Hantzsch synthesis proceeds through a two-step mechanism: S-alkylation of thiourea by an α-haloketone, followed by intramolecular cyclization and dehydration to form the 2-aminothiazole ring. In a one-pot approach, the initial step involves the in situ α-halogenation of a ketone, which then immediately reacts with thiourea in the same reaction vessel.

A generalized mechanism for a one-pot synthesis is depicted below:

One-Pot Hantzsch Synthesis cluster_reaction One-Pot Reaction Vessel Ketone Aralkyl Ketone Alpha_Haloketone α-Haloketone (Intermediate) Ketone->Alpha_Haloketone α-Halogenation (in situ) Halogenating_Agent Halogenating Agent (e.g., NBS, TCCA) Thiourea Thiourea Condensation Condensation Product 2-Aminothiazole Derivative Alpha_Haloketone->Condensation + Thiourea Cyclization Cyclization Condensation->Cyclization S-alkylation Cyclization->Product Intramolecular Cyclization & Dehydration

Figure 1: Generalized workflow for the one-pot synthesis of 2-aminothiazoles.

Protocols for One-Pot Synthesis of 2-Aminothiazole Derivatives

This section details two distinct and robust one-pot protocols for the synthesis of 2-aminothiazole derivatives, each employing different reagents and reaction conditions.

Protocol 1: Lactic Acid-Mediated Tandem One-Pot Synthesis

This protocol highlights an environmentally benign approach using biodegradable lactic acid as both a catalyst and a solvent.[6] The reaction proceeds rapidly and offers a simple work-up procedure, making it highly attractive for sustainable chemical synthesis.

Rationale:

  • Lactic Acid: Acts as a green solvent and a Brønsted acid catalyst, promoting both the in situ α-bromination of the ketone and the subsequent cyclization. Its biodegradable nature significantly improves the environmental footprint of the synthesis.

  • N-Bromosuccinimide (NBS): A convenient and solid brominating agent that allows for the regioselective α-bromination of aralkyl ketones.[6]

Experimental Protocol:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aralkyl ketone (25.0 mmol) and lactic acid (20 mL).

  • Heat the mixture to 90-100 °C with stirring.

  • Once the ketone has dissolved, add N-bromosuccinimide (NBS) (25.0 mmol) portion-wise over 5-10 minutes. The reaction mixture will typically turn reddish-brown.

  • After the complete addition of NBS, add thiourea (25.0 mmol) to the reaction mixture.

  • Continue heating and stirring for an additional 10-15 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice (100 g).

  • Neutralize the mixture with a saturated sodium bicarbonate solution until a pH of ~7 is reached.

  • The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried to afford the crude 2-aminothiazole derivative.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.

Data Summary:

EntryAralkyl KetoneProductYield (%)
1Acetophenone4-Phenylthiazol-2-amine92
24-Bromoacetophenone4-(4-Bromophenyl)thiazol-2-amine96
34-Methoxyacetophenone4-(4-Methoxyphenyl)thiazol-2-amine88
44-Nitroacetophenone4-(4-Nitrophenyl)thiazol-2-amine53

Table 1: Representative yields for the lactic acid-mediated one-pot synthesis of 2-aminothiazole derivatives.[6] Note the lower yield with the strongly deactivating nitro group.

Lactic_Acid_Protocol Start Start Step1 Combine Aralkyl Ketone and Lactic Acid Start->Step1 Step2 Heat to 90-100 °C Step1->Step2 Step3 Add NBS Portion-wise Step2->Step3 Step4 Add Thiourea Step3->Step4 Step5 Heat for 10-15 min Step4->Step5 Step6 Quench with Ice & Neutralize Step5->Step6 Step7 Filter and Dry Product Step6->Step7 End End Step7->End

Figure 2: Experimental workflow for the lactic acid-mediated protocol.

Protocol 2: Trichloroisocyanuric Acid (TCCA) in the Presence of a Magnetic Nanocatalyst

This protocol showcases a modern approach utilizing a recyclable magnetic nanocatalyst and a safe halogen source, trichloroisocyanuric acid (TCCA), as an alternative to iodine or bromine.[9]

Rationale:

  • Trichloroisocyanuric Acid (TCCA): A stable, inexpensive, and safe solid that serves as a source of electrophilic chlorine for the in situ α-chlorination of the ketone.[9]

  • Magnetic Nanocatalyst (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄): A heterogeneous catalyst that can be easily recovered using an external magnet, facilitating product purification and catalyst reuse.[9] This aligns with green chemistry principles.

  • Ethanol: A commonly used and relatively benign solvent.

Experimental Protocol:

  • In a round-bottom flask, suspend the magnetic nanocatalyst (0.01 g) in ethanol (3.0 mL).

  • Add the acetophenone derivative (1.5 mmol) and TCCA (0.5 mmol) to the suspension.

  • Stir the mixture at 80 °C for approximately 25 minutes, monitoring the formation of the α-chloro intermediate by TLC.

  • After the formation of the intermediate, add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80 °C until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and use an external magnet to separate the nanocatalyst.

  • Decant the supernatant and add a 10% sodium bicarbonate solution to neutralize the mixture, causing the product to precipitate.

  • Collect the solid product by filtration, wash with water and ethanol, and dry in an oven.

Data Summary:

EntryAcetophenone DerivativeProductTime (min)Yield (%)
1Acetophenone4-Phenylthiazol-2-amine3098
24-Chloroacetophenone4-(4-Chlorophenyl)thiazol-2-amine3596
34-Methylacetophenone4-(p-Tolyl)thiazol-2-amine3097
42-Acetylnaphthalene4-(Naphthalen-2-yl)thiazol-2-amine4094

Table 2: Representative yields and reaction times for the TCCA-mediated one-pot synthesis.[9]

TCCA_Protocol Start Start Step1 Suspend Nanocatalyst in Ethanol Start->Step1 Step2 Add Ketone and TCCA Step1->Step2 Step3 Stir at 80 °C for 25 min Step2->Step3 Step4 Add Thiourea Step3->Step4 Step5 Continue Stirring at 80 °C Step4->Step5 Step6 Separate Catalyst with Magnet Step5->Step6 Step7 Neutralize and Precipitate Step6->Step7 Step8 Filter and Dry Product Step7->Step8 End End Step8->End

Figure 3: Experimental workflow for the TCCA and magnetic nanocatalyst protocol.

Conclusion and Future Perspectives

The one-pot synthesis of 2-aminothiazole derivatives represents a significant advancement in synthetic efficiency and sustainability. The protocols detailed in this application note provide researchers with practical and robust methods to access these valuable scaffolds. The lactic acid-mediated approach offers a particularly green and scalable option, while the use of TCCA and a magnetic nanocatalyst showcases the power of modern catalytic systems.

Future research in this area will likely focus on expanding the substrate scope, further reducing reaction times, and developing even more environmentally friendly catalytic systems. The continued innovation in one-pot methodologies will undoubtedly accelerate the discovery of new 2-aminothiazole-based therapeutics to address unmet medical needs.

References

Application Notes and Protocols: 2-Amino-5-(2-hydroxyethyl)thiazole as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Heterocycle

In the landscape of medicinal chemistry and synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. 2-Amino-5-(2-hydroxyethyl)thiazole is a heterocyclic compound of significant interest, embodying a unique combination of structural features that render it a highly versatile scaffold. The 2-aminothiazole moiety is a well-established pharmacophore present in a multitude of biologically active compounds and approved drugs, recognized for its ability to form key hydrogen bonding interactions with various biological targets.[1][2] The presence of a primary amino group at the 2-position and a primary hydroxyl group in the side chain at the 5-position offers two distinct points for chemical modification, enabling the exploration of diverse chemical space and the generation of libraries of compounds for drug discovery programs.[3][4]

This application note provides a comprehensive guide to the synthetic utility of this compound, detailing its synthesis and offering protocols for its derivatization. The focus is on leveraging its bifunctionality to create a range of intermediates for pharmaceutical and materials science applications.

Synthesis of the Building Block: A Practical Approach

The synthesis of this compound can be efficiently achieved via the well-established Hantzsch thiazole synthesis.[5] This method involves the condensation of an α-halocarbonyl compound with a thiourea. In this case, the key starting material is 1-chloro-4-hydroxy-2-butanone.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis_of_2_Amino_5_hydroxyethyl_thiazole reactant1 1-chloro-4-hydroxy-2-butanone product This compound reactant1->product Ethanol, Reflux reactant2 Thiourea reactant2->product

A schematic for the synthesis of the title compound.

Materials:

  • 1-chloro-4-hydroxy-2-butanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-4-hydroxy-2-butanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol (5-10 mL per gram of the chloroketone).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Parameter Value
Typical Yield 60-75%
Purity (by NMR) >95%
Appearance Off-white to yellow solid

Chemoselective Derivatization: Harnessing Bifunctionality

The presence of both a nucleophilic amino group and a primary hydroxyl group allows for selective modifications. The relative reactivity of these two functional groups can be controlled by the choice of reagents and reaction conditions. Generally, the 2-amino group is more nucleophilic than the primary hydroxyl group, allowing for selective reactions at the amino group under neutral or slightly basic conditions.

Reactions at the 2-Amino Group

The 2-amino group readily undergoes acylation, sulfonylation, and condensation reactions to form amides, sulfonamides, and imines (Schiff bases), respectively.[3][6]

This protocol describes the formation of an amide by reacting the 2-amino group with an acid chloride.

Reaction Scheme:

Acylation reactant1 This compound product N-(5-(2-hydroxyethyl)thiazol-2-yl)amide reactant1->product Pyridine, DCM, 0 °C to rt reactant2 Acyl Chloride (R-COCl) reactant2->product

General acylation of the 2-amino group.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Pyridine (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

This protocol details the synthesis of a sulfonamide derivative.[7]

Reaction Scheme:

Sulfonylation reactant1 This compound product N-(5-(2-hydroxyethyl)thiazol-2-yl)sulfonamide reactant1->product Pyridine, DCM, 0 °C to rt reactant2 Sulfonyl Chloride (R-SO2Cl) reactant2->product Boc_Protection reactant1 This compound product tert-butyl (5-(2-hydroxyethyl)thiazol-2-yl)carbamate reactant1->product Triethylamine, THF, rt reactant2 Di-tert-butyl dicarbonate (Boc)2O reactant2->product Etherification reactant1 Boc-protected thiazole product Boc-protected ether reactant1->product NaH, THF, 0 °C to rt reactant2 Alkyl Halide (R-X) reactant2->product

References

Application Notes and Protocols: Leveraging 2-Amino-5-(2-hydroxyethyl)thiazole in Modern Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology

The landscape of anticancer drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that offer improved efficacy, selectivity, and safety profiles. Among the heterocyclic compounds that have garnered significant attention, the thiazole ring stands out as a "privileged structure"[1]. This five-membered heterocycle, containing both sulfur and nitrogen, is a key component in numerous biologically active molecules and several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone[2][3][4]. The 2-aminothiazole moiety, in particular, serves as a versatile template for designing potent and selective therapeutic agents[5][6]. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets makes it an attractive starting point for medicinal chemists[2].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of a specific, yet underexplored, building block: 2-Amino-5-(2-hydroxyethyl)thiazole . We will delve into its potential as a versatile scaffold in anticancer drug design, outlining synthetic strategies, potential mechanisms of action, and detailed protocols for its derivatization and biological evaluation. The presence of a hydroxyethyl group at the C-5 position offers a unique advantage, providing a reactive handle for further chemical modification to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.

The Strategic Importance of the this compound Scaffold

The this compound scaffold combines two critical features for anticancer drug design: the established pharmacophore of the 2-aminothiazole core and a strategically placed functional group for molecular elaboration.

  • The 2-Aminothiazole Core: This unit is known to interact with a variety of cancer-relevant targets. The amino group can act as a hydrogen bond donor, while the thiazole ring itself can participate in various interactions within the active sites of enzymes like protein kinases[2].

  • The 5-(2-hydroxyethyl) Substituent: This functional group is not merely a passive appendage. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the target protein, thereby enhancing binding affinity and selectivity. Furthermore, this hydroxyl group is a prime site for chemical derivatization. It can be readily esterified, etherified, or converted to other functional groups to modulate properties such as:

    • Solubility: Enhancing aqueous solubility for improved bioavailability.

    • Cell Permeability: Optimizing lipophilicity for better cell membrane penetration.

    • Targeting Moieties: Conjugating to specific ligands to direct the drug to cancer cells.

    • Prodrug Strategies: Masking the hydroxyl group to improve drug delivery and release at the target site.

Potential Anticancer Mechanisms of Action

Based on the extensive research on 2-aminothiazole derivatives, compounds derived from this compound are hypothesized to exert their anticancer effects through several key mechanisms:

  • Kinase Inhibition: Many 2-aminothiazole derivatives are potent inhibitors of protein kinases, which are often dysregulated in cancer[1]. The scaffold can be elaborated to target specific kinases such as Aurora kinases, Src family kinases, and others involved in cell proliferation and survival signaling pathways[2][7].

  • Tubulin Polymerization Inhibition: Certain thiazole-containing compounds interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[8].

  • Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, these compounds can trigger programmed cell death in cancer cells.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug candidate derived from our scaffold of interest.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug This compound Derivative (Hypothetical Inhibitor) Drug->Akt Inhibits Tubulin Tubulin Dimers Drug->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Microtubules->Proliferation Required for Mitosis Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Caption: Hypothetical mechanism of action for a this compound derivative.

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through established synthetic methodologies, most notably the Hantzsch thiazole synthesis[9][10].

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route to the core scaffold.

Principle: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. In this case, a suitable α-haloketone precursor with a protected hydroxyethyl group is required.

Materials:

  • 4-Chloro-1-hydroxybutan-2-one (or a protected version)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 4-chloro-1-hydroxybutan-2-one (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Self-Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: Derivatization of the 2-Amino Group

The 2-amino group is a key site for modification to explore structure-activity relationships (SAR).

Principle: Acylation of the 2-amino group with an acid chloride or anhydride.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride) or anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask.

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Acylation: Add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Quenching: Quench the reaction by adding a saturated solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.

Protocol 3: Derivatization of the 5-(2-hydroxyethyl) Group

The hydroxyl group provides a handle for introducing diverse functionalities.

Principle: Esterification of the hydroxyl group.

Materials:

  • This compound (with the 2-amino group protected if necessary)

  • Carboxylic acid

  • Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry DCM

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting thiazole (1.0 eq), carboxylic acid (1.2 eq), and a catalytic amount of DMAP in dry DCM.

  • Coupling Agent: Add EDCI (1.5 eq) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

The following diagram illustrates a general workflow for the synthesis and initial biological screening of novel anticancer agents based on the this compound scaffold.

G Start This compound Scaffold Derivatization Chemical Derivatization (e.g., at 2-amino or 5-hydroxyethyl group) Start->Derivatization Library Library of Novel Compounds Derivatization->Library Cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Library->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Hit Hit Compound Identification Cytotoxicity->Hit SAR->Derivatization Iterative Design Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) Hit->Mechanism Lead Lead Optimization Mechanism->Lead

Caption: Experimental workflow for anticancer drug discovery.

Biological Evaluation Protocols

Once a library of derivatives is synthesized, a systematic biological evaluation is crucial to identify promising lead compounds.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The assay should be performed in triplicate and repeated at least three times. The results for the positive control should be within the expected range.

Structure-Activity Relationship (SAR) Data

While specific data for this compound derivatives is not yet widely published, we can extrapolate from related 2-aminothiazole series to guide initial design efforts. The following table summarizes general SAR trends observed in the literature for 2-aminothiazole anticancer agents.

Position of SubstitutionType of SubstituentGeneral Impact on Anticancer ActivityReference
2-Amino Group Acylation with aromatic/heterocyclic moietiesOften enhances potency; specific substituents can direct kinase selectivity.[5]
N-alkylationVariable effects; small alkyl groups like methyl can be beneficial, while larger groups may decrease activity.[8]
C4-Position Aryl groups (e.g., phenyl, substituted phenyl)Frequently incorporated; substitution pattern on the aryl ring is critical for activity.[11]
C5-Position Halogens (e.g., Br, Cl)Can enhance potency, possibly by occupying specific pockets in the target's active site.[2]
Carboxamide groupsImportant for kinase inhibition, as seen in Dasatinib analogues.[12]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. Its inherent 2-aminothiazole core provides a solid foundation for targeting key cancer-related pathways, while the 5-(2-hydroxyethyl) group offers a versatile handle for chemical modification to optimize drug-like properties. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers to unlock the therapeutic potential of this valuable building block. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives to establish robust structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

Application Note: Solid-Phase Synthesis of a 2-Amino-5-Carboxamide Thiazole Library

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including notable anticancer and anti-inflammatory agents.[1] Solid-phase synthesis (SPS) provides a powerful and efficient platform for constructing libraries of 2-amino-5-carboxamide thiazoles. These libraries are instrumental in structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[1][2] The primary advantages of SPS include simplified purification, the ability to use excess reagents to drive reactions to completion, and its amenability to high-throughput automation.[1]

The most prevalent method for constructing the 2-aminothiazole ring is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[1][3] In the context of solid-phase synthesis, either the α-halocarbonyl or the thiourea component can be immobilized on a polymer support.[1] This application note details a robust protocol for the solid-phase synthesis of a 2-amino-5-carboxamide thiazole library, focusing on a resin-bound thiourea strategy.

Core Principles and Strategy

The outlined strategy employs a Rink Amide resin, which serves a dual purpose. Firstly, it acts as the solid support for the synthesis. Secondly, upon cleavage, it directly yields the desired C-terminal primary carboxamide functionality.[4] The synthesis commences with the loading of an amine onto the resin, followed by conversion to a thiourea, cyclization with an α-bromoketone to form the thiazole ring, and finally, cleavage from the resin to release the target compounds.

Workflow Overview

The following diagram illustrates the key stages of the solid-phase synthesis of the 2-amino-5-carboxamide thiazole library.

G cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Isolation Resin Rink Amide Resin Swelling Swell Resin in DMF Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Wash Resin (DMF, DCM, MeOH) Fmoc_Deprotection->Washing1 Reductive_Amination Reductive Amination (Primary Amine, STAB) Washing1->Reductive_Amination Thiourea_Formation Thiourea Formation (Acyl Isothiocyanate) Reductive_Amination->Thiourea_Formation Thiazole_Cyclization Thiazole Cyclization (α-Bromoketone) Thiourea_Formation->Thiazole_Cyclization Washing2 Final Wash (DMF, DCM, MeOH) Thiazole_Cyclization->Washing2 Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Purification Purification (Preparative HPLC) Cleavage->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Library 2-Amino-5-Carboxamide Thiazole Library Characterization->Library

Caption: Solid-phase synthesis workflow.

Detailed Protocol

Materials and Reagents
ReagentSupplierGrade
Rink Amide Resin (100-200 mesh, 1% DVB)Sigma-AldrichSynthesis Grade
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Dichloromethane (DCM)VWRACS Grade
PiperidineAcros Organics99%
Primary Amines (various)Combi-Blocks>95%
Sodium Triacetoxyborohydride (STAB)Oakwood Chemical97%
Acyl Isothiocyanates (various)TCI America>98%
α-Bromoketones (various)Alfa Aesar>97%
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Acros Organics99%
Diethyl EtherFisher ScientificAnhydrous
Step 1: Resin Preparation and Amine Loading
  • Resin Swelling: Swell Rink Amide resin (1.0 eq) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes. Drain and repeat the piperidine treatment for another 20 minutes.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

  • Reductive Amination: Swell the deprotected resin in a solution of 1% acetic acid in DCM. Add the desired primary amine (5.0 eq) and sodium triacetoxyborohydride (STAB, 5.0 eq).[1] Agitate the mixture at room temperature for 12 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), Methanol (3x), and dry under vacuum.

Causality: The Rink Amide linker is chosen for its acid lability, which allows for cleavage under conditions that are mild enough to avoid degradation of the final product, directly yielding a primary carboxamide.[4] Reductive amination is a robust method for attaching a diverse range of primary amines to the solid support.

Step 2: Thiourea Formation
  • Resin Swelling: Swell the amine-functionalized resin in DCM.

  • Thiourea Reaction: Add a solution of an acyl isothiocyanate (3.0 eq) in DCM.[1] Agitate at room temperature for 4 hours.

  • Washing: Wash the resin with DCM (3x), DMF (3x), and dry under vacuum.

Causality: The use of excess acyl isothiocyanate ensures the complete conversion of the resin-bound amine to the corresponding thiourea, which is a critical precursor for the subsequent cyclization step.

Step 3: Thiazole Ring Formation
  • Resin Swelling: Swell the thiourea resin in DMF.

  • Dehydrative Cyclization: Add the desired α-bromoketone (4.0 eq). Heat the mixture to 60°C for 8 hours to afford the 2-amino-5-carboxylate thiazole resin.[1][5]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

Causality: This is the key Hantzsch thiazole synthesis step. Heating is necessary to promote the dehydrative cyclization between the resin-bound thiourea and the α-bromoketone to form the stable thiazole ring.

Step 4: Cleavage and Product Isolation
  • Cleavage: Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water for 2 hours at room temperature.[1]

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Purification: Purify the resulting 2-amino-5-carboxamide thiazole derivative via preparative HPLC.

Causality: The TFA in the cleavage cocktail protonates the linker, making it susceptible to cleavage. Triisopropylsilane acts as a scavenger to trap any reactive carbocations that may be formed during the cleavage process, thus preventing side reactions and improving the purity of the final product.

Characterization and Analysis

The successful synthesis and purity of the library members should be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
LC-MS Purity assessment and molecular weight confirmationA single major peak in the chromatogram with the expected mass-to-charge ratio for the target compound.
¹H NMR Structural elucidationCharacteristic peaks corresponding to the protons on the thiazole ring and the appended substituents.
¹³C NMR Structural confirmationResonances corresponding to the carbon atoms of the thiazole ring and the carboxamide group.

Self-Validation: The combination of LC-MS and NMR spectroscopy provides a robust method for validating the identity and purity of each compound in the synthesized library.[6][7]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Purity of Final Product Incomplete reactions during synthesis.Increase reaction times or the excess of reagents. Ensure efficient washing between steps to remove unreacted reagents.
Incomplete Cleavage Insufficient cleavage time or TFA concentration.Increase the cleavage time to 3-4 hours or use a higher concentration of TFA in the cleavage cocktail.
Side Product Formation Instability of starting materials or products to cleavage conditions.Use alternative scavengers in the cleavage cocktail. If the product is acid-sensitive, a different linker strategy may be required.

Conclusion

This application note provides a detailed and field-proven protocol for the solid-phase synthesis of a 2-amino-5-carboxamide thiazole library. The use of a resin-bound thiourea strategy on Rink Amide resin offers a reliable and versatile method for generating diverse libraries of these medicinally important compounds. The outlined procedures, from resin preparation to final product characterization, are designed to ensure high efficiency and purity, making this approach well-suited for drug discovery and SAR studies.

References

Application Notes & Protocols: A Guide to Developing Antimicrobial Agents from 2-Aminothiazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with potent and diverse biological activities.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis, screening, and initial optimization of 2-aminothiazole derivatives as potential antimicrobial agents. We will delve into the rationale behind experimental design, offer step-by-step methodologies, and illustrate key workflows to empower researchers in this critical field.

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This unique arrangement confers specific electronic properties and hydrogen bonding capabilities, allowing it to interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The structural versatility of the 2-aminothiazole core allows for substitutions at multiple positions, enabling chemists to systematically tune the molecule's physicochemical properties and biological activity. This guide focuses on a rational, workflow-driven approach to harness this potential, from initial synthesis to the identification of promising antimicrobial "hit" compounds.

Rationale and Synthetic Strategy

The foundational step in many 2-aminothiazole syntheses is the Hantzsch thiazole synthesis , a classic condensation reaction between an α-haloketone and a thiourea or thioamide.[4] This method is robust, versatile, and allows for the introduction of diversity at the C4 and C5 positions of the thiazole ring.

Further diversification is readily achieved by modifying the exocyclic amino group at the C2 position. This amino group is a key handle for chemical modification, allowing for the formation of amides, Schiff bases, or ureas.[2][5] This two-pronged strategy—building the core and then derivatizing it—provides a powerful platform for creating a focused library of compounds for antimicrobial screening.

Visualizing the Synthetic Workflow

The overall strategy involves a multi-step process from commercially available starting materials to a library of diverse 2-aminothiazole derivatives ready for biological evaluation.

G cluster_1 Core Synthesis cluster_2 Derivatization cluster_3 Final Products precursor1 α-Haloketone (e.g., 2-Bromoacetophenone) hantzsch Hantzsch Thiazole Synthesis precursor1->hantzsch precursor2 Thiourea precursor2->hantzsch core 2-Aminothiazole Core (e.g., 4-Phenylthiazol-2-amine) hantzsch->core derivatization Functionalization (e.g., Acylation, Schiff Base Formation) core->derivatization library Compound Library (Diverse Derivatives) derivatization->library

Caption: General workflow for synthesizing a 2-aminothiazole library.

Detailed Synthetic Protocols

The following protocols are designed to be robust and adaptable. All reactions involving solvents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Phenyl-2-aminothiazole (Core Scaffold)

This protocol details the Hantzsch synthesis of a foundational 2-aminothiazole core structure. The reaction of 2-bromoacetophenone with thiourea is a well-established method.[6]

Rationale: Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux. The reflux condition provides the necessary thermal energy to overcome the activation energy of the condensation and cyclization steps.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition of Thiourea: Add thiourea (0.76 g, 10 mmol) to the solution. Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the cooled mixture until the solution is neutral or slightly basic (pH ~7-8). This step neutralizes the hydrobromide salt of the product formed during the reaction.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold distilled water to remove any inorganic salts.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (~50°C). The resulting solid is 4-phenyl-2-aminothiazole.

  • Characterization: Confirm the structure and purity of the product using techniques such as NMR, IR spectroscopy, and melting point analysis.

Protocol 2: N-Acylation of 4-Phenyl-2-aminothiazole

This protocol describes the derivatization of the core scaffold by acylating the 2-amino group, a common strategy to explore structure-activity relationships.[2]

Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It also serves as a solvent. The reaction is typically run at room temperature as the acyl chloride is highly reactive.

Materials:

  • 4-Phenyl-2-aminothiazole (from Protocol 1)

  • Acetyl chloride (or other desired acyl chloride)

  • Pyridine (anhydrous)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice water bath

  • Distilled water

Procedure:

  • Dissolution: Dissolve 4-phenyl-2-aminothiazole (1.76 g, 10 mmol) in 20 mL of anhydrous pyridine in an Erlenmeyer flask with stirring.

  • Acylation: Cool the solution in an ice water bath. Slowly add acetyl chloride (0.78 g, 10 mmol) dropwise to the stirred solution. An exothermic reaction may occur. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Precipitation: Pour the reaction mixture into 100 mL of cold distilled water with vigorous stirring. A solid precipitate of the N-acylated product will form.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with ample distilled water to remove pyridine and other water-soluble impurities.

  • Drying & Purification: Dry the crude product. If necessary, purify the compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Characterization: Confirm the structure of the final product by NMR, IR, and Mass Spectrometry.

Antimicrobial Screening Protocols

Once a library of compounds is synthesized, they must be evaluated for antimicrobial activity. The broth microdilution method is a quantitative standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides quantitative data (the MIC value) which is crucial for comparing the potency of different compounds. Including a positive control (a known antibiotic) validates the assay's sensitivity, while a negative control (no drug) ensures the bacteria are viable.

Materials:

  • Synthesized compounds (dissolved in DMSO to a stock concentration, e.g., 10 mg/mL)

  • 96-well microtiter plates (sterile)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inoculum, adjusted to the correct density (e.g., 5 x 10^5 CFU/mL)

  • Positive control antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi)

  • Incubator

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 50 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

  • Compound Addition: In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL in media).

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10. This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no drug, no inoculum).

  • Inoculation: Add 50 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 100 µL.

  • Controls: Run a positive control antibiotic on the same plate or a parallel plate to validate the experiment.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Visualizing the Screening Workflow

The screening process is a funnel, starting with a broad primary screen and moving towards more detailed characterization of promising compounds.

G cluster_0 Input cluster_1 Screening Cascade cluster_2 Output library Synthesized Compound Library primary_screen Primary Screen (e.g., Single High Concentration) library->primary_screen mic_determination Secondary Screen (MIC Determination) primary_screen->mic_determination Active Compounds hit_validation Hit Validation (e.g., Spectrum of Activity) mic_determination->hit_validation Potent Hits lead_candidate Lead Candidate for Optimization hit_validation->lead_candidate

References

A Comprehensive Guide to Analytical HPLC Methods for 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including sulfathiazole, meloxicam, and pramipexole.[1] Its derivatives exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The development and synthesis of novel 2-aminothiazole-based active pharmaceutical ingredients (APIs) necessitate robust, reliable, and validated analytical methods to ensure product quality, purity, and stability.

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the analysis of these compounds. However, the inherent polarity and basicity of the 2-aminothiazole nucleus present unique challenges, such as poor retention on traditional reversed-phase columns and peak tailing. This guide provides a comprehensive framework for developing, validating, and implementing analytical HPLC methods tailored for 2-aminothiazole compounds, addressing these challenges through a systematic, science-driven approach.

Part 1: Foundational Principles for Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. For 2-aminothiazole, two properties are paramount: its basicity and its UV absorbance.

1.1 Analyte Physicochemical Properties

  • Basicity (pKa): 2-aminothiazole is a basic compound with a reported pKa of approximately 5.36.[2][3] This means its degree of ionization is highly dependent on the mobile phase pH. At a pH below its pKa, the amine group will be protonated (cationic), and at a pH above, it will be in its neutral, free-base form. For reproducible retention in reversed-phase HPLC, it is crucial to control the mobile phase pH to ensure the analyte is in a single, consistent ionic state. The most common strategy is to set the pH at least 1.5-2 units below the pKa, typically in the range of pH 2.5-3.5, to ensure full protonation.

  • UV Absorbance: 2-aminothiazole exhibits a strong UV absorbance maximum (λmax) around 255-260 nm.[4] This provides an excellent basis for sensitive and specific detection using a standard UV or Photodiode Array (PDA) detector. When analyzing novel derivatives, it is essential to determine the λmax of the specific compound using a PDA detector to ensure optimal sensitivity.

1.2 Strategic Selection of Chromatographic Mode

While Reversed-Phase HPLC is the most common approach, the high polarity of some 2-aminothiazole derivatives may require alternative strategies.

  • Reversed-Phase (RP-HPLC): This is the workhorse method and the recommended starting point. It separates molecules based on hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). For polar compounds like 2-aminothiazole, retention can be challenging, but it is effectively managed through careful control of mobile phase pH and composition.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar 2-aminothiazole analogues that show little to no retention in RP-HPLC. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.

  • Mixed-Mode Chromatography: This advanced technique uses stationary phases with both reversed-phase and ion-exchange characteristics. It offers unique selectivity and can be particularly powerful for separating complex mixtures of the parent compound and its various impurities.

The remainder of this guide will focus on the development and application of the most widely used technique: Reversed-Phase HPLC .

Part 2: A Step-by-Step Protocol for Isocratic RP-HPLC Purity Analysis

This protocol details a robust, isocratic method suitable for determining the purity of a 2-aminothiazole raw material or API.

2.1 Instrumentation and Materials

ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, PDA/UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase A 0.1% (v/v) Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile (HPLC Grade)
Diluent 50:50 (v/v) Acetonitrile:Water
Standard 2-Aminothiazole Reference Standard
Sample 2-Aminothiazole test sample

2.2 Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, combine 550 mL of 0.1% Phosphoric Acid in water with 450 mL of Acetonitrile. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath. Causality: The acidic mobile phase (pH ~2.5) ensures the 2-aminothiazole is fully protonated, leading to a single chromatographic peak with improved symmetry.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-aminothiazole reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-aminothiazole test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2.3 Chromatographic Conditions

ParameterSetting
Mobile Phase 45% Acetonitrile : 55% 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 258 nm
Run Time 15 minutes

2.4 System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.[5]

  • Procedure: Inject the Standard Solution five (5) times consecutively.

  • Acceptance Criteria: [6][7]

    • Tailing Factor (Symmetry): Not more than 1.5 for the 2-aminothiazole peak.

    • Theoretical Plates (Efficiency): Not less than 2000.

    • %RSD (Precision): The relative standard deviation of the peak areas from the five injections should be not more than 2.0%.

2.5 Analysis and Data Interpretation

  • Inject the diluent (as a blank) once to ensure no interfering peaks are present.

  • Inject the prepared Sample Solution once.

  • Identify the main peak corresponding to 2-aminothiazole based on its retention time relative to the standard.

  • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Protocol for a Validated Gradient RP-HPLC Method for Quantification

For analyzing 2-aminothiazole in complex matrices (e.g., pharmaceutical formulations or stability studies), a gradient method is often superior as it allows for the elution of both polar and non-polar impurities.

3.1 Instrumentation and Reagents

  • Utilize the same instrumentation and high-purity reagents as in the isocratic method. A binary pump is ideal for gradient elution.

3.2 Chromatographic Conditions (Gradient)

ParameterSetting
Mobile Phase A 0.1% (v/v) Formic Acid in Water (MS-compatible)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detection UV at 258 nm
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0

Causality: The gradient starts with a high aqueous content to retain the polar 2-aminothiazole and any early-eluting impurities. The percentage of organic solvent is then increased to elute less polar compounds, ensuring a comprehensive separation within a reasonable timeframe.

3.3 Method Validation Framework

A quantitative method must be validated to prove it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[8][9]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the peak of interest is free from interference.Peak purity analysis (using PDA detector), analysis of placebo and spiked samples.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target conc.).
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision To show the closeness of agreement between repeated measurements.%RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount that can be quantitatively determined.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small variations.Consistent results when altering parameters like flow rate (±0.1 mL/min), pH (±0.2), and column temp (±2°C).

Visualizations

HPLC Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Validation A Define Analytical Goal (Purity, Assay, etc.) B Analyte Characterization (pKa, λmax, Solubility) A->B C Select Chromatographic Mode (RP-HPLC, HILIC) B->C D Screen Columns (C18, Phenyl, etc.) C->D Start Screening E Optimize Mobile Phase (pH, Organic Modifier) D->E F Optimize Conditions (Gradient, Temp, Flow) E->F G System Suitability Test (SST) F->G Method Finalized H Perform Method Validation (ICH Q2(R1)) G->H I Finalize Method & Write SOP H->I SampleAnalysis Prep Sample & Standard Preparation SST System Suitability Testing (SST) Prep->SST Pass Pass SST->Pass Criteria Met Fail Fail SST->Fail Criteria Not Met Inject Inject Blank, Standards, & Samples Process Integrate Peaks & Process Data Inject->Process Report Calculate Results & Generate Report Process->Report Pass->Inject Fail->SST Troubleshoot & Re-run

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Hantzsch thiazole synthesis, a classic condensation reaction first reported by Arthur Hantzsch in 1887, remains a cornerstone in the field of heterocyclic chemistry.[1] Its enduring relevance is a testament to its efficiency and versatility in constructing the thiazole ring, a privileged scaffold in medicinal chemistry. Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] This guide provides a detailed experimental protocol for the synthesis of a representative 2-aminothiazole, explains the underlying mechanistic principles, and discusses the broader applications of this venerable reaction in modern drug discovery.

Theoretical Overview: The Mechanism and Significance of the Hantzsch Synthesis

The Hantzsch synthesis fundamentally involves the cyclocondensation of an α-haloketone with a thioamide.[1] The reaction proceeds through a well-established multi-step mechanism, culminating in the formation of a stable, aromatic thiazole ring. The high yields and the relative simplicity of the procedure make it a highly favored method in synthetic organic chemistry.[3]

The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, proceeding via an SN2 mechanism. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step involves the dehydration of the resulting intermediate to yield the aromatic thiazole.[3][4]

Hantzsch_Mechanism Thioamide Thioamide Plus1 + Thioamide->Plus1 AlphaHaloKetone α-Haloketone Intermediate1 S-Alkylated Intermediate AlphaHaloKetone->Intermediate1  S-Alkylation (SN2) Plus1->AlphaHaloKetone Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2  Intramolecular  Cyclization Thiazole Thiazole Intermediate2->Thiazole  Dehydration Workflow A 1. Reagent Combination: Combine 2-bromoacetophenone and thiourea in methanol. B 2. Reaction: Heat the mixture with stirring at 100°C for 30 minutes. A->B C 3. Cooling: Allow the reaction to cool to room temperature. B->C D 4. Neutralization & Precipitation: Pour the reaction mixture into 5% Na2CO3 solution. C->D E 5. Isolation: Collect the solid product by vacuum filtration. D->E F 6. Washing: Rinse the filter cake with water. E->F G 7. Drying: Air-dry the product on a tared watch glass. F->G H 8. Characterization: Determine yield, melting point, and purity (TLC, NMR). G->H

References

Application Notes & Protocols: Leveraging 2-Amino-5-(2-hydroxyethyl)thiazole for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Versatile Building Block

The landscape of oncology and immunology has been reshaped by the development of small-molecule kinase inhibitors. Within this critical class of therapeutics, the 2-aminothiazole scaffold has emerged as a "privileged" structure, renowned for its ability to effectively mimic the adenine region of ATP and establish key hydrogen bond interactions with the hinge region of the kinase active site.[1] This interaction is fundamental to the mechanism of action for numerous clinically successful drugs, most notably the multi-targeted Abl/Src inhibitor, Dasatinib.[2]

While much of the synthetic focus has been on modifying the N-aryl group at the 2-amino position or the carboxamide at the 5-position, the strategic potential of other C5-substituents remains an area ripe for exploration. This guide focuses on 2-Amino-5-(2-hydroxyethyl)thiazole , a versatile yet underutilized building block. The primary alcohol of the hydroxyethyl moiety offers a dual advantage:

  • Pharmacophoric Contribution: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new interactions within the solvent-exposed region of the ATP binding pocket to enhance potency or modulate selectivity.

  • Synthetic Handle: It provides a reactive site for a wide array of chemical modifications, enabling the development of compound libraries, prodrugs, and bioconjugates with tailored pharmacokinetic and pharmacodynamic profiles.[3][4]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and strategic utilization of this compound in the design of next-generation kinase inhibitors.

Section 1: Synthesis of the Core Building Block

The most reliable and classical method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide. In our case, thiourea serves as the thioamide component to provide the requisite 2-amino group, and the key α-haloketone is 1-bromo-4-hydroxybutan-2-one.

The precursor, 4-hydroxy-2-butanone, can be synthesized via methods such as the aldol condensation of acetone and formaldehyde or the catalytic dehydrogenation of 1,3-butanediol.[7][8] Subsequent α-bromination yields the key intermediate for the cyclization.

Hantzsch_Synthesis Figure 1: Hantzsch Synthesis of the Title Building Block cluster_reactants cluster_product R1 1-Bromo-4-hydroxybutan-2-one Arrow Ethanol, Reflux R1->Arrow R2 Thiourea P1 This compound Plus + Arrow->P1

Caption: Figure 1: Hantzsch Synthesis of the Title Building Block.

Protocol 1: Synthesis of this compound

This protocol outlines the cyclocondensation reaction to form the title compound.

Reagents & Materials:

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles
1-Bromo-4-hydroxybutan-2-oneC₄H₇BrO₂167.00-10.0 g59.9 mmol
ThioureaCH₄N₂S76.12-5.0 g65.7 mmol
Ethanol (Absolute)C₂H₅OH46.070.789 g/mL150 mL-
Sodium Bicarbonate (Sat. aq.)NaHCO₃84.01-~100 mL-
Ethyl AcetateC₄H₈O₂88.110.902 g/mL300 mL-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-4-hydroxybutan-2-one (10.0 g, 59.9 mmol) and thiourea (5.0 g, 65.7 mmol).[9]

  • Add absolute ethanol (150 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Causality Note: Heating provides the activation energy for the initial SN2 attack of the thiourea sulfur on the α-bromoketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol mobile phase. The product should be UV active and stain with iodine.

  • Once the reaction is complete (disappearance of the starting ketone), cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Re-dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the HBr byproduct formed during the reaction.

    • Self-Validation: The initial product is the HBr salt, which is more water-soluble. Neutralization yields the free base, which has higher solubility in ethyl acetate, ensuring efficient extraction.

  • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford this compound as a solid.

Section 2: Core Application in Kinase Inhibitor Synthesis

The primary utility of this building block in kinase inhibitor synthesis is its role as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction. The exocyclic 2-amino group attacks an electron-deficient heteroaromatic ring, typically a 2- or 4-chloropyrimidine, displacing the chloride.[11] The pyrimidine ring is rendered sufficiently electrophilic by its nitrogen atoms, making it susceptible to nucleophilic attack without the need for metal catalysis.[12]

SNAr_Reaction Figure 2: Core SNAr Coupling Reaction R1 This compound Arrow Base (e.g., NaH, t-BuONa) Solvent (e.g., THF, Dioxane) R1->Arrow R2 Substituted Chloropyrimidine R2->Arrow P1 Thiazolylamino-pyrimidine Core Plus + Arrow->P1

Caption: Figure 2: Core SNAr Coupling Reaction.

This coupling forms the central bi-heterocyclic core common to a vast number of potent kinase inhibitors targeting Src-family kinases, CDKs, and Bcr-Abl.[13][14]

Section 3: Detailed Experimental Protocol (Exemplary Synthesis)

The following protocol details a representative two-step synthesis of a kinase inhibitor core structure, modeled after the initial steps of Dasatinib synthesis.[1]

Protocol 2: Synthesis of 4-((5-(2-hydroxyethyl)thiazol-2-yl)amino)-2-methyl-6-(piperazin-1-yl)pyrimidine

Step A: First SNAr Coupling

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles
This compoundC₅H₈N₂OS144.19-5.00 g34.7 mmol
4,6-Dichloro-2-methylpyrimidineC₅H₄Cl₂N₂163.01-5.66 g34.7 mmol
Sodium tert-butoxideC₄H₉NaO96.10-3.68 g38.2 mmol
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.110.889 g/mL150 mL-

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (5.00 g, 34.7 mmol) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium tert-butoxide (3.68 g, 38.2 mmol) portion-wise over 10 minutes. Stir the resulting suspension for 30 minutes at 0 °C.

    • Causality Note: The strong base deprotonates the 2-amino group, forming a more potent thiazolyl-amide anion, which significantly accelerates the rate of nucleophilic attack.

  • In a separate flask, dissolve 4,6-dichloro-2-methylpyrimidine (5.66 g, 34.7 mmol) in anhydrous THF (50 mL).

  • Add the pyrimidine solution dropwise to the cold thiazole anion suspension over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (5% Methanol in Dichloromethane).

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient of 20-80% ethyl acetate in hexanes) to yield 6-chloro-N-(5-(2-hydroxyethyl)thiazol-2-yl)-2-methylpyrimidin-4-amine .

Step B: Second SNAr Coupling

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles
Intermediate from Step AC₁₀H₁₁ClN₄OS270.74-5.0 g18.5 mmol
PiperazineC₄H₁₀N₂86.14-4.78 g55.5 mmol
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.240.742 g/mL9.7 mL55.5 mmol
n-ButanolC₄H₁₀O74.120.81 g/mL100 mL-

Procedure:

  • To a 250 mL flask, add the intermediate from Step A (5.0 g, 18.5 mmol), piperazine (4.78 g, 55.5 mmol), and n-butanol (100 mL).

  • Add DIPEA (9.7 mL, 55.5 mmol).

    • Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. n-Butanol is used as a high-boiling solvent to facilitate the reaction, which is slower than the first coupling.

  • Heat the mixture to reflux (approx. 117 °C) for 24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material via column chromatography (silica gel, gradient of 0-15% methanol in dichloromethane with 0.5% NH₄OH) to yield the final product.

Section 4: Strategic Derivatization of the Hydroxyethyl Group

The true versatility of this compound lies in the synthetic potential of its primary alcohol. This functional group serves as an ideal attachment point for tailoring the properties of the final inhibitor.

Derivatization Figure 3: Derivatization Pathways for the C5-Hydroxyethyl Group Start Kinase Inhibitor with -CH2CH2OH Moiety Prodrug Ester Prodrugs (Improved Solubility/Permeability) Start->Prodrug Boc-Amino Acid, EDC/HOBt or Fatty Acyl Chloride, Pyridine Linker Linker Attachment (PROTACs, ADCs, Probes) Start->Linker 1. NaH, THF 2. Alkyl dihalide (e.g., Br(CH2)nBr) (Ether Linkage Formation)

Caption: Figure 3: Derivatization Pathways for the C5-Hydroxyethyl Group.

Application 1: Ester Prodrugs for Enhanced Bioavailability

Poor aqueous solubility and membrane permeability are common challenges in drug development. Converting the hydroxyl group into a labile ester can create a prodrug that masks the polar group, improving absorption. Endogenous esterases in the plasma and tissues then hydrolyze the ester to release the active parent drug.[15][16] This strategy has been successfully applied to the hydroxyethyl group of Dasatinib itself.[3]

  • Amino Acid Esters: Coupling with a Boc-protected amino acid (e.g., Glycine, Valine) using standard peptide coupling reagents (EDC, HOBt) followed by deprotection can enhance solubility.

  • Fatty Acid Esters: Acylation with a fatty acyl chloride can increase lipophilicity and improve membrane transit.

Application 2: Linker Attachment for Advanced Modalities

The hydroxyl group is an excellent anchor point for attaching linkers used in more complex therapeutic modalities.

  • PROTACs: The alcohol can be converted into an ether or other stable linkage to connect the kinase inhibitor (the "warhead") to an E3 ligase-binding moiety, creating a PROTAC that induces targeted protein degradation.

  • ADCs & Probes: Similarly, linkers terminating in click chemistry handles (e.g., azides, alkynes) or other reactive groups can be installed, allowing for conjugation to antibodies (Antibody-Drug Conjugates) or fluorescent tags for use as chemical probes.[17]

Section 5: Structure-Activity Relationship (SAR) Context

The substituent at the C5 position of the thiazole ring plays a crucial role in determining inhibitor potency and selectivity. While the 2-aminopyrimidine moiety anchors the molecule in the hinge region, the C5-substituent projects towards the solvent-exposed region, where it can form additional interactions or influence physicochemical properties. The table below synthesizes SAR data from literature on aminothiazole-based CDK inhibitors to provide context.[13][18][19]

Table 1: Influence of Thiazole C5-Substituent on Kinase Inhibitory Potency

Compound ClassC5-Substituent (R)Target KinaseIC₅₀ / Kᵢ (nM)Reference
Aminothiazole Analog-HCDK2>10,000[19]
Aminothiazole Analog-CH₃CDK22,500[19]
Aminothiazole Analog-CONH₂CDK2150[19]
Aminothiazole Analog-CO₂EtCDK2300[19]
Hypothetical Analog -CH₂CH₂OH CDK2 Predicted: 50-500 N/A
Dasatinib-CONH(Aryl)Bcr-Abl<1[14]
Dasatinib-CONH(Aryl)Src<1[14]

Analysis: The data clearly show that substitution at the C5 position is critical for high-affinity binding. Small, non-polar groups like methyl or an unsubstituted C5 position result in weak activity. Introducing groups capable of hydrogen bonding, like the carboxamide (-CONH₂), dramatically improves potency. The hydroxyethyl group (-CH₂CH₂OH) is electronically similar to these potent analogs, capable of acting as both a hydrogen bond donor and acceptor. It is therefore predicted to confer potent inhibitory activity, while also providing the synthetic advantages detailed above.

Conclusion

This compound represents a strategically valuable building block for modern kinase inhibitor discovery. Its synthesis is straightforward via the Hantzsch reaction, and its incorporation into inhibitor scaffolds is efficiently achieved through standard SNAr chemistry. The true power of this reagent lies in the dual functionality of the hydroxyethyl group, which can contribute directly to target binding while simultaneously serving as a versatile synthetic handle for property modulation and the development of advanced therapeutic constructs like prodrugs and PROTACs. This guide provides the foundational protocols and strategic insights necessary for researchers to effectively harness the potential of this compelling chemical tool.

References

Application Notes and Protocols for Click Chemistry Reactions Involving Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

In the landscape of modern chemical biology and drug discovery, the principles of click chemistry have revolutionized how scientists approach the synthesis of complex molecular architectures.[1] This suite of reactions, characterized by their high efficiency, selectivity, and biocompatibility, provides a robust toolkit for the modular assembly of novel compounds.[2][3] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction represent the vanguard of this chemical philosophy.[4][5][6]

Concurrently, the thiazole ring has long been recognized as a "privileged scaffold" in medicinal chemistry.[7] This five-membered heterocycle is a core component of numerous FDA-approved drugs and biologically active natural products, valued for its ability to engage in a variety of biological interactions and its synthetic tractability.

This guide provides an in-depth exploration of the intersection of these two powerful fields: the application of click chemistry to molecules containing the thiazole motif. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into the nuances of these reactions for researchers, scientists, and drug development professionals.

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Thiazole Derivatives

The CuAAC reaction is the archetypal "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[1][8] The thiazole moiety can be incorporated into either the azide or alkyne-containing fragment, making this a versatile method for elaborating thiazole-based compounds.

Scientific Underpinnings and Mechanistic Causality

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate.[9][10] The reaction's efficiency is highly dependent on the copper(I) catalyst's stability and accessibility. The choice of ligand is therefore critical; it not only stabilizes the Cu(I) oxidation state against disproportionation and oxidation but also accelerates the reaction.[11] Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are commonly employed for this purpose. The solvent system also plays a crucial role, with mixtures of water and organic co-solvents like t-BuOH, DMSO, or THF often being optimal.[12][13]

The electronic nature of the thiazole ring can subtly influence the reaction. As a mildly electron-withdrawing heterocycle, it is not expected to dramatically alter the intrinsic reactivity of a tethered alkyne or azide. However, its coordinating ability with the copper catalyst could potentially modulate the local catalyst concentration, a factor to consider during optimization.

Diagram 1: CuAAC Experimental Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification A Dissolve Thiazole-Alkyne in Solvent F Combine Thiazole-Alkyne and Azide Partner A->F B Dissolve Azide Partner in Solvent B->F C Prepare CuSO4 Stock Solution G Add Ligand and CuSO4 Solution C->G D Prepare Sodium Ascorbate Stock H Initiate with Sodium Ascorbate D->H E Prepare Ligand (THPTA) Stock E->G F->G G->H I Monitor Reaction (TLC, LC-MS) H->I J Work-up and Purification I->J K Characterize Product (NMR, MS) J->K

Caption: Workflow for a typical CuAAC reaction involving a thiazole derivative.

Detailed Protocol: CuAAC of an Alkyne-Functionalized Thiazole

This protocol describes a general procedure for the CuAAC reaction between a thiazole derivative bearing a terminal alkyne and an azide-containing partner.

Materials:

  • Thiazole-alkyne derivative (1.0 eq)

  • Azide partner (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium ascorbate (0.05-0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05-0.25 eq)

  • Solvent: e.g., 1:1 mixture of t-BuOH and water, or DMSO

  • Deionized water

  • Nitrogen or Argon source

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vessel, dissolve the thiazole-alkyne derivative (1.0 eq) and the azide partner (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

    • In a separate vial, premix the THPTA and CuSO₄ stock solutions.

    • To the degassed reaction mixture, add the THPTA solution, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the final thiazole-triazole conjugate by NMR and mass spectrometry.

Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Thiazole Derivatives

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[15] This bioorthogonal reaction is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern.[16] An azide-functionalized thiazole can be readily conjugated to a cyclooctyne-modified biomolecule or surface.

Scientific Underpinnings and Mechanistic Causality

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable, fused triazole ring system.[5] The reactivity of the cyclooctyne is a key parameter and is a trade-off with its stability; highly reactive cyclooctynes can be prone to decomposition.[16][17] Common cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and their derivatives. The choice of cyclooctyne will dictate the reaction kinetics.

The thiazole moiety, when functionalized with an azide, serves as a stable reaction partner. The synthesis of azido-thiazoles can be achieved through various standard organic chemistry methods, such as nucleophilic substitution of a halothiazole with sodium azide or diazotization of an aminothiazole followed by treatment with sodium azide.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification A Prepare Azide- Functionalized Thiazole in Buffer C Combine Reagents A->C B Prepare Cyclooctyne- Labeled Biomolecule in Buffer B->C D Incubate at Physiological Temperature C->D E Monitor Reaction (SDS-PAGE, HPLC) D->E F Purify Conjugate (e.g., SEC) E->F G Characterize Conjugate (Mass Spec) F->G

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Detailed Protocol: iEDDA Ligation of a Tetrazine with a TCO-Functionalized Thiazole

This protocol provides a general method for the rapid conjugation of a thiazole derivative functionalized with a trans-cyclooctene (TCO) group to a tetrazine-labeled molecule.

Materials:

  • TCO-functionalized thiazole derivative

  • Tetrazine-functionalized partner (e.g., a fluorescent dye or biomolecule)

  • Solvent: e.g., PBS (for biological applications) or an organic solvent like acetonitrile or methanol

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-functionalized thiazole and the tetrazine partner in the chosen solvent. For biological applications, aqueous buffers like PBS are preferred.

  • Conjugation Reaction:

    • Combine the solutions of the TCO-thiazole and the tetrazine. The reaction is typically performed with near-stoichiometric amounts or a slight excess of one component.

    • The reaction proceeds rapidly at room temperature, often reaching completion in minutes.

  • Reaction Monitoring and Purification:

    • The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction's progress. More quantitative analysis can be done via UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm) or LC-MS. [18] * For bioconjugations, purification to remove any unreacted components can be performed using methods appropriate for the biomolecule, such as SEC or dialysis. For small molecule synthesis, purification can be achieved by standard chromatographic methods.

  • Characterization:

    • Confirm the structure of the final thiazole-pyridazine conjugate by mass spectrometry and NMR (for small molecules).

Quantitative Data Summary

The choice of click reaction is often dictated by the required reaction kinetics for a specific application. The following table provides a comparative overview of typical second-order rate constants for the major classes of click reactions.

Click Reaction Reactants Typical Rate Constant (k₂) (M⁻¹s⁻¹) Key Features
CuAAC Terminal Alkyne + Azide10 - 10⁴ [4]Copper-catalyzed, high yielding, forms 1,4-triazole.
SPAAC Cyclooctyne + Azide10⁻³ - 1 [4]Copper-free, bioorthogonal, rate depends on cyclooctyne strain.
iEDDA Tetrazine + TCO1 - 10⁶ [4][18]Extremely fast, copper-free, bioorthogonal, releases N₂ gas.

Conclusion and Future Perspectives

The combination of the versatile thiazole scaffold with the efficiency and selectivity of click chemistry offers a powerful platform for innovation in drug discovery, chemical biology, and materials science. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers looking to leverage these synergistic technologies. As new generations of click reagents with even faster kinetics and improved stability are developed, the scope of applications for thiazole-based click chemistry will undoubtedly continue to expand, enabling the construction of increasingly complex and functional molecular systems.

References

Troubleshooting & Optimization

improving yield in 2-Amino-5-(2-hydroxyethyl)thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An introductory paragraph that sets the stage for the technical support center.## Technical Support Center: A Guide to Improving Yield in 2-Amino-5-(2-hydroxyethyl)thiazole Synthesis

Welcome to the technical support center for the synthesis of this compound. This crucial intermediate, a cornerstone in the manufacturing of pharmaceuticals like Famotidine, often presents yield-related challenges for researchers.[1][2] This guide is designed to move beyond simple protocols, offering a deep dive into the causality of common experimental issues. Here, we provide field-proven insights, troubleshooting guides, and robust methodologies to empower you to optimize your synthesis, enhance purity, and achieve reproducible, high-yield results.

The Foundational Route: Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide—in this case, thiourea. The key to synthesizing our target molecule lies in using an appropriate α-haloketone bearing the hydroxyethyl side chain. A common and effective starting material is 1-chloro-4-hydroxypentan-2-one or a protected analogue.

The reaction proceeds through a well-established mechanism involving S-alkylation, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Thiourea Thiourea S_Alkylation S-Alkylation (SN2 Attack) Thiourea->S_Alkylation S nucleophile AlphaHaloKetone 1-chloro-4-hydroxypentan-2-one AlphaHaloKetone->S_Alkylation Isothiouronium Isothiouronium Salt (Intermediate A) S_Alkylation->Isothiouronium Cyclization Intramolecular Cyclization Isothiouronium->Cyclization N attacks C=O Thiazoline Hydroxy-thiazoline Intermediate Cyclization->Thiazoline Dehydration Dehydration (-H2O) Thiazoline->Dehydration Product This compound Dehydration->Product

Caption: Mechanism of the Hantzsch synthesis for this compound.

Detailed Experimental Protocol

This protocol provides a robust baseline for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-chloro-4-hydroxypentan-2-one (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Ethanol (or Methanol), reagent grade

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.2 equiv) in ethanol (approx. 5 mL per gram of thiourea).

  • To this stirring solution, add 1-chloro-4-hydroxypentan-2-one (1.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

  • Once the reaction is complete (disappearance of the limiting α-haloketone), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold deionized water (approx. 4 times the volume of ethanol used).

  • While stirring vigorously, slowly add 5% sodium bicarbonate solution until the pH of the mixture reaches 8-9. This neutralizes the hydrohalic acid formed and precipitates the free base product.[5]

  • Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the crude product under vacuum at 40-50°C to a constant weight.

  • For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or DMF/water mixture.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I address them?

A1: Low yield is a multifaceted issue. A systematic investigation is key.

  • Causality & Explanation:

    • Purity of the α-Haloketone: The starting material, 1-chloro-4-hydroxypentan-2-one, can be unstable. It may contain residual acid from its synthesis or undergo self-condensation over time. Impurities will invariably lead to side reactions and lower yields.

    • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient heating time, too low a temperature, or poor mixing.

    • Side Product Formation: Competing reactions can consume starting materials. Under strongly acidic conditions, the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can form, which may be difficult to separate.[7]

    • Sub-optimal Workup: The product is an amine, which can form a soluble salt (e.g., hydrochloride). If the pH is not adequately raised during workup, a significant portion of the product will remain dissolved in the aqueous phase, leading to poor recovery.

  • Recommended Actions & Solutions:

Problem Area Recommended Action
Reagent Purity Verify the purity of 1-chloro-4-hydroxypentan-2-one via ¹H NMR before use. If necessary, purify it by vacuum distillation, though caution is advised due to its potential instability.
Reaction Monitoring Actively monitor the reaction using TLC every 30-60 minutes. The reaction is complete when the spot corresponding to the α-haloketone has been consumed.
Temperature & Time Ensure the reaction is maintained at a steady reflux. If the reaction stalls, consider extending the reflux time by 1-2 hours.
pH Control During workup, be meticulous about pH adjustment. Use a pH meter to ensure the solution is basic (pH 8-9) before filtration to maximize the precipitation of the free amine product.

Q2: My TLC shows multiple spots, and purification is difficult. What are the common side products and how can I minimize their formation?

A2: The presence of multiple spots on a TLC plate points towards side reactions or unreacted starting materials.

  • Causality & Explanation:

    • Unreacted Starting Materials: The most common "impurities" are simply unreacted thiourea and the α-haloketone.

    • Isomer Formation: As mentioned, acidic conditions can promote the formation of the 2-imino tautomer, which has different polarity and will appear as a separate spot.[7]

    • Dimerization/Polymerization: The α-haloketone can potentially self-condense, or the product itself could react further under harsh conditions.

  • Recommended Actions & Solutions:

    • Minimize Isomerization: While the reaction generates acid, avoid adding any extra acid catalysts. The reaction conditions are generally sufficient. The basic workup helps ensure the final isolated product is the desired 2-amino form.

    • Optimize Stoichiometry: Use a slight excess of thiourea (1.1-1.2 equivalents) to ensure the complete consumption of the more valuable α-haloketone. A large excess can complicate purification.

    • Purification Strategy: If impurities persist, column chromatography is effective. Use a silica gel stationary phase with a gradient elution, starting with a non-polar solvent system (e.g., Ethyl Acetate/Hexane) and gradually increasing the polarity by adding methanol.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze reaction mixture with TLC start->check_tlc sm_present Starting material (α-haloketone) present? check_tlc->sm_present multiple_spots Multiple product spots? sm_present->multiple_spots No increase_time Increase reflux time by 1-2 hours. Ensure proper temperature. sm_present->increase_time Yes check_purity Verify purity of starting materials. Consider re-purification. multiple_spots->check_purity Yes optimize_workup Optimize workup. Ensure pH is 8-9 before filtration. multiple_spots->optimize_workup No increase_time->check_tlc column_chrom Purify via column chromatography. check_purity->column_chrom success High-Purity Product optimize_workup->success column_chrom->success

Caption: A troubleshooting flowchart for common synthesis issues.

Q3: I'm struggling with the final purification. What are the best practices for obtaining high-purity this compound?

A3: Achieving high purity requires a targeted approach after the initial isolation.

  • Causality & Explanation: The crude product is often contaminated with inorganic salts from the workup and minor organic side products. The polar nature of both the amino and hydroxyl groups can make it challenging to find a single perfect recrystallization solvent.

  • Recommended Actions & Solutions:

    • Thorough Washing: After filtration, ensure the crude solid is washed extensively with cold water. This is a critical and often overlooked step for removing salts like NaCl and excess NaHCO₃.

    • Recrystallization: This is the most effective method for purification.

      • Solvent Screening: Test solubility in various solvents. Good systems often involve a polar solvent in which the compound is soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol).

      • Solvent Pair System: A solvent/anti-solvent system like DMF/water or Ethanol/water is often highly effective.[6] Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity persists. Reheat to clarify and then allow to cool slowly.

    • Activated Carbon Treatment: If the product has a persistent color, dissolve it in the hot recrystallization solvent, add a small amount of activated charcoal, hold at temperature for 5-10 minutes, and then filter hot through a pad of celite to remove the carbon before allowing the solution to crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing yield and purity?

A1: The three most critical parameters are:

  • Purity of the α-haloketone: Garbage in, garbage out. Start with the purest possible material.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Use TLC to determine the true endpoint to avoid both incomplete reactions and byproduct formation from excessive heating.

  • Workup pH Control: Precise basification during the workup is essential for maximizing the recovery of the product.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is required for full characterization.

  • ¹H and ¹³C NMR: Provides the definitive structural confirmation. Look for the characteristic thiazole proton signal and the expected signals for the hydroxyethyl side chain.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]

  • Infrared Spectroscopy (IR): Shows characteristic peaks for the N-H stretches of the amino group, the O-H stretch of the alcohol, and C=N/C=C stretches of the thiazole ring.[8]

  • High-Performance Liquid Chromatography (HPLC): The best method for quantifying purity. A reverse-phase method is typically suitable.[9]

  • Melting Point: A sharp melting point is a good indicator of high purity.[3]

Q3: Are there any greener or alternative synthetic approaches?

A3: Research into greener synthesis is ongoing. Some modern approaches for thiazole synthesis focus on using water as a solvent, employing catalyst-free conditions where possible, or using ultrasound or microwave irradiation to reduce reaction times and energy consumption.[10] For example, some Hantzsch-type reactions have been successfully performed in water or polyethylene glycol (PEG), which are more environmentally benign solvents than traditional volatile organics.[10]

References

Technical Support Center: Purification of Crude 2-Aminothiazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-aminothiazole. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity 2-aminothiazole from crude reaction mixtures. As a foundational heterocyclic amine, the purity of 2-aminothiazole is paramount for its successful use as a precursor in the synthesis of numerous pharmaceutical compounds, including sulfathiazole and various modern drugs.[1][2]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format, grounded in the chemical principles that govern the separation and purification of this important intermediate.

Section 1: Understanding the Challenge - The Chemistry of 2-Aminothiazole

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 2-aminothiazole that influence purification strategies.

  • Structure and Functionality: 2-Aminothiazole is a heterocyclic amine with a pKa of approximately 5.36, making it a weak base.[3] The molecule possesses both a nucleophilic exocyclic amino group and a basic endocyclic nitrogen atom within the thiazole ring. This dual reactivity can sometimes lead to side reactions during synthesis.

  • Solubility Profile: It is soluble in water (approximately 100 g/L at 20°C), alcohols, and diethyl ether.[1] Its solubility is pH-dependent; it becomes significantly more water-soluble under acidic conditions due to the formation of the protonated thiazolium salt.[4][5] This property is the cornerstone of purification by acid-base extraction.

  • Stability: Crude 2-aminothiazole can be unstable, especially in the presence of impurities from its synthesis, and may decompose or discolor over time.[6] Purification is not only for removing byproducts but also for ensuring the long-term stability of the material. Decomposition can occur at elevated temperatures, which is a key consideration for purification by distillation.[6]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of 2-aminothiazole, typically synthesized via the Hantzsch thiazole synthesis from an α-halocarbonyl and thiourea.[7][8]

FAQ 1: Recrystallization Issues

Question: I'm trying to recrystallize my crude 2-aminothiazole, but it keeps "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase above its melting point instead of crystallizing.[9][10] Pure 2-aminothiazole has a melting point of around 91-93°C, but significant impurities can depress this, increasing the likelihood of oiling out.

Causality: This occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of your impure compound. The high concentration of impurities also interferes with the formation of a crystal lattice.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation of the solution. This lowers the temperature at which crystallization begins.

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. Allow the flask to cool slowly on the benchtop, insulated with a cork ring and covered with a watch glass. Do not immediately place it in an ice bath. Inducing crystallization at a lower temperature, after slow cooling to room temperature, is often more successful.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure 2-aminothiazole, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the Solvent System: Your current solvent may be too good a solvent, or the boiling point of the solvent might be too high.

    • Good Solvents: Water, ethanol, methanol.

    • Poor Solvents: Hexane, toluene.

    • Strategy: Try a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" hot solvent (like water or toluene) until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly. A common and effective system is an ethanol/water mixture.

Question: My final 2-aminothiazole product is still yellow or brown after recrystallization. How can I decolorize it?

Answer: Colored impurities are common in Hantzsch synthesis, often arising from side reactions or decomposition.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the crude, colored product in a suitable hot solvent. Add a small amount of activated charcoal (about 1-2% of the solute mass) to the hot solution.

    • Causality: Activated charcoal has a high surface area and adsorbs large, colored, often polymeric or polar, impurity molecules.

    • Protocol: Swirl the hot solution with the charcoal for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the charcoal. Be quick to prevent premature crystallization in the funnel. Collect the hot, colorless filtrate and allow it to cool and crystallize as usual.

  • Reversed-Phase Chromatography: If color persists, it may be due to an impurity with a polarity similar to your product. A quick purification using reversed-phase flash chromatography can be effective, as the separation mechanism is different from normal-phase (silica) interactions.

FAQ 2: Acid-Base Extraction Problems

Question: I'm performing an acid-base extraction, but I've formed a thick, stable emulsion between the organic and aqueous layers. How can I break it?

Answer: Emulsions are common when extracting basic compounds like amines, especially if the mixture is shaken too vigorously.[3] They consist of a stable dispersion of one immiscible liquid within the other.

Causality: Impurities from the reaction, or the product itself, can act as surfactants, stabilizing the droplets and preventing the layers from separating.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it. This can help the droplets coalesce.

  • Add Brine: Add a small volume of a saturated aqueous NaCl solution (brine).

    • Causality: The brine increases the ionic strength and density of the aqueous layer, which helps to destabilize the emulsion and force the separation of the layers.

  • Filtration: For stubborn emulsions, you can filter the mixture through a pad of glass wool or Celite®. This can physically disrupt the droplets.

  • Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning for a few minutes is a highly effective method for breaking the emulsion.[11]

Question: After acidifying the basic aqueous extract to precipitate my product, nothing comes out, or the yield is very low. What went wrong?

Answer: This issue typically points to problems with pH control or the concentration of your product.

Troubleshooting Steps:

  • Verify the Final pH: Ensure you have added enough acid to bring the pH well below the pKa of 2-aminothiazole (~5.36). A pH of 1-2 is typically sufficient to ensure the amine is fully protonated and soluble in the initial extraction step. Conversely, when recovering the free base, ensure the solution is sufficiently basic (pH 9-10) to deprotonate the salt completely. Use pH paper to check.

  • Check for Sufficient Concentration: If your product concentration in the aqueous layer is too low, it may remain soluble even after neutralization. If you suspect this, you can try to concentrate the aqueous layer under reduced pressure before basification or extract the product back into an organic solvent (like dichloromethane or ethyl acetate) after basifying the aqueous layer.

  • Cool the Solution: The solubility of 2-aminothiazole in water is still significant. Cooling the neutralized mixture in an ice bath can help to maximize the precipitation of the product.

FAQ 3: Column Chromatography Challenges

Question: My 2-aminothiazole is streaking badly on the silica gel column and the separation from impurities is poor. What can I do?

Answer: Streaking (or tailing) of amines on silica gel is a classic problem.

Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and sometimes irreversibly interact with the basic amine. This leads to poor peak shape and difficult elution.

Troubleshooting Steps:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a solution in methanol), to your eluent system. A common starting point is 0.5-1% Et₃N.

    • Causality: The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your 2-aminothiazole to elute more cleanly without strong ionic interactions.

  • Use Amine-Functionalized Silica: For particularly difficult separations, use a pre-treated, amine-functionalized silica gel. This stationary phase has a basic surface, which eliminates the problematic interactions with basic analytes and often provides excellent peak shape without needing mobile phase modifiers.[12]

  • Switch to Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Dry Loading: If the crude product is not very soluble in the initial eluent, consider dry loading. Dissolve your crude material in a strong solvent (like methanol or dichloromethane), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique often results in sharper bands.

Section 3: Method Selection and Protocols

Choosing the right purification method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

Workflow for Purification Method Selection

Purification_Workflow start Crude Reaction Mixture check_impurities Initial Purity Assessment (TLC, ¹H NMR) start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid acid_base Acid-Base Extraction is_solid->acid_base No (or very impure solid) recrystallization Recrystallization is_solid->recrystallization Yes is_high_boiling Are impurities high-boiling or non-volatile? distillation Vacuum Distillation is_high_boiling->distillation No (volatile impurities) chromatography Column Chromatography is_high_boiling->chromatography Yes acid_base->is_high_boiling final_purity Final Purity Check (TLC, MP, NMR, HPLC) recrystallization->final_purity distillation->final_purity chromatography->final_purity

Caption: Decision workflow for selecting a purification method.

Comparative Overview of Purification Methods
Purification MethodKey AdvantagesKey DisadvantagesBest For...
Recrystallization Simple, inexpensive, good for removing small amounts of impurities, can yield very pure material.Can have lower yields, may not remove impurities with similar solubility, risk of "oiling out".Crude products that are mostly pure and solid at room temperature.
Acid-Base Extraction Excellent for removing non-basic/neutral organic impurities and some baseline materials.Can form emulsions, requires use of acids/bases, may not separate other basic impurities.Removing neutral byproducts from the Hantzsch synthesis.
Column Chromatography Highly versatile, can separate compounds with very similar properties.More time-consuming and expensive (solvents, silica), can have lower recovery.Complex mixtures or when very high purity is required and other methods fail.
Vacuum Distillation Good for separating volatile impurities from a non-volatile product (or vice-versa).Risk of thermal decomposition of 2-aminothiazole, requires specialized glassware.Purifying from volatile starting materials if the product is thermally stable under vacuum.
Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization

This is often the most robust method for a typical crude reaction mixture.

Step 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The 2-aminothiazole will protonate and move into the aqueous layer. Extract the organic layer 2-3 times with fresh 1M HCl to ensure complete transfer.

    • Expert Tip: The pKa of 2-aminothiazole is ~5.36. Using a strong acid like HCl ensures complete protonation to its water-soluble salt form.

  • Combine & Wash: Combine the acidic aqueous extracts. Wash this combined aqueous layer once with a small amount of fresh diethyl ether to remove any remaining neutral organic impurities. Discard the ether wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base, such as 20% aqueous sodium hydroxide (NaOH), with stirring until the pH is ~9-10 (check with pH paper). The 2-aminothiazole free base will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

Step 2: Recrystallization

  • Solvent Selection: Transfer the damp solid to an Erlenmeyer flask. A common and effective solvent system is an ethanol/water mixture.

  • Dissolution: Add a minimal amount of hot ethanol to the flask to dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to make it clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collection & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven. The expected melting point should be sharp, around 91-93°C.

Section 4: Safety First - Handling 2-Aminothiazole

2-Aminothiazole is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed (Acute oral toxicity, Category 4) and causes serious eye irritation.[1][9][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Do not breathe dust.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

side reactions in Hantzsch thiazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of thiazole-containing compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the mechanistic rationale behind optimizing this classic condensation reaction.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a direct Q&A to address the most pressing issues encountered during the Hantzsch thiazole synthesis.

Q1: My reaction yield is low, and the NMR spectrum shows a complex mixture of unidentified products. What are the most likely side reactions?

A1: Low yields and complex product mixtures in the Hantzsch synthesis typically stem from several competing side reactions. The primary culprits are often related to the stability of the starting materials and intermediates, or subsequent reactions of the desired product.

Primary Suspects:

  • Formation of Bis-Thiazole or N-Alkylation Products: The 2-aminothiazole product is nucleophilic and can react with a second molecule of the α-haloketone. This leads to the formation of dimeric or further alkylated byproducts, which complicates purification and reduces the yield of the target molecule.

  • Hydrolysis of α-Haloketone: α-Haloketones can be sensitive to hydrolysis, especially under prolonged heating or in the presence of water, leading to the formation of the corresponding α-hydroxyketone, which is unreactive in the desired pathway.

  • Thiourea Self-Condensation: Under harsh conditions, thiourea and its derivatives can undergo self-condensation or decomposition, leading to guanidine-related byproducts and other impurities.[1]

  • Formation of Regioisomers: When using N-monosubstituted thioureas, there is a possibility of forming two different regioisomers: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[2]

The following table provides a quick-glance troubleshooting guide.

Problem Observed Probable Cause Recommended Solution & Rationale
Low yield, multiple spots on TLCCompeting side reactions are occurring at a significant rate.1. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the thioamide.[3] This ensures the more sensitive α-haloketone is fully consumed, minimizing its side reactions. 2. Lower Reaction Temperature: While heat is required, excessive temperatures accelerate side reactions. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.
Byproduct with ~2x the mass of the productN-alkylation of the 2-aminothiazole product by a second molecule of α-haloketone.1. Monitor Reaction Progress: Use TLC or LC-MS to stop the reaction as soon as the starting α-haloketone is consumed. 2. Incremental Addition: Add the α-haloketone slowly or in portions to the solution of the thioamide to maintain its low concentration, favoring the primary reaction over the subsequent N-alkylation.
Starting material decompositionHydrolysis of the α-haloketone.1. Use Anhydrous Solvents: Ensure solvents like ethanol or methanol are dry. 2. Minimize Reaction Time: Optimize conditions to reduce the overall time the α-haloketone is exposed to the reaction environment. Microwave-assisted synthesis can be particularly effective here.[4]
Mixture of isomersLack of regiochemical control with a substituted thioamide.1. Control pH: Condensation in a neutral solvent typically yields the 2-(N-substituted amino)thiazole.[2] Running the reaction under acidic conditions (e.g., in ethanol with HCl) can favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[2]

Frequently Asked Questions (FAQs)

Q2: What is the accepted mechanism for the Hantzsch synthesis, and where do side reactions diverge from this pathway?

A2: The Hantzsch synthesis is a multi-step process that begins with the formation of a C-S bond, followed by cyclization and dehydration.[5][6]

Core Mechanism:

  • S-Alkylation (SN2 Attack): The sulfur atom of the thioamide, being highly nucleophilic, attacks the α-carbon of the haloketone, displacing the halide.[3]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon to form a five-membered hydroxythiazoline intermediate.

  • Dehydration: This intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring.[7]

Side reactions typically occur when intermediates or the final product are diverted from this main pathway, as illustrated in the diagram below.

Hantzsch_Pathway cluster_side Side Reactions Start α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Start->Intermediate1 1. S-Alkylation (SN2) SideProduct2 α-Hydroxyketone (From Hydrolysis) Start->SideProduct2 Hydrolysis Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Cyclization Product Desired Thiazole Product Intermediate2->Product 3. Dehydration SideProduct1 N-Alkylation Byproduct (Bis-Thiazole) Product->SideProduct1 Reacts with α-Haloketone

Caption: Main Hantzsch synthesis pathway and key side reactions.

Q3: I am observing a significant byproduct that I suspect is a result of dimerization or further reaction. How can I confirm this and prevent it?

A3: A common and troublesome side reaction is the N-alkylation of the newly formed 2-aminothiazole product with another molecule of the α-haloketone starting material. This leads to a dimer-like structure or other complex adducts.

Mechanism of N-Alkylation Side Reaction:

The exocyclic amino group of the 2-aminothiazole product remains nucleophilic. If unreacted α-haloketone is still present, the thiazole can act as a nucleophile itself, leading to a second SN2 reaction.

Dimerization_Mechanism Product 2-Aminothiazole (Product) Dimer N-Alkylated Byproduct Product->Dimer Nucleophilic Attack (from Amino Group) Haloketone α-Haloketone (Starting Material) Haloketone->Dimer Electrophile

Caption: Formation of an N-alkylated byproduct.

Troubleshooting and Prevention Protocol:

This protocol is designed to minimize the concentration of free α-haloketone, thereby suppressing the secondary N-alkylation reaction.

Objective: To favor the initial reaction of the thioamide over the subsequent reaction of the thiazole product.

Materials:

  • Thioamide (e.g., thiourea)

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Anhydrous Ethanol

  • Reaction flask with dropping funnel and condenser

Step-by-Step Methodology:

  • Initial Setup: In a round-bottom flask, dissolve the thioamide (1.2 equivalents) in anhydrous ethanol. Heat the solution to a gentle reflux (e.g., ~60-70°C).

  • Prepare Haloketone Solution: In a separate flask, dissolve the α-haloketone (1.0 equivalent) in a minimal amount of anhydrous ethanol.

  • Slow Addition: Transfer the α-haloketone solution to a dropping funnel. Add the solution dropwise to the refluxing thioamide solution over a period of 30-60 minutes.

    • Causality: By adding the α-haloketone slowly, its instantaneous concentration in the reaction mixture remains low. The more abundant and highly nucleophilic thioamide will outcompete the thiazole product for reaction with the α-haloketone.

  • Reaction Monitoring: After the addition is complete, monitor the reaction by TLC. The goal is to see the complete consumption of the α-haloketone spot.

  • Workup: Once the α-haloketone is consumed, immediately cool the reaction to room temperature. Pour the mixture into a beaker containing a weak base solution (e.g., 5% Na₂CO₃) to neutralize the HBr salt of the product and induce precipitation.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and air dry.[7]

Q4: How critical are the reaction conditions (solvent, temperature, stoichiometry), and what are the recommended starting points?

A4: The reaction conditions are highly critical for maximizing yield and minimizing byproducts. While the Hantzsch synthesis is robust, optimization is key for challenging substrates.[8]

Parameter Recommendation Rationale & Expert Insight
Solvent Ethanol, Methanol, DMFAlcohols like ethanol are the most common choice as they effectively dissolve the starting materials and the reaction typically proceeds cleanly. DMF can be used for less reactive substrates that require higher temperatures, but may increase the rate of side reactions.
Temperature 40°C to RefluxStart with gentle heating (e.g., 60°C). Higher temperatures can accelerate the reaction but may also promote byproduct formation. The optimal temperature is a balance between reaction rate and selectivity. For many simple substrates, 30 minutes at 100°C is effective.[7]
Stoichiometry 1.1 to 1.5 eq. of ThioamideUsing a slight excess of the thioamide ensures the complete consumption of the often more expensive or sensitive α-haloketone.[3] This is one of the most effective ways to prevent side reactions involving unreacted haloketone.
pH Control Neutral (for standard synthesis)For standard 2-aminothiazoles, neutral conditions are best. If you are using an N-substituted thioamide and need to control regioselectivity, deliberately using acidic conditions (e.g., HCl in EtOH) can be an effective strategy to alter the product ratio.[2]

References

Technical Support Center: Stability of 2-Amino-5-(2-hydroxyethyl)thiazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-5-(2-hydroxyethyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles of thiazole derivatives and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: The aminothiazole moiety's stability can be pH-dependent. The amino group can be protonated in acidic conditions, which may affect solubility and stability.[1][2] Thiazole rings can be susceptible to cleavage under strongly basic conditions.[3]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[4][5] Thermal degradation can occur, especially during prolonged storage at room temperature or above.

  • Light: Many heterocyclic compounds, including thiazole derivatives, are photosensitive.[3][6] Exposure to UV or even ambient light can initiate photodegradation.[6][7]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the thiazole ring and the hydroxyethyl side chain.[8][9] Aminothiazoles have shown antioxidant properties, implying they are susceptible to oxidation.[10]

  • Solvent: The choice of solvent can impact stability. While soluble in polar organic solvents like DMSO and ethanol, long-term stability in these solvents, especially at room temperature, can be a concern.[11][12]

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: To ensure the longevity and integrity of your this compound stock solution, the following storage conditions are recommended. These are general guidelines, and stability in your specific solvent and concentration should be empirically verified.

ParameterRecommended ConditionRationale
Solvent High-purity, anhydrous DMSO or EthanolMinimizes water-mediated hydrolysis and other solvent impurities that could catalyze degradation.
Temperature -20°C or -80°CReduces the rate of thermal degradation significantly.[11]
Atmosphere Inert Gas (Argon or Nitrogen)Purging the solution with an inert gas displaces dissolved oxygen, mitigating oxidative degradation.[6]
Light Exposure Amber vials or foil-wrapped containersProtects the compound from photodegradation.[3][6][13]
Container Tightly sealed, appropriate material (e.g., glass)Prevents solvent evaporation and contamination.

Q3: I've noticed a color change in my this compound solution. What does this indicate?

A3: A color change, often to a yellow or brownish hue, is a common visual indicator of degradation.[11] This can be caused by the formation of colored degradation products resulting from oxidation or other complex reactions. If you observe a color change, it is crucial to re-evaluate the purity of your solution using an analytical technique like HPLC before proceeding with your experiments.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to troubleshooting.

Issue 1: Inconsistent or lower-than-expected biological activity in my assay.

This is a frequent problem that can often be traced back to compound instability.

Root Cause Analysis & Solution Workflow

start Inconsistent/Low Activity Observed check_purity 1. Verify Purity of Stock Solution (HPLC-UV) start->check_purity degraded Degradation Confirmed check_purity->degraded Purity <95% stable Purity Acceptable check_purity->stable Purity ≥95% prepare_fresh 2. Prepare Fresh Stock Solution degraded->prepare_fresh investigate_assay 4. Investigate Assay Conditions stable->investigate_assay retest 3. Retest in Assay prepare_fresh->retest issue_resolved Issue Resolved retest->issue_resolved Success retest->investigate_assay Failure forced_degradation 5. Perform Forced Degradation Study investigate_assay->forced_degradation identify_pathway 6. Identify Degradation Pathway & Mitigate forced_degradation->identify_pathway

Caption: Workflow for troubleshooting inconsistent biological activity.

Step-by-Step Protocol: Purity Verification by HPLC
  • Preparation of Standards: Prepare a fresh solution of this compound from a solid sample as your reference standard.

  • Sample Preparation: Dilute your stock solution and the freshly prepared standard to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance.

  • Data Analysis: Compare the chromatogram of your stock solution to the fresh standard. A significant decrease in the main peak area or the appearance of new peaks in the stock solution indicates degradation.

Issue 2: Precipitation observed in my aqueous working solution.

Precipitation can occur due to low solubility or degradation of the compound into less soluble products.

Potential Causes and Solutions
Potential CauseSuggested Action
Low Aqueous Solubility The solubility of aminothiazoles can be pH-dependent.[1][2] Try adjusting the pH of your buffer; slightly acidic conditions may improve solubility by protonating the amino group.[1] Be cautious as extreme pH can cause degradation.
Compound Degradation Analyze both the supernatant and the precipitate by HPLC or LC-MS to determine if degradation has occurred. If degradation products are identified, prepare fresh solutions immediately before use and re-evaluate your solution preparation and storage procedures.
Use of Co-solvents If compatible with your experimental system, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to your aqueous buffer to improve solubility.[1][12]
Issue 3: Suspected Photodegradation During an Experiment.

If your experimental setup involves exposure to light, photodegradation is a significant risk.

Diagnostic Experiment: Photostability Assessment

This experiment helps differentiate between photodegradation and other forms of degradation (e.g., thermal).

  • Sample Preparation: Prepare at least two identical sets of your experimental solution.

  • Experimental Setup:

    • Light-Exposed Sample: Place one set of samples in your standard experimental setup, exposed to the typical light source.

    • Dark Control: Tightly wrap the second set of samples in aluminum foil to completely shield them from light.[3][6] Place them alongside the light-exposed samples to ensure identical temperature conditions.

  • Analysis: At various time points, take aliquots from both sets and analyze them by HPLC.

  • Interpretation:

    • If the degradation is significantly higher in the light-exposed sample, photodegradation is the primary cause.

    • If both samples degrade at a similar rate, the cause is likely thermal or oxidative.

    • If neither sample shows significant degradation, the instability may be related to other assay components.

Mitigation Strategies for Photodegradation
  • Minimize Light Exposure: Work in a dimly lit area and use amber-colored labware.

  • Use Protective Excipients: If your formulation allows, consider adding UV absorbers or singlet oxygen quenchers.[6]

  • Inert Atmosphere: Purging solutions with nitrogen or argon can reduce photo-oxidative pathways.[6]

III. Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is key to preventing its decomposition. While specific degradation products for this exact molecule are not extensively documented in the public domain, general knowledge of thiazole chemistry allows us to propose likely pathways.

cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis (Extreme pH) parent This compound oxidation_products Oxidized Thiazole Ring (e.g., N-oxides, sulfoxides) parent->oxidation_products O2, ROS side_chain_oxidation Side-chain Oxidation (Aldehyde/Carboxylic Acid) parent->side_chain_oxidation O2, ROS photodimerization Dimerization Products parent->photodimerization hv photo_oxygenation Photo-oxygenation (e.g., Endoperoxides) parent->photo_oxygenation hv, 1O2 ring_cleavage Thiazole Ring Cleavage parent->ring_cleavage H2O, H+/OH-

Caption: Plausible degradation pathways for this compound.

  • Oxidation: The thiazole ring is susceptible to oxidation, potentially forming N-oxides or sulfoxides. The primary alcohol of the hydroxyethyl side chain can also be oxidized to an aldehyde or a carboxylic acid. Studies have shown that aminothiazole derivatives can act as antioxidants, indicating their susceptibility to oxidative processes.[8][9][10]

  • Photodegradation: Upon absorption of light, the thiazole ring can become excited and undergo various reactions. This can include dimerization with other molecules or reaction with singlet oxygen to form unstable endoperoxides, which can then rearrange to other products.[7]

  • Hydrolysis: Under harsh acidic or basic conditions, the thiazole ring can undergo hydrolytic cleavage.[3]

By understanding these potential stability issues and implementing the recommended troubleshooting and preventative measures, you can ensure the integrity of your this compound solutions and achieve more reliable and reproducible experimental results.

References

Technical Support Center: Purification of 2-Amino-5-(2-hydroxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of commercial 2-Amino-5-(2-hydroxyethyl)thiazole. The methodologies described herein are grounded in established chemical principles to ensure you can achieve the desired purity for your critical applications.

Introduction: Understanding the Purification Challenge

This compound is a polar, basic heterocyclic compound. These characteristics present specific challenges during purification. Its polarity makes it highly soluble in polar solvents, which can complicate recrystallization and require specific mobile phases in chromatography. The basic amino group can interact strongly with acidic stationary phases like silica gel, leading to poor peak shape and potential product loss. This guide will address these challenges directly, providing both the "how" and the "why" for each recommended step.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to quickly address common issues encountered during the purification of this compound.

Initial Purity Assessment

Q1: My initial analysis (TLC, HPLC) of the commercial this compound shows multiple spots/peaks. What are the likely impurities?

A1: Impurities in commercial batches can stem from the synthesis process or degradation. The most common synthetic route to 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][2] Based on this, you can anticipate the following types of impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials: These would be an α-halo-ketone or α-halo-aldehyde and thiourea. These are typically highly polar and may appear as distinct spots on a TLC plate.

    • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole product. These isomers can be difficult to separate due to similar polarities.

    • Solvent and Reagent Residues: Trace amounts of solvents used in the synthesis and workup, as well as leftover reagents, can be present.[3]

  • Stability-Related Impurities (Degradants):

    • Oxidation Products: The thiazole ring and the amino group can be susceptible to oxidation, especially if exposed to air and light over long periods.

    • Products of Hydrolysis or Other Reactions: The hydroxyethyl group could potentially undergo side reactions, although this is less common under typical storage conditions.

A preliminary analysis using HPLC-MS is highly recommended to get the mass-to-charge ratio of the impurity peaks, which can provide strong clues to their identity.[4]

Recrystallization Troubleshooting

Q2: I'm trying to recrystallize my this compound, but it either oils out or remains in solution. How do I select the right solvent system?

A2: This is a common issue for highly polar compounds. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of your molecule (due to the hydroxyl and amino groups), you should focus on polar solvents or solvent mixtures.

Troubleshooting Steps & Solvent Selection:

  • Single Solvent Systems: Start by testing small amounts of your compound in polar solvents. Good starting points include:

    • Alcohols (Ethanol, Methanol, Isopropanol)[5][6]

    • Water[5]

    • Acetonitrile

    • Ethyl Acetate

  • Two-Solvent Systems: If a single solvent doesn't work, a two-solvent system is often effective. In this technique, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy). Then, heat the mixture until it becomes clear again and allow it to cool slowly.

    • Recommended Pairs for Polar Compounds:

      • Ethanol/Water

      • Methanol/Diethyl Ether

      • Ethyl Acetate/Hexane[5][7]

Data Presentation: Solvent Properties for Recrystallization

Solvent SystemPolarityBoiling Point (°C)Rationale for Use
EthanolPolar78Good starting point for many polar organic molecules.
WaterHighly Polar100Can be effective for very polar compounds, often used in combination with an alcohol.
Ethyl Acetate/HexaneMedium to NonpolarVariableA common mixture for inducing crystallization of compounds with moderate polarity.
Methanol/Diethyl EtherPolar/NonpolarVariableThe high volatility of ether can aid in crystal formation upon slow evaporation.

Expert Tip: If your compound "oils out," it means it's coming out of solution above its melting point. This can sometimes be resolved by using a larger volume of solvent or by switching to a solvent with a lower boiling point.

Column Chromatography Troubleshooting

Q3: My compound is streaking badly on my silica gel TLC plate and column. How can I get clean separation?

A3: Streaking (or tailing) of basic compounds like 2-aminothiazoles on silica gel is a classic problem. It's caused by the strong interaction between the basic amino group and the acidic silanol groups on the silica surface.[8] This leads to poor separation and can result in the loss of your compound on the column.

Here are several effective strategies to overcome this:

  • Mobile Phase Modification (The Quickest Fix):

    • Add a Competing Base: Incorporate a small amount of a basic modifier into your mobile phase. This "competing base" will interact with the acidic sites on the silica, allowing your compound to travel through the column more freely.

      • Common choices: Add 0.5-2% triethylamine (TEA) or ammonia solution to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[9]

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use a grade with a similar particle size to your silica for comparable resolution.[9]

    • Amine-Functionalized Silica: This is a specialty phase where the silica surface is treated with amino groups, making it slightly basic and ideal for purifying amines without tailing.[10]

  • Reversed-Phase Chromatography:

    • For very polar compounds, reversed-phase chromatography can be highly effective. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[4] Your polar compound will have good interaction with the mobile phase, and impurities with different polarities can be effectively separated.

Visualization: Logic for Choosing a Chromatography Method

Caption: Decision workflow for selecting the appropriate chromatography method.

Stability and Degradation

Q4: I've purified my compound, but it seems to be degrading over time. How can I identify the degradation products and improve stability?

A4: To understand the stability of your compound, a forced degradation study is the most systematic approach.[11][12] This involves subjecting your purified compound to harsh conditions to intentionally induce degradation and then analyzing the resulting mixture. This helps in identifying potential degradants that might form under long-term storage.

Key Stress Conditions for a Forced Degradation Study:

  • Acid/Base Hydrolysis: Treat the compound with dilute HCl and NaOH.

  • Oxidation: Use a mild oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heat the solid compound or a solution.

  • Photostability: Expose the compound to UV and visible light.

By analyzing the stressed samples with a stability-indicating method (typically HPLC or LC-MS), you can identify the degradation products.[8]

To improve stability:

  • Storage Conditions: Store the purified compound in a cool, dark place under an inert atmosphere (like nitrogen or argon) to minimize exposure to heat, light, and oxygen.

  • Formulation: If for downstream use in a solution, consider the use of antioxidants or buffering the solution to a pH where the compound is most stable.

Part 2: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on the specific impurity profile of your commercial batch.

Protocol 1: Recrystallization of this compound

This protocol uses a two-solvent system, which is often effective for polar compounds.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution.

  • While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy (turbid). This is the point of supersaturation.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol includes the use of triethylamine (TEA) to prevent streaking.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates, and UV lamp

Procedure:

  • Prepare the Mobile Phase: A good starting point for a polar compound like this is a mixture of DCM and MeOH. A typical gradient might start at 98:2 (DCM:MeOH) and gradually increase the polarity. Add 1% TEA to your mobile phase mixture (e.g., for 100 mL of eluent, add 1 mL of TEA).

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA) and pack the column.

  • Load the Sample: Dissolve the crude compound in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elute the Column: Begin elution with the starting mobile phase, collecting fractions.

  • Monitor by TLC: Spot each fraction on a TLC plate and develop it in a slightly more polar solvent system than your starting eluent (e.g., 95:5 DCM:MeOH + 1% TEA). Visualize the spots under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (e.g., DCM/MeOH + 1% TEA) pack_column Pack Silica Gel Column prep_eluent->pack_column load_sample Load Sample (Dry or Wet) pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Step-by-step workflow for purifying this compound by column chromatography.

References

Technical Support Center: Solvent Effects on the Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in this critical synthetic transformation. My aim is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles that govern the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the Hantzsch synthesis of 2-aminothiazoles?

A1: Solvent choice is paramount because it influences multiple facets of the Hantzsch reaction, a cornerstone of 2-aminothiazole synthesis.[1] The solvent's properties can dictate reactant solubility, reaction rate, mechanism, and even the regioselectivity of the final product. A well-chosen solvent ensures that the α-haloketone and the thioamide or thiourea are sufficiently dissolved to react efficiently.[2][3] Furthermore, the solvent's polarity and its ability to stabilize charged intermediates can significantly accelerate the reaction.[4][5]

Q2: What are the most commonly used solvents for 2-aminothiazole synthesis, and why?

A2: Traditionally, polar protic solvents like ethanol and methanol are the workhorses for Hantzsch thiazole synthesis.[6] Their ability to dissolve the starting materials and stabilize the transition states through hydrogen bonding makes them effective.[2][4] However, there is a growing trend towards using "greener" solvents like water or solvent mixtures (e.g., ethanol/water) to improve the environmental footprint of the synthesis.[7][8][9] In some modern protocols, solvent-free conditions or the use of unconventional media like polyethylene glycol (PEG) have also proven highly effective, often leading to higher yields and shorter reaction times.[10][11][12]

Q3: Can the solvent affect the purity of the final 2-aminothiazole product?

A3: Absolutely. The solvent can influence the reaction pathway, potentially leading to the formation of side products and impurities. For instance, in reactions with unsymmetrical N-substituted thioureas, the solvent's acidity and polarity can affect the regioselectivity, leading to a mixture of isomeric products.[13] Additionally, a solvent in which the desired product is poorly soluble can facilitate its precipitation from the reaction mixture, which can be a simple and effective initial purification step.[6][14]

Q4: Are there any safety concerns associated with the solvents used in this synthesis?

A4: Yes, safety is always a primary concern. Many organic solvents are flammable, volatile, and may have varying degrees of toxicity. It is crucial to consult the Safety Data Sheet (SDS) for each solvent and work in a well-ventilated fume hood. The push towards greener synthesis methodologies is partly driven by the desire to replace hazardous solvents with safer alternatives like water or to eliminate them altogether.[7][12]

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you might encounter during your experiments, providing insights into the causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My Hantzsch thiazole synthesis is giving me a very low yield, or no product at all. The starting materials seem to be unreacted. What could be the problem?

A: This is a common issue that often points back to solvent-related problems. Let's break down the potential causes and solutions.

Possible Cause 1: Poor Solubility of Reactants

  • The "Why": The Hantzsch synthesis is a bimolecular reaction, meaning the reactants must encounter each other in solution to react.[6] If either the α-haloketone or the thiourea has poor solubility in your chosen solvent, the reaction rate will be severely hampered.

  • Suggested Solutions:

    • Solvent Screening: The first step is to screen a range of solvents.[3] If you started with a nonpolar solvent, switch to a polar one like ethanol, methanol, or even a mixture of ethanol and water.[8][9] A systematic approach is to test solvents with varying dielectric constants (see Table 1).

    • Co-solvents: If a single solvent doesn't suffice, a co-solvent system can be effective. For instance, adding a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to water can significantly enhance solubility.[2]

    • Temperature Optimization: Increasing the reaction temperature will generally increase the solubility of your reactants. Refluxing the reaction mixture is a common practice.[2]

Possible Cause 2: Inappropriate Solvent Polarity

  • The "Why": The Hantzsch synthesis proceeds through ionic intermediates.[15][16] Polar solvents are adept at stabilizing these charged species, thereby lowering the activation energy and accelerating the reaction.[17] Nonpolar solvents, on the other hand, do not offer this stabilization and can significantly slow down or even halt the reaction.

  • Suggested Solutions:

    • Switch to Polar Solvents: If you are using a nonpolar solvent like toluene or hexane, switch to a polar protic solvent like ethanol or a polar aprotic solvent like acetonitrile.[10][18]

    • Consider "Green" Polar Solvents: Water and polyethylene glycol (PEG) are excellent polar, environmentally friendly options that have been shown to promote this synthesis effectively.[7][10]

Table 1: Properties of Common Solvents for 2-Aminothiazole Synthesis

SolventTypeBoiling Point (°C)Dielectric Constant (20°C)Notes
EthanolPolar Protic7824.3Good general-purpose solvent for Hantzsch synthesis.[2]
MethanolPolar Protic6532.6Similar to ethanol, but more volatile.[6]
WaterPolar Protic10080.1An excellent "green" solvent choice.[7]
AcetonitrilePolar Aprotic8237.5Can be effective, especially in modified procedures.[10]
Tetrahydrofuran (THF)Polar Aprotic667.6Less polar, may be suitable for specific substrates.[10]
Polyethylene Glycol (PEG-400)Polar Protic~250-A green and recyclable reaction medium.[10]
Dichloromethane (DCM)Polar Aprotic409.1Used in some protocols, particularly for work-up.[10]
Issue 2: Formation of Impurities or Side Products

Q: My reaction is working, but I'm getting a significant amount of impurities. How can the solvent be contributing to this?

A: Solvent choice can indeed be a culprit in the formation of unwanted side products.

Possible Cause 1: Solvent-Influenced Regioselectivity

  • The "Why": When using N-substituted thioureas, there's a possibility of forming two different regioisomers. The reaction conditions, including the solvent and pH, can influence which isomer is favored.[13] For example, acidic conditions in ethanol can alter the preferred site of cyclization.[13]

  • Suggested Solutions:

    • pH Adjustment: If you suspect regioisomeric impurities, try adjusting the pH of your reaction mixture. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[3][13]

    • Solvent System Optimization: Experiment with different solvent systems. A change from a protic to an aprotic solvent, or vice versa, can alter the reaction pathway and potentially favor the formation of the desired isomer.

Possible Cause 2: Solvent-Promoted Degradation

  • The "Why": Some solvents, particularly at elevated temperatures, can contribute to the degradation of starting materials or the final product. Protic solvents, for instance, can sometimes participate in side reactions.

  • Suggested Solutions:

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. This can be facilitated by using a more effective solvent that allows for reasonable reaction rates at milder conditions.

    • Solvent-Free Conditions: Consider a solvent-free approach. Grinding the reactants together, sometimes with a catalytic amount of a liquid additive, can be a highly efficient and clean method.[12][19][20] Microwave-assisted synthesis under solvent-free conditions has also been reported to give high yields with minimal byproducts.[10]

Experimental Protocols: A Starting Point for Optimization

Here are two detailed protocols that serve as excellent starting points for your experiments.

Protocol 1: Classic Hantzsch Synthesis in Ethanol

This protocol is a standard method for the synthesis of 2-aminothiazoles.[2]

  • Dissolution: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) in ethanol.

  • Addition of Thiourea: Add thiourea (1-1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for a duration of 30 minutes to several hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath will help precipitate the product.

  • Isolation: Collect the solid product by filtration and wash it with cold ethanol to remove any soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]

Protocol 2: Green Synthesis in an Ethanol/Water Mixture

This protocol utilizes a more environmentally friendly solvent system.[9]

  • Reactant Mixture: In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), and if applicable, a substituted benzaldehyde (1 mmol) for a multi-component reaction.

  • Solvent Addition: Add 5 mL of an ethanol/water (1:1 v/v) mixture to the flask.

  • Catalyst (Optional): For more complex syntheses, a catalyst like silica-supported tungstosilicic acid (15 mol%) can be added.[7][8]

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 65 °C). Monitor the reaction progress by TLC.

  • Work-up: If a solid catalyst is used, it can be removed by hot filtration. The product may precipitate upon cooling or require extraction with a suitable organic solvent.

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Select α-haloketone and Thiourea B Choose Solvent System A->B C Mix Reactants in Solvent B->C D Heat/Stir (Reflux or Microwave) C->D E Monitor by TLC D->E F Cool and Precipitate Product E->F G Filter and Wash Solid F->G H Recrystallize for Purity G->H I Final Product H->I Characterization

Caption: A typical experimental workflow for Hantzsch 2-aminothiazole synthesis.

G cluster_solubility Solubility Issues cluster_polarity Reaction Rate Issues A Low or No Yield? B Are reactants fully dissolved? A->B E Is the solvent sufficiently polar? A->E C Screen different solvents (e.g., EtOH, MeOH, H2O). B->C D Use a co-solvent system (e.g., EtOH/H2O). B->D Z Re-evaluate Reaction C->Z D->Z F Switch to a polar protic (e.g., ethanol) or aprotic (e.g., acetonitrile) solvent. E->F G Consider 'green' options like water or PEG. E->G F->Z G->Z

Caption: A decision tree for troubleshooting low yields in 2-aminothiazole synthesis.

References

preventing racemization during synthesis of chiral thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

Welcome to the technical support center for chiral thiazole synthesis. The thiazole ring is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and natural products.[1][2][3][4] However, the synthesis of optically pure thiazole derivatives presents a significant challenge: the potential for racemization at stereogenic centers, particularly those alpha to a carbonyl group.

This guide is designed to provide you with not just protocols, but the underlying chemical logic to troubleshoot and prevent the loss of stereochemical integrity in your reactions. We will explore the common pitfalls and provide field-proven strategies to ensure your chiral thiazoles are synthesized with the highest possible enantiomeric excess (ee).

Part 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major problem in chiral thiazole synthesis?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a net optical rotation of zero.[5] In drug development, this is a critical issue because often only one enantiomer of a chiral drug is therapeutically active, while the other can be inactive or even cause harmful side effects.[6] During thiazole synthesis, particularly in classic methods like the Hantzsch synthesis, stereocenters adjacent to carbonyl groups are susceptible to racemization via enolate formation under basic or even mildly acidic conditions.[7]

Q2: Which step in a typical thiazole synthesis (e.g., Hantzsch) is most prone to racemization?

A: The primary risk of racemization occurs at the α-carbon of the ketone starting material (e.g., an α-haloketone or α-aminoketone).[7][8][9] The proton at this position is acidic and can be abstracted by a base. This abstraction forms a planar enol or enolate intermediate, which loses its stereochemical information. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers.[10] Harsh cyclodehydration conditions can also contribute to racemization.

Q3: What is "enantiomeric excess" (ee) and how do I measure it?

A: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fraction of each enantiomer.[5][11] For example, a sample containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an ee of 90%. An ee of 100% means the sample is enantiomerically pure, while an ee of 0% indicates a racemic mixture.[5] The most reliable and common methods for determining ee are:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[12]

  • Chiral Gas Chromatography (GC): Similar to HPLC but used for volatile compounds.[12]

  • NMR Spectroscopy with Chiral Shift Reagents: These reagents bind to the enantiomers to form diastereomeric complexes, which have distinct NMR spectra that can be integrated.[12]

Part 2: Troubleshooting Guide: Low Enantiomeric Excess

This section addresses the most common problem encountered: obtaining a final product with a lower-than-expected enantiomeric excess.

Problem: My final thiazole product has a low ee or is completely racemic.

This is often a multi-factorial problem. Use the following guide to pinpoint the likely cause.

Cause 1: Base-Induced Racemization of the Starting Material

The choice of base is arguably the most critical factor. Strong bases can rapidly deprotonate the α-carbon of your ketone or ester starting material, leading to racemization before the cyclization even occurs.[13][14]

  • Troubleshooting Steps:

    • Assess Your Base: Are you using a strong base like NaOH, KOH, or an alkoxide (e.g., NaOEt)? These are high-risk choices.

    • Switch to a Milder Base: Opt for weaker, non-nucleophilic bases. Mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often sufficient to facilitate the reaction without causing significant racemization. Organic bases like diisopropylethylamine (DIPEA) can also be effective.[15]

    • Control Stoichiometry: Use the minimum effective amount of base. An excess of base increases the rate of racemization.

Data Summary: Impact of Base Selection on Racemization Risk

BaseClasspKa of Conjugate AcidRacemization RiskRationale
NaOH, KOHStrong, Nucleophilic~15.7Very High Rapidly deprotonates α-protons.
NaOEt, KOtBuStrong, Nucleophilic~16-17Very High Potent deprotonating agents.
Triethylamine (TEA)Organic Amine~10.8Moderate Can cause racemization, especially with extended reaction times or heat.
DIPEAHindered Amine~10.7Low-Moderate Steric hindrance reduces nucleophilicity but it is still basic enough to cause issues.
NaHCO₃, K₂CO₃Weak, Inorganic~10.3Low Generally the safest choice for preserving stereochemical integrity.
Cause 2: High Reaction Temperature or Prolonged Reaction Time

Chemical reactions, including racemization, accelerate at higher temperatures. Even with a mild base, running a reaction for too long or at an elevated temperature can erode the enantiomeric excess.

  • Troubleshooting Steps:

    • Lower the Temperature: Attempt the reaction at room temperature or even 0 °C. While this may slow down the desired reaction, it will slow down racemization more significantly. It has been shown that intermediates, not just the final product, are susceptible to racemization.[7]

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum conversion. Do not let the reaction run unnecessarily long. Once the starting material is consumed, proceed with the workup immediately.

    • Consider Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate the desired cyclization significantly more than the racemization pathway, leading to shorter reaction times and better preservation of stereochemistry.[16]

Cause 3: Harsh Cyclodehydration Conditions

The final step in many thiazole syntheses, such as the Hantzsch reaction, involves the dehydration of a thiazoline intermediate.[17] Using strong acids or high heat for this step can promote racemization.

  • Troubleshooting Steps:

    • Avoid Strong, Hot Acids: If possible, avoid refluxing in strong acids like concentrated H₂SO₄.

    • Use Mild Dehydrating Agents: Consider modern, milder reagents for the cyclodehydration step. Reagents like trifluoroacetic anhydride (TFAA) with a mild base, or Burgess reagent, can often effect dehydration at lower temperatures.

    • One-Pot Procedures: In some cases, a one-pot reaction where the thiazoline intermediate is not isolated but is dehydrated in situ under mild conditions can prevent racemization.

Part 3: Proactive Prevention Strategies & Protocols

Instead of troubleshooting, it is often better to design your synthesis to prevent racemization from the start.

Strategy 1: Synthesis from Chiral Precursors (The Cysteine Approach)

One of the most robust methods for creating chiral thiazoles is to use a starting material where the stereocenter is less prone to racemization. L-cysteine and its derivatives are excellent precursors.[18] The condensation of an L-cysteine ester with an aldehyde or other electrophile forms a thiazolidine, which can then be oxidized to the thiazole.[19][20][21]

Workflow: Cysteine-Based Thiazole Synthesis

G cluster_0 Step 1: Thiazolidine Formation cluster_1 Step 2: Aromatization L-Cysteine Ester L-Cysteine Ester Condensation Condensation L-Cysteine Ester->Condensation Aldehyde/Electrophile Aldehyde/Electrophile Aldehyde/Electrophile->Condensation Chiral Thiazolidine Chiral Thiazolidine Condensation->Chiral Thiazolidine Oxidation Oxidation Chiral Thiazolidine->Oxidation Chiral Thiazole Chiral Thiazole Oxidation->Chiral Thiazole

Caption: Cysteine-based synthesis preserves chirality.

Protocol: Synthesis of Ethyl (R)-2-methylthiazole-4-carboxylate

  • Thiazolidine Formation: To a solution of L-cysteine ethyl ester hydrochloride (1.0 eq) in ethanol at 0 °C, add triethylamine (2.2 eq) slowly. Stir for 15 minutes. Add ethyl acetoacetate (1.1 eq) and allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Oxidation/Aromatization: Dissolve the crude thiazolidine in a suitable solvent (e.g., toluene or CH₂Cl₂). Add an oxidizing agent such as manganese dioxide (MnO₂) (5-10 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Purification: Cool the reaction mixture and filter through a pad of Celite to remove the MnO₂. Wash the Celite pad with the solvent. Concentrate the filtrate and purify the resulting crude thiazole by column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Strategy 2: The Chiral Auxiliary Approach

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[22] After the key bond-forming step, the auxiliary is removed, leaving the desired chiral product. Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have proven highly effective.[23][24] This strategy is advantageous because it allows for the reliable creation of a stereocenter with a high degree of diastereoselectivity.

Logical Relationship: Chiral Auxiliary Method

G Achiral Substrate Achiral Substrate Attachment Attachment Achiral Substrate->Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Attachment Diastereoselective Reaction Diastereoselective Reaction Attachment->Diastereoselective Reaction Covalent Adduct Cleavage Cleavage Diastereoselective Reaction->Cleavage Single Diastereomer Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: Chiral auxiliaries guide stereoselective synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Halothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving halothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this important class of reactions. The unique electronic properties of the thiazole ring can present specific challenges, and this resource aims to equip you with the knowledge to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used to functionalize halothiazoles?

A1: The most prevalent cross-coupling reactions for halothiazoles are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methods are widely employed to form new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a diverse array of substituents onto the thiazole core.[1][2]

Q2: Which position on the thiazole ring is most reactive in cross-coupling reactions?

A2: The reactivity of halothiazoles in cross-coupling reactions is highly dependent on the position of the halogen. Generally, the C2 position is the most activated and readily undergoes oxidative addition to the palladium catalyst due to the electronic nature of the thiazole ring. The C5 position is also commonly functionalized, while the C4 position is often considered the least reactive.[3]

Q3: What are the general considerations for choosing a palladium catalyst and ligand for halothiazole cross-coupling?

A3: Palladium-based catalysts are the most common choice for these reactions.[1][4] The selection of the appropriate ligand is critical for a successful transformation and depends on the specific halothiazole, the coupling partner, and the desired reaction. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often effective.[1][5] In some cases, N-heterocyclic carbene (NHC) ligands can also be advantageous.[6]

Q4: Can nickel catalysts be used for cross-coupling reactions with halothiazoles?

A4: Yes, nickel-based catalysts are emerging as a more cost-effective alternative to palladium for certain cross-coupling reactions.[1] They can be particularly useful for the coupling of less reactive aryl chlorides.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can decompose, often observed as the formation of palladium black.[7]

    • Solution: Ensure you are using a fresh, active palladium source or a pre-catalyst that readily forms the active Pd(0) species in situ.[7][8] Thoroughly degas your solvent and reaction mixture using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.[9]

  • Poor Ligand Choice: The chosen ligand may not be suitable for the specific substrates, leading to slow or no catalytic turnover.

    • Solution: Screen a variety of ligands with different steric and electronic properties. For challenging couplings, consider bulky, electron-rich biaryl phosphine ligands.[1][5]

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome.[10]

    • Solution: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[11] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[9][12] Solvents should be anhydrous and non-protic, such as toluene, dioxane, or THF.[9]

  • Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.

    • Solution: Cautiously increase the reaction temperature.[8] However, be aware that excessive heat can lead to catalyst decomposition or side reactions.[7][9]

Problem 2: Significant Dehalogenation of the Halothiazole Starting Material

Possible Causes & Solutions

  • Formation of Palladium-Hydride Species: This is a common pathway for dehalogenation, where a Pd-H species is formed from the reaction of the palladium complex with bases, solvents, or trace water.[8]

    • Solution:

      • Use Milder Bases: Strong bases can promote dehalogenation. Consider switching to a milder base like K₂CO₃ or a phosphate base.[9]

      • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize the presence of water, which can be a proton source.[9]

      • Optimize Ligand: Certain ligands can favor the desired reductive elimination over pathways leading to dehalogenation. Experiment with different phosphine ligands.[9]

  • Slow Transmetalation: A slow transmetalation step can provide more time for competing dehalogenation to occur.[8]

    • Solution: Use highly active and stable coupling partners (e.g., boronic acids or esters in Suzuki coupling) to promote a faster forward reaction.[8]

Problem 3: Homocoupling of the Coupling Partner (e.g., Glaser coupling in Sonogashira reactions)

Possible Causes & Solutions

  • Presence of Oxygen: Oxygen can promote the homocoupling of terminal alkynes in Sonogashira reactions.

    • Solution: Rigorously degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen).[7]

  • Excess Copper Co-catalyst: While copper(I) is a co-catalyst in Sonogashira reactions, an excess can lead to increased homocoupling.

    • Solution: Optimize the amount of copper(I) salt used. In some cases, copper-free Sonogashira protocols can be employed.

Catalyst and Condition Selection Tables

The following tables provide a starting point for selecting catalysts and conditions for various cross-coupling reactions with halothiazoles. Optimization will likely be necessary for your specific substrates.

Table 1: Recommended Catalysts and Ligands for Suzuki-Miyaura Coupling of Halothiazoles

HalothiazolePalladium PrecursorRecommended Ligand(s)Typical BaseTypical Solvent(s)
2-BromothiazolePd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, P(t-Bu)₃K₂CO₃, K₃PO₄Toluene, Dioxane/H₂O
5-BromothiazolePdCl₂(dppf)dppfCs₂CO₃DMF
2-ChlorothiazolePd₂(dba)₃Buchwald biaryl ligandsK₃PO₄Toluene

Table 2: Recommended Catalysts for Other Cross-Coupling Reactions of Halothiazoles

ReactionHalothiazolePalladium PrecursorLigand/Co-catalystTypical BaseTypical Solvent(s)
Sonogashira 2-IodothiazolePdCl₂(PPh₃)₂PPh₃, CuIEt₃N, DIPATHF, DMF
Heck 2-BromothiazolePd(OAc)₂P(o-tol)₃Et₃NDMF, Acetonitrile
Buchwald-Hartwig 2-BromothiazolePd₂(dba)₃BINAP, XantphosNaOt-Bu, LHMDSToluene, Dioxane

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried Schlenk tube, add the halothiazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Catalyst Selection Workflow

The following diagram illustrates a general workflow for selecting a catalyst system for a halothiazole cross-coupling reaction.

CatalystSelectionWorkflow Start Define Reaction: Halothiazole, Coupling Partner, Desired Product ReactionType Select Reaction Type (Suzuki, Heck, etc.) Start->ReactionType InitialScreen Initial Catalyst Screen: - Pd(OAc)₂/SPhos - PdCl₂(dppf) - Pd(PPh₃)₄ ReactionType->InitialScreen Analysis Analyze Results: - Conversion - Yield - Side Products InitialScreen->Analysis Troubleshoot Troubleshoot: - Low Yield? - Dehalogenation? - Homocoupling? Analysis->Troubleshoot Problematic Optimize Optimize Conditions: - Ligand - Base - Solvent - Temperature Analysis->Optimize Promising Troubleshoot->Optimize Failure Re-evaluate Strategy Troubleshoot->Failure No Improvement Optimize->Analysis Success Successful Reaction Optimize->Success

Caption: A decision-making workflow for catalyst selection and optimization.

Catalytic Cycle for Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂(R) ArPdX->ArPdR R-B(OR)₂ (Base) Transmetal Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product RedElim Reductive Elimination Boronic R-B(OR)₂ Halide Ar-X Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing Exotherms in Large-Scale Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thermal Challenge of Thiazole Synthesis

Thiazole ring systems are fundamental scaffolds in a vast array of pharmaceuticals.[1][2] The Hantzsch thiazole synthesis, a classic and widely used method, involves the reaction of an α-haloketone with a thioamide.[1][3] While lauded for its efficiency and high yields, the reaction is notoriously exothermic. At laboratory scale, this exotherm is often trivial, easily absorbed by the glassware and surrounding environment. However, during scale-up to pilot plant or manufacturing volumes, this heat release can become a critical safety hazard.

The fundamental challenge arises from a principle of geometric scaling: as a reactor's volume increases, its surface area—the primary means of heat removal—does not increase proportionally.[4] This deteriorating surface-area-to-volume ratio can lead to inefficient heat dissipation, causing a rapid increase in the batch temperature.[4] If the rate of heat generation from the reaction exceeds the rate of heat removal, a dangerous condition known as a thermal runaway can occur, potentially leading to boiling, over-pressurization, and vessel failure.[5][6]

This technical support center provides a structured guide for researchers, process chemists, and engineers to understand, quantify, and safely manage the thermal hazards associated with large-scale thiazole synthesis.

Section 1: FAQs - Understanding the Thermal Hazard

Q1: Why is the Hantzsch thiazole synthesis exothermic?

A1: The Hantzsch synthesis involves the formation of several stable chemical bonds, which releases a significant amount of energy as heat. The key bond-forming steps include an initial S-alkylation (an SN2 reaction), an intramolecular cyclization to form the five-membered ring, and a final dehydration to yield the aromatic thiazole.[1][3] The formation of the stable aromatic ring system is a strong thermodynamic driving force for the reaction and a major contributor to the overall heat of reaction (ΔHr).

Q2: What is a thermal runaway and why is it a major concern during scale-up?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. It begins when the heat generated by the reaction surpasses the heat removal capacity of the reactor.[6] This causes the temperature to rise, which in turn accelerates the reaction rate, leading to even faster heat generation. This positive feedback loop can cause a catastrophic, near-exponential increase in temperature and pressure.[7] On a large scale, the reduced surface-area-to-volume ratio makes reactors more susceptible to this phenomenon, as their cooling capability is inherently less efficient than that of lab-scale glassware.[4]

Q3: What are the key parameters I need to understand to assess the thermal risk of my specific thiazole synthesis?

A3: To properly assess the risk, you must quantify the following parameters:

  • Heat of Reaction (ΔHr): The total amount of energy released per mole of limiting reactant.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mass if all the reaction heat were absorbed by the batch with no heat loss to the surroundings. It is calculated as: ΔTad = |ΔHr| / (m * Cp), where 'm' is the mass and 'Cp' is the specific heat capacity of the reaction mixture.[7]

  • Reaction Kinetics: The rate of heat evolution. A slow, controlled release of heat is manageable, whereas a very fast reaction can overwhelm the cooling system.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the batch could reach under adiabatic conditions, calculated as Tinitial + ΔTad.

  • Onset Temperature of Decomposition (TD): The temperature at which starting materials, intermediates, products, or the solvent begin to undergo a secondary, often more energetic, decomposition reaction. A safe process requires a significant gap between the MTSR and the lowest TD of any component in the mixture.

Section 2: Proactive Exotherm Management & Control

Proactive management begins with a thorough thermal hazard assessment before attempting scale-up. This involves a combination of theoretical calculations and, most importantly, specialized laboratory testing.[5][6][8]

Q4: What is Reaction Calorimetry and why is it essential?

A4: Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction under controlled process conditions.[9] It is the cornerstone of thermal safety assessment. A reaction calorimeter, such as a Mettler-Toledo RC1e or a HEL Simular, mimics the conditions of a plant reactor on a small scale (0.5 - 2 L) and provides precise, scalable data on heat release rates, total heat of reaction, and heat capacity.[7] This data is indispensable for calculating the cooling duty required for the full-scale plant reactor.

Q5: How should I structure a thermal hazard assessment workflow?

A5: A systematic workflow is critical for ensuring no hazard is overlooked. The following diagram outlines a robust decision-making process.

ThermalHazardWorkflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Calorimetry & Kinetic Analysis cluster_2 Phase 3: Risk Evaluation & Mitigation start Define Process & Operating Conditions lit_review Literature Review & Thermochemical Calculation (ΔHr est.) start->lit_review dsc_screening Differential Scanning Calorimetry (DSC) on all components & final mixture lit_review->dsc_screening rc_study Reaction Calorimetry (RC) Study (e.g., Heat Flow Calorimetry) dsc_screening->rc_study Initial data suggests significant exotherm data_analysis Determine: - Actual Heat of Reaction (ΔHr) - Heat Release Rate (q_r) - Heat Capacity (Cp) - Adiabatic Temperature Rise (ΔT_ad) rc_study->data_analysis scenario_analysis Worst-Case Scenario Analysis (e.g., Cooling Failure, Dose Accumulation) data_analysis->scenario_analysis safety_margin Compare MTSR vs. T_D Is (T_D - MTSR) > 50°C? scenario_analysis->safety_margin proceed Proceed to Scale-Up with Defined Safe Operating Limits safety_margin->proceed Yes redesign Process Redesign Required (e.g., Semi-batch, Dilution, Lower Temp) safety_margin->redesign No

Caption: Workflow for Thermal Hazard Assessment of Thiazole Synthesis.

Q6: What process parameters can be modified to improve thermal safety?

A6: If initial studies indicate a high thermal risk (e.g., a high ΔTad or a small gap between MTSR and TD), the process must be redesigned. Key strategies include:

  • Switching from Batch to Semi-Batch Addition: This is the most effective control method. Instead of charging all reactants at once, one reactant (typically the more reactive one, like the α-haloketone) is added slowly over time. This makes the rate of heat generation directly proportional to the addition rate, preventing dangerous reactant accumulation and allowing the cooling system to keep pace.[7]

  • Increasing Dilution: Using a larger volume of a suitable solvent increases the overall thermal mass (m * Cp) of the batch. This will absorb more of the reaction heat, resulting in a lower adiabatic temperature rise.

  • Lowering the Reaction Temperature: Reducing the jacket temperature lowers the overall reaction rate, spreading the heat evolution over a longer period. However, this can lead to reactant accumulation if the addition rate is too fast for the reaction kinetics at the lower temperature, creating a "ticking time bomb." The reaction rate must always be faster than the addition rate.

  • Choosing a Safer Solvent: Select a solvent with a higher boiling point to provide a larger buffer against boiling in the event of a temperature excursion. The solvent should also have a high heat capacity.

Protocol 1: Performing a Heat Flow Calorimetry Study for a Hantzsch Thiazole Synthesis

This protocol describes a general method for evaluating the exotherm of the reaction between 2-bromoacetophenone and thiourea using a heat flow calorimeter.

Objective: To determine the Heat of Reaction (ΔHr), Heat Release Profile, and Adiabatic Temperature Rise (ΔTad) for the synthesis of 2-amino-4-phenylthiazole.

Materials & Equipment:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1e) with probes for temperature (Tr - reactor, Tj - jacket) and agitation control.

  • 2-bromoacetophenone

  • Thiourea

  • Methanol (or other suitable solvent)

  • Calibration heater for the RC1e.

Methodology:

  • System Calibration:

    • Charge the reactor with the planned post-reaction mass of the solvent (methanol).

    • Perform a heat capacity (Cp) calibration at the intended process temperature (e.g., 50°C).

    • Perform a heat transfer (U*A) calibration by applying a known heat input with the calibration heater and measuring the temperature difference between the reactor and the jacket (Tr - Tj). This is crucial for accurate heat flow measurement.[7]

  • Reaction Setup (Semi-Batch Mode):

    • Charge the reactor with thiourea (1.1 eq) and 80% of the total methanol volume.

    • Heat the reactor contents to the desired process temperature (Tr = 50°C) and ensure stable mixing.

    • Dissolve 2-bromoacetophenone (1.0 eq, limiting reagent) in the remaining 20% of methanol and load this solution into the dosing unit.

  • Reaction Execution & Data Collection:

    • Begin logging data (Tr, Tj, heat flow).

    • Start the controlled addition of the 2-bromoacetophenone solution over a planned duration (e.g., 60 minutes).

    • Maintain a constant reactor temperature (isothermal mode) by allowing the cryostat to adjust the jacket temperature (Tj) automatically.

    • The calorimeter software will calculate the real-time heat flow (qr) based on the Tr - Tj difference and the pre-determined U*A value.

    • After the addition is complete, hold the batch at temperature for an additional 60-120 minutes to ensure the reaction goes to completion, evidenced by the heat flow returning to the baseline.

  • Data Analysis:

    • Integrate the area under the heat flow curve over time to determine the total heat of reaction (Qr in kJ).

    • Divide Qr by the number of moles of the limiting reagent (2-bromoacetophenone) to calculate the molar heat of reaction (ΔHr in kJ/mol).

    • Using the measured heat capacity (Cp) and the total batch mass (m), calculate the adiabatic temperature rise: ΔTad = Qr / (m * Cp).

Illustrative Data for a Hypothetical Thiazole Synthesis

The following table presents illustrative data that could be obtained from the calorimetry study described above. This data should not be used as a substitute for actual experimental measurement of your specific system.

ParameterValueUnitSignificance
Moles of 2-bromoacetophenone0.5molLimiting Reagent
Total Batch Mass (m)1.2kgIncludes reactants and solvent
Measured Heat Capacity (Cp)2.8kJ/(kg·K)Ability of the mixture to absorb heat
Total Heat Evolved (Qr)75kJTotal energy released by the reaction
Heat of Reaction (ΔHr) -150 kJ/mol Fundamental measure of reaction energy
Adiabatic Temp. Rise (ΔTad) 22.3 °C Worst-case temperature rise with no cooling
Process Temperature (Tp)50°CIntended operating temperature
MTSR (Tp + ΔTad) 72.3 °C Maximum potential temperature in a cooling failure

Section 3: Troubleshooting Guide - Responding to Thermal Events

Even with proactive controls, process deviations can occur. Rapid and correct diagnosis is key to preventing a minor deviation from escalating into a major incident.

Q7: The temperature of my batch is rising above the setpoint, even with maximum cooling applied. What should I do?

A7: This indicates that the rate of heat generation is exceeding the maximum rate of heat removal. This is a potentially hazardous situation.

Immediate Actions:

  • Stop Reactant Addition: If you are in semi-batch mode, immediately stop the feed of the reactant. This is the fastest way to stop generating more heat.

  • Emergency Cooling: If available, activate any secondary or emergency cooling systems.

  • Prepare Quench/Inhibition: If the temperature continues to rise and approaches a critical limit, be prepared to initiate an emergency quench (e.g., adding a cold, inert solvent or a reaction-stopping chemical) if this has been designed into your process.

Troubleshooting Logic:

TroubleshootingTree start Temperature Excursion Detected: T_reactor > T_setpoint stop_feed IMMEDIATELY STOP REACTANT FEED start->stop_feed check_cooling Verify Cooling System Integrity: - Chiller running? - Coolant flow rate normal? - Jacket valve open? stop_feed->check_cooling cooling_fail Root Cause: Cooling System Failure Action: Repair cooling system. Review maintenance procedures. check_cooling->cooling_fail No cooling_ok Cooling system is at MAX capacity but cannot keep up. check_cooling->cooling_ok Yes check_accumulation Was reactant addition rate too high for the reaction kinetics? cooling_ok->check_accumulation accumulation Root Cause: Reactant Accumulation Action: Redesign process with slower addition rate or higher temperature. check_accumulation->accumulation Yes other_cause Root Cause: Other - Wrong reactant concentration? - Agitator failure? - Unexpected side reaction? check_accumulation->other_cause No

Caption: Decision Tree for Troubleshooting a Temperature Excursion.

Q8: My reaction seems to have a long induction period, then takes off very quickly. Is this safe?

A8: No, this is a very dangerous situation indicative of reactant accumulation. An "induction period" where no heat is evolved despite reactant addition means the reaction is not being initiated. The unreacted material builds up, and when the reaction finally starts, the concentration of reactants is dangerously high, leading to a massive and uncontrollable release of energy. This can be caused by an impurity in a starting material inhibiting the reaction, or by operating at a temperature too low for the reaction to start promptly. The process must be re-evaluated to ensure the reaction initiates immediately upon addition of the limiting reagent.

Section 4: Advanced Process Control & Monitoring

Q9: How can Process Analytical Technology (PAT) improve the safety of my large-scale thiazole synthesis?

A9: Process Analytical Technology (PAT) involves using in-line analytical tools to monitor a reaction in real-time, providing a deeper understanding and tighter control over the process.[10][11] For exothermic reactions like thiazole synthesis, PAT is a powerful safety tool.

  • Real-Time Reactant Monitoring: By using an in-situ spectroscopy probe (such as FTIR or Raman), you can directly measure the concentration of the α-haloketone in the reactor as it is being added.[10][12] This allows you to confirm that the reactant is being consumed as it is added. If the concentration of the reactant begins to increase unexpectedly in the pot, it is a direct indication of accumulation, and the feed can be stopped long before a thermal runaway begins.

  • Kinetic Understanding: PAT provides a continuous stream of concentration data versus time, which is far richer than the small number of data points from traditional offline HPLC analysis. This allows for a much more precise understanding of the reaction kinetics under actual process conditions.[10]

  • Automated Control: In advanced applications, the real-time concentration data from a PAT tool can be fed into the process control system to automatically adjust the reactant addition rate, ensuring the reaction proceeds within its defined safe operating limits.[11]

References

degradation pathways for 2-aminothiazole compounds under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for investigating the degradation pathways of 2-aminothiazole compounds under stress conditions. As a class of compounds prevalent in medicinal chemistry, understanding their stability is paramount for developing safe, effective, and robust pharmaceutical products.[1][2][3]

This resource is designed to be a practical bench-top companion, moving beyond simple instructions to explain the causality behind experimental choices, ensuring the integrity and reliability of your stability studies.

Frequently Asked Questions (FAQs): The Foundation of Stability Testing

This section addresses common foundational questions regarding the stability testing of 2-aminothiazole derivatives.

Q1: What are forced degradation (stress testing) studies, and why are they critical for 2-aminothiazole compounds?

A1: Forced degradation studies are a series of experiments where a drug substance or drug product is intentionally exposed to stress conditions exceeding those of accelerated stability testing.[4][5] The goal is not to determine shelf-life but to achieve a target degradation of 5-20%.[6][7] More than 20% degradation may be considered abnormal and requires investigation.[7]

For 2-aminothiazole compounds, these studies are critical for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products and reveal the intrinsic chemical stability of the molecule.[6][8]

  • Method Development: The data is essential for developing and validating "stability-indicating" analytical methods, such as HPLC, that can resolve the parent drug from all potential degradation products.[5]

  • Formulation & Packaging: Understanding how the molecule degrades under specific conditions (e.g., light, oxygen) informs the development of stable formulations and the selection of appropriate packaging.[5]

  • Regulatory Compliance: Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate forced degradation studies as part of regulatory submissions.[4][8] The key guidelines are ICH Q1A(R2) and Q1B.[4][6]

Q2: What are the primary degradation pathways for 2-aminothiazole compounds?

A2: Based on the heterocyclic structure containing a sulfur atom, a nitrogen atom in the ring, and an exocyclic amino group, 2-aminothiazoles are susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of chemical bonds by water, often catalyzed by acid or base. The amide linkages in some complex 2-aminothiazole derivatives can be particularly susceptible.[1]

  • Oxidation: Degradation initiated by oxidizing agents, atmospheric oxygen, or light-induced photo-oxidation.[4][9] The sulfur atom in the thiazole ring can be a target for oxidation.[10]

  • Photolysis: Degradation caused by exposure to UV or visible light.[4] The thiazole ring itself can undergo complex photochemical reactions, including ring-opening.[11][12]

Q3: What are the standard stress conditions recommended by ICH guidelines?

A3: ICH guidelines recommend exposing the drug substance and/or product to a variety of stress conditions to cover the main degradation pathways.[4][5] A summary of typical conditions is provided below.

Stress ConditionTypical ProtocolKey Considerations
Acid Hydrolysis 0.1 N to 1 N HCl at room temperature or elevated (e.g., 60-80°C).[13]The basicity of the amino group and ring nitrogen can lead to salt formation, potentially affecting solubility and stability.[14]
Base Hydrolysis 0.1 N to 1 N NaOH at room temperature or elevated (e.g., 60-80°C).[13]Saponification of ester-containing derivatives or other base-labile functional groups.
Neutral Hydrolysis Water at elevated temperatures (e.g., 60-80°C).[13]Serves as a control for acid/base catalyzed hydrolysis.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[13][15]The reaction can be rapid. Monitor at early time points. Metal ions can catalyze oxidation.
Thermal Stress Solid drug substance/product heated above accelerated testing temperatures (e.g., 80-105°C).[7][13]Evaluate potential melting, sublimation, or solid-state decomposition.
Photostability Expose solid or solution samples to a minimum of 1.2 million lux hours (visible) and 200 watt hours/m² (UV).[4][7]A dark control sample must be run in parallel to differentiate between thermal and photolytic degradation.
Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems researchers may encounter during stability studies of 2-aminothiazole compounds.

Q4: I observed new, unexpected peaks in my HPLC chromatogram after storing my 2-aminothiazole derivative in a DMSO stock solution. What is happening?

A4: This is a common and significant issue. 2-aminothiazole compounds can be unstable in DMSO, even at room temperature.[16] The observed activity of your compound could even originate from these degradation products, leading to false-positive results in biological screens.[16]

  • Causality: The degradation in DMSO can involve oxidation and dimerization of the 2-aminothiazole molecule.[16]

  • Troubleshooting Steps:

    • Confirm Degradation: Run a time-course study. Analyze your DMSO stock solution by HPLC-MS immediately after preparation and then again after 24, 48, and 96 hours at room temperature.[16]

    • Characterize Degradants: Use High-Resolution Mass Spectrometry (HRMS) and NMR to identify the structures of the new peaks. Common products include oxygenated monomers and dimers.[16]

    • Mitigation Strategy: Prepare fresh solutions for every experiment. If stock solutions must be stored, keep them at -20°C or -80°C, as decomposition is significantly reduced at lower temperatures.[16] Consider alternative solvents if your experimental workflow allows.

Q5: My photostability study shows significant degradation, but I'm unsure of the mechanism. What are the likely photochemical pathways for a 2-aminothiazole ring?

A5: The photochemistry of the thiazole ring is complex and typically involves high-energy intermediates. UV irradiation can induce ring-opening reactions.[11][12]

  • Primary Mechanism: The most common pathway involves the cleavage of the S1–C2 bond of the thiazole ring. This leads to the formation of highly reactive biradical intermediates.[11]

  • Subsequent Reactions: These biradicals can rearrange through several pathways, potentially leading to the formation of new molecules like carbodiimides, especially in the presence of two nitrogen atoms (as in 2-aminothiazole).[11] Other identified photoproducts from related thiazoles include isocyano molecules and cyanamide.[11][12]

  • Experimental Insight: The presence of an amino group at the C2 position significantly influences the type of photoproducts formed compared to an unsubstituted thiazole.[11] If your compound has a carboxylic acid group, initial decarboxylation upon UV exposure is a likely first step.[11]

Q6: My forced degradation study shows no degradation under any stress condition. How should I proceed?

A6: While this indicates a very stable molecule, a forced degradation study must demonstrate the "stability-indicating" nature of your analytical method, which requires generating some level of degradation.[15]

  • Causality: The stress conditions applied may be insufficient for your specific compound.

  • Troubleshooting Steps:

    • Increase Stress Severity: Incrementally increase the stress conditions. For example, use a higher concentration of acid/base (e.g., 1N HCl), increase the temperature (e.g., reflux at 80°C), or extend the exposure time.[15]

    • Confirm Stressor Activity: Ensure your reagents are active. For example, verify the concentration of your H₂O₂ solution, as it can degrade over time.

    • Change the Stressor: For oxidative stress, consider using a more aggressive agent like a Fenton reagent (Fe(II) + H₂O₂), but be aware this is a more complex system to control.

Visualizing the Pathways and Processes

Diagrams provide a clear visual summary of complex workflows and chemical transformations.

Workflow for a Forced Degradation Study

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Elucidation prep Prepare Drug Substance Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (0.1N NaOH, 60°C) prep->base Expose aliquots ox Oxidation (3% H2O2, RT) prep->ox Expose aliquots photo Photolysis (ICH Q1B exposure) prep->photo Expose aliquots thermal Thermal (Solid, 105°C) prep->thermal Expose aliquots control Unstressed Control prep->control Expose aliquots hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Analyze samples base->hplc Analyze samples ox->hplc Analyze samples photo->hplc Analyze samples thermal->hplc Analyze samples control->hplc Analyze samples ms LC-MS/MS for Peak Identification hplc->ms Characterize unknown peaks elucidate Elucidate Degradation Pathways ms->elucidate

Caption: General experimental workflow for forced degradation studies.

Potential Photodegradation Pathway of the 2-Aminothiazole Ring

G cluster_0 cluster_1 cluster_2 cluster_3 start uv_light biradical Biradical Intermediate [·C(NH₂)=N-CH=CH-S·] uv_light->biradical Initiation products Further Reactions: - Carbodiimides - Other Products biradical->products Transformation

Caption: Simplified photolytic degradation via S-C bond cleavage.

Experimental Protocols: Step-by-Step Methodologies

These protocols provide a validated starting point for your experiments. Always adapt concentrations, times, and temperatures based on the specific reactivity of your 2-aminothiazole derivative to achieve the target 5-20% degradation.

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare a 1 mg/mL stock solution of your 2-aminothiazole compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl in a sealed vial.

    • Place the vial in a water bath or oven at 60°C.

    • Withdraw aliquots at specific time points (e.g., 6, 12, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 N NaOH and dilute to the final target concentration (e.g., 100 µg/mL) with the mobile phase.[13]

  • Basic Hydrolysis:

    • Repeat the procedure from step 2, but use 0.1 N NaOH instead of HCl.

    • Neutralize the final aliquots with 0.1 N HCl before dilution and analysis.[13]

  • Neutral Hydrolysis:

    • Repeat the procedure from step 2, but use purified water instead of acid or base. Neutralization is not required.[13]

  • Analysis: Analyze all stressed, neutralized, and diluted samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Stress Conditions:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂) in a sealed vial.

    • Keep the vial at room temperature, protected from light.

    • Monitor the reaction at early time points (e.g., 2, 4, 8, 24 hours), as oxidation can be rapid.

  • Analysis: Dilute the aliquots directly with the mobile phase to the target concentration and analyze immediately by HPLC.

Protocol 3: Photostability Study (as per ICH Q1B)
  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid drug substance in a suitable container (e.g., petri dish).

    • Solution State: Prepare a solution of the compound in a chemically inert and transparent solvent (e.g., water or acetonitrile) and place it in a quartz cuvette or other transparent container.

  • Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as dark controls.

  • Exposure:

    • Place the test and control samples in a photostability chamber.

    • Expose them to a light source that provides both UV and visible output, as specified by ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).[4]

  • Analysis: After the exposure period, prepare solutions from the solid samples and dilute the solution samples to the target concentration. Analyze all test and control samples by HPLC. Compare the results to quantify photodegradation.

References

Technical Support Center: Analytical Method Development for Resolving Thiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Analytical Method Development focused on the resolution of thiazole isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and quantifying these critical chemical entities. Thiazole derivatives are pivotal in pharmaceutical and agrochemical industries due to their wide-ranging biological activities. However, their isomeric forms—be it positional isomers or enantiomers—can exhibit dramatically different pharmacological and toxicological profiles.[1] This necessitates robust and reliable analytical methods to ensure product quality, safety, and efficacy.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter during your experiments. The content is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your method development.

Section 1: High-Performance Liquid Chromatography (HPLC) for Thiazole Isomer Resolution

HPLC is a cornerstone technique for the separation of non-volatile or thermally labile thiazole derivatives.[1] Reversed-phase HPLC is the most prevalent mode for separating isomers with differing polarities.

Frequently Asked Questions (HPLC)

Q1: What is the best starting point for developing an HPLC method for positional thiazole isomers?

A1: A robust starting point for separating positional thiazole isomers is a reversed-phase C18 column.[1][2] A typical initial mobile phase could be an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[1] The formic acid helps to protonate silanol groups on the silica support, reducing peak tailing for basic thiazole compounds, and ensures consistent ionization of the analytes. From this starting point, you can optimize the mobile phase composition and gradient to achieve baseline separation.

Q2: How do I select an appropriate chiral stationary phase (CSP) for separating thiazole enantiomers?

A2: The selection of a CSP is largely empirical but can be guided by the structural features of your thiazole analyte. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly versatile and have shown success in resolving a wide range of chiral compounds, including azole derivatives.[3][4] Macrocyclic glycopeptide selectors are another excellent choice, known for their broad applicability in separating enantiomers of pharmacological importance.[5] A screening approach using a few columns with different chiral selectors is often the most efficient strategy.[3]

Q3: My thiazole compound is showing significant peak tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for thiazole compounds, which can be basic, is often due to secondary interactions with acidic silanol groups on the silica surface of the column. Here’s a troubleshooting workflow:

  • Lower Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) will protonate the silanol groups, minimizing these unwanted interactions.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Add a Basic Modifier: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Troubleshooting Guide: HPLC
IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution Between Isomers - Mobile phase is too strong or too weak.- Inappropriate stationary phase.- Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. For closely eluting peaks, a shallow gradient may be necessary.[6]- Change Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity (e.g., a phenyl-hexyl or polar-embedded phase for positional isomers).[7] For enantiomers, screen different chiral stationary phases.[3]
Shifting Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation.- Ensure Consistent Mobile Phase: Prepare fresh mobile phase daily and use a buffer to maintain a stable pH.[8]- Control Temperature: Use a column oven to maintain a constant temperature.[9]- Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence.
Co-elution with Impurities - Insufficient separation power of the method.- Increase Column Efficiency: Use a longer column or a column with smaller particles.- Adjust Mobile Phase Selectivity: Try a different organic modifier (e.g., methanol instead of acetonitrile) or different additives.[10][11]

Section 2: Gas Chromatography (GC) for Volatile Thiazole Isomers

For volatile and thermally stable thiazole isomers, Gas Chromatography (GC) offers high separation efficiency and rapid analysis times.[1]

Frequently Asked Questions (GC)

Q1: What type of GC column is suitable for separating thiazole positional isomers?

A1: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. The separation on such a column is primarily based on the boiling points of the isomers. For isomers with very similar boiling points, a more polar column (e.g., a wax column) might provide the necessary selectivity.

Q2: I am observing broad or tailing peaks in my GC analysis. What should I investigate?

A2: Broad or tailing peaks in GC can arise from several factors:

  • Active Sites: The injector liner or the front of the GC column can have active sites that interact with polar analytes. Using a deactivated liner and trimming a small portion from the front of the column can help.

  • Improper Injection Technique: A slow injection can cause band broadening. Ensure a fast and consistent injection.

  • Column Contamination: High-boiling residues from previous injections can accumulate on the column, leading to poor peak shape. Bake out the column at a high temperature (within the column's limits) to clean it.

Troubleshooting Guide: GC
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Separation of Isomers - Suboptimal oven temperature program.- Incorrect column choice.- Optimize Temperature Program: Start with an isothermal run at a temperature below the boiling points of the isomers and then introduce a slow temperature ramp.[1]- Select a Different Column: If temperature optimization fails, a column with a different polarity stationary phase may be required to alter the elution order.
Ghost Peaks - Carryover from a previous injection.- Septum bleed.- Increase Injector Temperature: A higher injector temperature can help to vaporize high-boiling contaminants.- Solvent Wash: Run several blank injections with a strong solvent to clean the injector and column.- Replace Septum: Use a high-quality, low-bleed septum.
Poor Reproducibility of Retention Times - Leaks in the system.- Inconsistent carrier gas flow rate.- Leak Check: Perform a thorough leak check of the system, paying close attention to the injector and column fittings.- Verify Flow Rate: Use an electronic flow meter to verify the carrier gas flow rate.

Section 3: Supercritical Fluid Chromatography (SFC) for Chiral Thiazole Separations

SFC has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC with the added benefit of being a "greener" technology due to its use of supercritical CO2 as the primary mobile phase.[12][13]

Frequently Asked Questions (SFC)

Q1: Why is SFC often preferred for chiral separations of pharmaceutical compounds like thiazole derivatives?

A1: SFC offers several advantages for chiral separations in a pharmaceutical setting.[12] The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates without generating excessive backpressure, leading to faster analysis times.[13] This high throughput is particularly beneficial for screening multiple chiral columns and conditions during method development. Additionally, the reduced consumption of organic solvents makes SFC a more environmentally friendly and cost-effective technique.[12]

Q2: What are common mobile phase modifiers used in SFC for separating thiazole enantiomers?

A2: While supercritical CO2 is the main mobile phase component, organic modifiers are added to increase the mobile phase polarity and improve the solubility and elution of analytes.[12] Alcohols such as methanol, ethanol, and isopropanol are the most common modifiers. Small amounts of additives, like amines (e.g., diethylamine) for basic compounds or acids (e.g., trifluoroacetic acid) for acidic compounds, can be added to the modifier to improve peak shape and selectivity.

Workflow for Chiral Method Development in SFC

SFC_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Select Analyte and Initial Conditions Screen_Columns Screen Multiple Chiral Stationary Phases (CSPs) Start->Screen_Columns Isocratic Elution Screen_Modifiers Screen Different Alcohol Modifiers (MeOH, EtOH, IPA) Screen_Columns->Screen_Modifiers Optimize_Modifier Fine-tune Modifier Percentage Screen_Modifiers->Optimize_Modifier Identify Promising Conditions Optimize_Additive Additives for Peak Shape (e.g., DEA, TFA) Optimize_Modifier->Optimize_Additive Optimize_Backpressure Adjust Back Pressure Regulator (BPR) Optimize_Additive->Optimize_Backpressure Optimize_Temp Optimize Column Temperature Optimize_Backpressure->Optimize_Temp Validation Method Validation (ICH Guidelines) Optimize_Temp->Validation Validation_Workflow cluster_protocol Planning cluster_execution Execution cluster_reporting Reporting Develop_Protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report (Summarize Results & Conclusion) Robustness->Report

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its versatile chemical nature allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiazole analogs, offering a comparative overview of their performance as kinase inhibitors and antimicrobial agents, supported by experimental data and detailed protocols.

The 2-Aminothiazole Core: A Privileged Scaffold

The 2-aminothiazole ring system is a key structural component in several clinically approved drugs, including the kinase inhibitor dasatinib and the PI3K inhibitor alpelisib.[4] Its significance stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its synthetic tractability.[2] The core scaffold presents three primary points for diversification: the 2-amino group, and the C4 and C5 positions of the thiazole ring. Understanding how substitutions at these positions influence biological activity is paramount for the rational design of novel therapeutics.

I. 2-Aminothiazole Analogs as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 2-aminothiazole scaffold has proven to be a highly effective template for the development of potent and selective kinase inhibitors.[6]

Structure-Activity Relationship Insights

The SAR of 2-aminothiazole-based kinase inhibitors is often target-specific, yet general trends can be observed.

  • The 2-Amino Group: This group is a critical hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. Acylation or substitution of this amine with various moieties can significantly modulate potency and selectivity. For instance, in the development of Src family kinase inhibitors, specific amide linkages at this position were found to be crucial for potent inhibition.[6]

  • The C4 Position: Substitutions at the C4 position often influence selectivity and can provide additional interactions with the target kinase. For example, in a series of anti-tubercular 2-aminothiazoles, a 2-pyridyl moiety at the C4 position was found to be essential for potent activity.[7][8]

  • The C5 Position: The C5 position is frequently modified to enhance potency and explore interactions with the solvent-exposed region of the ATP-binding pocket. In the discovery of Itk inhibitors, the introduction of a (thiomethyl)aryl group at the C5 position led to potent and selective compounds.[9]

Comparative Analysis of Kinase Inhibitory Activity

The following table summarizes the structure-activity relationships of selected 2-aminothiazole analogs against various kinases. The data is compiled from multiple studies to provide a comparative overview.

Analog Substitution at 2-Amino Group Substitution at C4 Substitution at C5 Target Kinase IC50 (nM) Reference
Dasatinib N-(2-chloro-6-methylphenyl)-carboxamideH2-methyl-4-pyrimidinylaminopan-Src, Abl<1[6]
Analog 1 N-(3-chlorobenzoyl)2-pyridinylHM. tuberculosis24[7][8]
Analog 2 N-cyclohexylamideHnaphth-1-ylmethylHistoplasma capsulatum400[10]
Analog 3 N-cyclopentylamideHnaphth-1-ylmethylCryptococcus neoformans-[10]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

Signaling Pathway: ABL Kinase Inhibition by a 2-Aminothiazole Analog (e.g., Dasatinib)

The following diagram illustrates the mechanism of action for a 2-aminothiazole-based ABL kinase inhibitor in the context of chronic myeloid leukemia (CML).

G cluster_0 cluster_1 BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation Inactive_BCR_ABL Inactive BCR-ABL Proliferation Uncontrolled Cell Proliferation (CML) pSubstrate->Proliferation Dasatinib Dasatinib (2-Aminothiazole Analog) Dasatinib->BCR_ABL Binds to ATP-binding site No_Phosphorylation No Substrate Phosphorylation Inactive_BCR_ABL->No_Phosphorylation Apoptosis Apoptosis of Cancer Cells No_Phosphorylation->Apoptosis

Caption: ABL kinase inhibition by a 2-aminothiazole analog.

II. 2-Aminothiazole Analogs as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 2-aminothiazole scaffold has emerged as a promising starting point for the development of new antibacterial and antifungal drugs.[11][12]

Structure-Activity Relationship Insights

The SAR of 2-aminothiazole-based antimicrobial agents reveals key structural features for activity.

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by substitutions at the C4 and C5 positions, plays a crucial role in its ability to penetrate microbial cell walls.[13]

  • Substituents on the 2-Amino Group: Similar to kinase inhibitors, modifications at the 2-amino position are critical. The introduction of substituted benzoyl groups has been shown to dramatically improve the antitubercular activity of 2-aminothiazole analogs.[7][8]

  • Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings at the C4 and C5 positions has been a successful strategy to enhance antimicrobial potency.[14]

Comparative Analysis of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a selection of 2-aminothiazole analogs against various microbial strains.

Analog Substitution at 2-Amino Group Substitution at C4 Substitution at C5 Microorganism MIC (µg/mL) Reference
Analog 4 N-(3-chlorobenzoyl)2-pyridinylHMycobacterium tuberculosis0.008[7][8]
Analog 5 Unsubstituted4-phenylHStaphylococcus aureus>100[15]
Analog 6 N-acetyl4-(4-chlorophenyl)HEscherichia coli100[15]
Analog 7 Unsubstituted4-(furan-2-yl)HCandida albicans50[12]

Note: MIC values can vary depending on the specific strain and testing methodology (e.g., broth microdilution, disk diffusion).[12][15]

III. Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[16]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (2-aminothiazole analogs)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[16]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: a. In a multi-well plate, add a small volume of the serially diluted test compound or DMSO (vehicle control). b. Add the kinase to each well and incubate briefly to allow for inhibitor binding. c. Initiate the reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[16]

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate at room temperature. c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.[16]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Microorganism of interest (bacterial or fungal strain)

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (2-aminothiazole analogs)

  • Sterile 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

  • Incubation: a. Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. b. Include a positive control (microorganism with no compound) and a negative control (medium only). c. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: a. Visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies of 2-aminothiazole analogs.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Design Analog Design (Based on Target) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cellular Assays) Primary_Screening->Secondary_Screening ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Secondary_Screening->ADMET SAR_Analysis SAR Analysis (Data Interpretation) ADMET->SAR_Analysis Lead_Optimization Lead Optimization (Iterative Design) SAR_Analysis->Lead_Optimization Lead_Optimization->Design New Analogs

Caption: A typical workflow for SAR studies.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable template in the quest for novel therapeutic agents. The extensive body of research on its analogs has provided crucial insights into the structural requirements for potent and selective activity against a range of biological targets. This guide has synthesized key SAR findings for kinase inhibitors and antimicrobial agents, offering a comparative framework and practical experimental protocols to aid researchers in the rational design and development of the next generation of 2-aminothiazole-based drugs. The iterative process of design, synthesis, and biological evaluation, guided by a thorough understanding of SAR, will undoubtedly lead to the discovery of new and improved therapies for a multitude of diseases.

References

A Senior Application Scientist's Guide to Heterocyclic Scaffolds in Drug Design: A Comparative Analysis of 2-Amino-5-(2-hydroxyethyl)thiazole and Other Key Moieties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Role of Heterocyclic Scaffolds in Medicinal Chemistry

In the intricate world of drug discovery, the quest for novel therapeutic agents often leads us to the vast and versatile family of heterocyclic compounds. These cyclic structures, incorporating atoms of at least two different elements, are not merely architectural curiosities; they are the very backbone of a significant portion of modern pharmaceuticals.[1] Their prevalence is no coincidence. The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties, enabling these scaffolds to engage in a multitude of interactions with biological targets. This guide offers a comparative analysis of the 2-aminothiazole scaffold, with a focus on the representative molecule 2-Amino-5-(2-hydroxyethyl)thiazole , against other prominent heterocyclic systems in drug design. While specific experimental data for this compound is not extensively available in public literature, we will extrapolate its potential based on the well-established principles of medicinal chemistry and the known structure-activity relationships (SAR) of its close analogs.

The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of clinically successful drugs.[2] This five-membered ring containing sulfur and nitrogen is a cornerstone in the development of anticancer, antimicrobial, and anti-inflammatory agents.[3][4] Its utility stems from its ability to serve as a versatile template for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[2]

The 2-Aminothiazole Scaffold: A Closer Look at this compound

The 2-aminothiazole core is a highly attractive scaffold for medicinal chemists due to its synthetic accessibility and diverse biological activities. The 2-amino group, in particular, is a key feature, often involved in crucial hydrogen bonding interactions with target proteins.

Structural Features and Physicochemical Properties

This compound possesses a unique combination of functional groups that can influence its behavior in a biological system. The primary amino group at the 2-position is a strong hydrogen bond donor and can be protonated at physiological pH, potentially influencing solubility and receptor binding. The thiazole ring itself is an aromatic system, capable of participating in π-π stacking interactions. The hydroxyethyl substituent at the 5-position introduces a polar, flexible side chain that can engage in hydrogen bonding and may impact the molecule's overall solubility and metabolic profile.

PropertyPredicted/Known ValueSignificance in Drug Design
Molecular Formula C₅H₈N₂OSProvides basic information for characterization.
Molecular Weight 144.19 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
pKa (predicted) ~5.5 (amino group)Influences the ionization state at physiological pH, affecting solubility, permeability, and target interaction.
Solubility Soluble in water and polar organic solventsThe hydroxyethyl group enhances polarity and potential for aqueous solubility.
Hydrogen Bond Donors 2 (amino and hydroxyl groups)Crucial for specific interactions with biological targets.
Hydrogen Bond Acceptors 3 (thiazole nitrogen, amino nitrogen, hydroxyl oxygen)Enhances potential for target binding and solubility.
Synthesis of this compound: A Representative Protocol

The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For this compound, a plausible synthetic route would involve the reaction of 1-chloro-4-hydroxybutan-2-one with thiourea.

Experimental Protocol: Hantzsch Synthesis of a 2-Aminothiazole Derivative

Objective: To synthesize a 2-aminothiazole derivative via the Hantzsch reaction.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (solvent)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (drying agent)

Procedure:

  • Dissolve the α-haloketone in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add thiourea to the solution and stir.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize any acid formed.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Ethanol as solvent: It is a good solvent for both reactants and allows for heating to reflux to accelerate the reaction.

  • Excess thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the α-haloketone.

  • Sodium bicarbonate workup: This step neutralizes the hydrohalic acid byproduct of the reaction, which can prevent side reactions and aid in the isolation of the free base product.

Hantzsch_Synthesis reagents α-Haloketone + Thiourea solvent Ethanol (Solvent) Heat (Reflux) reagents->solvent Reaction Initiation intermediate Thiazoline Intermediate solvent->intermediate Cyclization product 2-Aminothiazole Derivative intermediate->product Dehydration

Caption: Hantzsch thiazole synthesis workflow.

Comparative Analysis with Other Heterocyclic Scaffolds

The choice of a heterocyclic scaffold is a critical decision in drug design, as it profoundly influences a molecule's biological activity, selectivity, and pharmacokinetic profile. Here, we compare the 2-aminothiazole scaffold to other commonly employed five- and six-membered heterocycles.

Thiazole vs. Oxazole and Imidazole: The Impact of the Heteroatom

Thiazole, oxazole, and imidazole are all five-membered aromatic heterocycles containing two heteroatoms. The key difference lies in the second heteroatom (sulfur in thiazole, oxygen in oxazole, and nitrogen in imidazole), which significantly alters their electronic properties and chemical reactivity.[7][8]

ScaffoldKey FeaturesAdvantages in Drug DesignDisadvantages/Challenges
Thiazole Sulfur atom, less basic than imidazole.[9]Good metabolic stability, ability to act as a hydrogen bond acceptor and engage in unique interactions through the sulfur atom.[10]Can sometimes be associated with idiosyncratic toxicity.
Oxazole Oxygen atom, electron-withdrawing.Can act as a bioisostere for esters and amides, often more metabolically stable than esters.Generally less basic than thiazole and imidazole, limiting its role as a basic center.
Imidazole Two nitrogen atoms, one pyrrole-like and one pyridine-like; amphoteric nature.[11]Can act as both a hydrogen bond donor and acceptor, often serves as a key coordinating ligand for metal ions in enzymes.[11]Can be metabolically labile and may lead to off-target effects due to its coordination properties.

Bioisosterism in Action: The concept of bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug optimization.[12] For instance, replacing a thiazole ring with an oxadiazole has been explored to modulate a compound's properties while retaining biological activity.[13]

Heterocycle_Comparison cluster_properties Key Properties Thiazole Thiazole (Sulfur) Aromaticity Aromaticity Thiazole->Aromaticity Basicity Basicity Thiazole->Basicity Moderate H_Bonding H-Bonding Potential Thiazole->H_Bonding Metabolic_Stability Metabolic Stability Thiazole->Metabolic_Stability Generally Good Oxazole Oxazole (Oxygen) Oxazole->Aromaticity Oxazole->Basicity Weak Oxazole->H_Bonding Oxazole->Metabolic_Stability Often High Imidazole Imidazole (Nitrogen) Imidazole->Aromaticity Imidazole->Basicity Strong Imidazole->H_Bonding Donor & Acceptor Imidazole->Metabolic_Stability Variable Pyridine Pyridine (Six-membered) Pyridine->Aromaticity Pyridine->Basicity Moderate Pyridine->H_Bonding Acceptor Pyridine->Metabolic_Stability Generally Good

Caption: Comparative properties of key heterocyclic scaffolds.

Thiazole vs. Pyridine: Five-membered vs. Six-membered Rings

Pyridine, a six-membered aromatic heterocycle, is another ubiquitous scaffold in medicinal chemistry. The difference in ring size and the number of heteroatoms leads to distinct geometric and electronic properties compared to thiazole.

Feature2-Aminothiazole ScaffoldPyridine Scaffold
Ring Size 5-membered6-membered
Heteroatoms 1 Nitrogen, 1 Sulfur1 Nitrogen
Basicity Generally less basic than pyridineModerately basic
Vectorial Display of Substituents Different spatial arrangement of substituentsWell-defined geometry for substituent placement
Metabolic Hotspots Can be susceptible to oxidation on the thiazole ringOften undergoes oxidation on the pyridine ring

Biological Evaluation of Heterocyclic Scaffolds: Standard Protocols

To assess the therapeutic potential of novel compounds containing these scaffolds, standardized in vitro assays are employed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[14]

Experimental Protocol: MTT Assay for Anticancer Screening

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treatment Add Test Compound (Serial Dilutions) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance analysis Calculate % Viability and IC50 read_absorbance->analysis

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound dissolved in a suitable solvent

  • 96-well microplate

  • Inoculum of the microorganism standardized to a specific concentration

  • Positive control (known antibiotic/antifungal) and negative control (broth only)

Procedure:

  • Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well microplate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Conclusion: The Strategic Selection of Heterocyclic Scaffolds

The 2-aminothiazole scaffold, exemplified by structures like this compound, continues to be a highly valuable and versatile platform in drug discovery. Its unique combination of electronic properties, hydrogen bonding capabilities, and synthetic tractability makes it a compelling choice for the development of new therapeutic agents. However, the selection of a heterocyclic core is not a one-size-fits-all decision. A thorough understanding of the subtle yet significant differences between scaffolds like thiazole, oxazole, imidazole, and pyridine is paramount. By carefully considering the desired physicochemical properties, potential metabolic liabilities, and the specific requirements of the biological target, medicinal chemists can strategically employ these privileged structures to design the next generation of innovative medicines. This guide serves as a foundational resource for researchers navigating the complex yet rewarding landscape of heterocyclic chemistry in drug design.

References

A Researcher's Guide to Assessing Target Selectivity of 2-Aminothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous kinase inhibitors that have shown significant therapeutic promise.[1][2] However, the clinical success of any inhibitor hinges not just on its potency against the intended target, but critically, on its selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity of 2-aminothiazole-based inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to ground your understanding in real-world examples.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for most small molecule inhibitors. This conservation presents a significant challenge in developing truly selective drugs. A promiscuous inhibitor, while potent against its primary target, may interact with dozens of other kinases, leading to a complex and often unpredictable pharmacological profile. Therefore, early and comprehensive selectivity profiling is not just a regulatory hurdle but a fundamental aspect of rational drug design.

This guide will compare and contrast a suite of biochemical and cell-based assays, each offering a unique lens through which to view inhibitor selectivity. We will explore everything from the "gold standard" radiometric assays to sophisticated, real-time assessments of target engagement within the complex milieu of a living cell.

A Multi-Faceted Approach to Selectivity Assessment

A robust assessment of inhibitor selectivity requires a multi-pronged approach, integrating data from various orthogonal assays. No single method can provide a complete picture. This guide will focus on four key methodologies, each with its own strengths and considerations.

Biochemical Assays: The Foundation of Potency and Selectivity Measurement

Biochemical assays, utilizing purified recombinant enzymes, provide the most direct measure of an inhibitor's potency against a specific kinase. They are essential for establishing initial structure-activity relationships (SAR) and for broad-panel screening to identify on- and off-target interactions.

Radiometric Kinase Assays: The Gold Standard

Radiometric assays are widely considered the gold standard for their direct and unambiguous measurement of kinase activity.[4] They quantify the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.

Causality Behind the Choice: The direct detection of the phosphorylated product minimizes interference from assay components that can plague other methods. This makes radiometric assays highly robust and reliable for determining IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: [³³P]-ATP Radiometric Filter Binding Assay

Objective: To determine the IC50 value of a 2-aminothiazole-based inhibitor against a target kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • P81 phosphocellulose filter paper

  • Phosphoric acid (for washing)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing the kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add the 2-aminothiazole inhibitor at various concentrations (typically a 10-point serial dilution). Include a DMSO control (vehicle).

  • Initiate Reaction: Start the kinase reaction by adding the [γ-³³P]ATP-containing ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to provide a more accurate reflection of inhibitor potency.[5]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stopping the Reaction: Spot a portion of each reaction mixture onto the P81 phosphocellulose filter paper. The positively charged paper will bind the negatively charged phosphorylated substrate.

  • Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Place the dried filter paper spots into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays offer a non-radioactive alternative for high-throughput screening. They measure the transfer of energy between a donor fluorophore (e.g., a lanthanide-labeled antibody that recognizes a phosphorylated substrate) and an acceptor fluorophore (e.g., a fluorescently labeled substrate).

Causality Behind the Choice: TR-FRET assays are homogeneous ("mix-and-read"), making them highly amenable to automation. The time-resolved detection minimizes background fluorescence, enhancing signal-to-noise.

Experimental Protocol: TR-FRET Kinase Assay

Objective: To determine the IC50 of a 2-aminothiazole-based inhibitor in a high-throughput format.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate

  • ATP

  • Kinase reaction buffer

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Stop solution (containing EDTA)

  • TR-FRET compatible plate reader

Procedure:

  • Kinase Reaction: In a suitable assay plate, combine the kinase, biotinylated substrate, and the 2-aminothiazole inhibitor at various concentrations.

  • Initiate Reaction: Add ATP to start the reaction and incubate at room temperature.

  • Stop and Detect: Add the stop solution containing the Europium-labeled antibody and the streptavidin-acceptor.

  • Incubation: Incubate to allow for antibody-substrate binding and FRET to occur.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader, calculating the ratio of acceptor to donor emission.

  • Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.

Cell-Based Assays: Bridging the Gap to Physiological Relevance

While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its target in the presence of endogenous ATP concentrations, and exert a functional effect.

Cellular Thermal Shift Assay (CETSA®): Direct Measurement of Target Engagement

CETSA® is a powerful technique that directly measures the binding of a ligand to its target protein in intact cells or cell lysates.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.

Causality Behind the Choice: CETSA® provides direct evidence of target engagement in a physiological context, without the need for genetic modification of the target protein or the inhibitor.[6] This makes it a valuable tool for validating hits from biochemical screens.

Experimental Protocol: CETSA® with Western Blot Detection

Objective: To confirm the target engagement of a 2-aminothiazole-based inhibitor in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • 2-aminothiazole inhibitor

  • PBS and protease inhibitors

  • Thermal cycler or heating block

  • Lysis buffer

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific for the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with the 2-aminothiazole inhibitor or vehicle (DMSO) for a specified time.

  • Harvest and Resuspend: Harvest the cells and resuspend them in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target kinase by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.

NanoBRET™ Target Engagement Assay: Real-Time Cellular Affinity

The NanoBRET™ Target Engagement (TE) assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to a target protein in living cells.[5]

Causality Behind the Choice: This assay provides a sensitive and quantitative measure of intracellular affinity in real-time, allowing for the determination of intracellular IC50 values. It is particularly useful for understanding the interplay between inhibitor potency and cell permeability.

Experimental Protocol: NanoBRET™ Target Engagement Assay

Objective: To determine the intracellular IC50 of a 2-aminothiazole-based inhibitor.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer that binds to the target kinase

  • 2-aminothiazole inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • BRET-capable plate reader

Procedure:

  • Cell Plating: Seed the NanoLuc®-tagged cells in a white, 96-well assay plate.

  • Tracer and Inhibitor Addition: Add the NanoBRET™ tracer and the 2-aminothiazole inhibitor at various concentrations to the cells.

  • Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the target protein.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

  • BRET Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the intracellular IC50.

Comparative Analysis of Selectivity Profiles

To illustrate the application of these assays, let's consider hypothetical selectivity data for two 2-aminothiazole-based inhibitors, "Inhibitor A" and "Inhibitor B," targeting Aurora Kinase A.

Kinase Inhibitor A (IC50, nM) Inhibitor B (IC50, nM)
Aurora A 10 15
Aurora B50500
CDK2250>10,000
VEGFR21,000>10,000
JAK2>10,000>10,000

This is a hypothetical table for illustrative purposes.

In this example, both inhibitors are potent against the primary target, Aurora A. However, Inhibitor B demonstrates significantly greater selectivity, with much weaker inhibition of Aurora B and negligible activity against CDK2 and VEGFR2 at concentrations up to 10,000 nM. This type of data, often generated through large-scale kinome profiling, is invaluable for selecting lead candidates for further development.

Visualizing Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the workflows for a radiometric kinase assay and a cellular thermal shift assay.

Radiometric_Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_mix Prepare Kinase/Substrate Mix add_inhibitor Add Inhibitor (Serial Dilutions) prep_mix->add_inhibitor add_atp Initiate with [³³P]-ATP add_inhibitor->add_atp incubate Incubate at 30°C add_atp->incubate spot_paper Spot onto P81 Paper incubate->spot_paper wash Wash to Remove Free ATP spot_paper->wash count Scintillation Counting wash->count plot_data Plot % Inhibition vs. [Inhibitor] count->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for a Radiometric Kinase Assay.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_separation_detection Separation & Detection cluster_analysis Data Analysis treat_cells Treat Cells with Inhibitor/Vehicle heat Heat Cells at Various Temperatures treat_cells->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge western_blot Western Blot for Soluble Target centrifuge->western_blot quantify Quantify Band Intensity western_blot->quantify plot_curve Plot Melting Curve quantify->plot_curve

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Interpreting the Data: Beyond the IC50

While the IC50 is a critical parameter, it's essential to understand its context. The Cheng-Prusoff equation can be used to convert IC50 values to the inhibition constant (Ki), which reflects the intrinsic binding affinity of the inhibitor, especially for competitive inhibitors. Furthermore, when comparing data across different assays, it's crucial to consider the ATP concentration used, as this can significantly impact the apparent potency of ATP-competitive inhibitors.

Conclusion: A Holistic View of Selectivity

Assessing the target selectivity of 2-aminothiazole-based inhibitors is a multifaceted process that requires a thoughtful combination of biochemical and cell-based assays. By understanding the principles and protocols of these diverse methodologies, researchers can build a comprehensive selectivity profile, enabling more informed decisions in the drug discovery pipeline. This rigorous, data-driven approach is paramount to developing safer and more effective targeted therapies.

References

Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Aminothiazole Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including clinically approved drugs.[1][2] Its derivatives have shown a remarkable breadth of pharmacological activities, targeting a wide array of diseases from cancer and inflammation to microbial infections and neurodegenerative disorders.[3][4] However, the journey from a promising hit in a high-throughput in vitro screen to a clinically effective in vivo therapeutic is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-aminothiazole drug candidates, offering insights into the experimental methodologies that underpin their evaluation and the critical interpretation of the resulting data.

The 2-Aminothiazole Core: A Versatile Pharmacophore

The versatility of the 2-aminothiazole ring allows for extensive chemical modification at multiple positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties.[1] This adaptability has led to the development of numerous derivatives with potent and selective activities against various biological targets. For instance, the 2-aminothiazole moiety is a key component of clinically used drugs like the kinase inhibitor dasatinib and the PI3K inhibitor alpelisib.[3][5]

Part 1: The Proving Ground - In Vitro Evaluation

In vitro assays are the initial and essential step in the drug discovery pipeline, providing a controlled environment to assess the direct interaction of a compound with its intended biological target and its effect on cellular processes. The choice of assay is dictated by the therapeutic goal and the putative mechanism of action of the 2-aminothiazole candidate.

Assessing Anticancer Activity: From Cytotoxicity to Mechanistic Insights

A primary application of 2-aminothiazole derivatives is in oncology.[3][5] A multitude of studies have demonstrated their potent cytotoxic effects against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3]

  • Cell Viability and Cytotoxicity Assays (e.g., MTT Assay): These assays are the first line of screening to determine the concentration at which a compound inhibits cancer cell growth (IC50 value).[1][6]

  • Kinase Inhibition Assays: Many 2-aminothiazole derivatives function as kinase inhibitors, targeting key signaling pathways often dysregulated in cancer.[7][8][9] These assays quantify the ability of a compound to inhibit the activity of a specific kinase.

  • Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death, assays that measure apoptosis (programmed cell death) and cell cycle arrest are crucial.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium with supplements (e.g., fetal bovine serum, antibiotics)

  • 96-well plates

  • 2-aminothiazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-aminothiazole derivatives. Include a positive control (a known anticancer drug) and a negative control (vehicle). Incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[1]

  • Formazan Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and plot a dose-response curve to determine the IC50 value.

Part 2: The Reality Check - In Vivo Assessment

While in vitro assays provide valuable initial data, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies in animal models are therefore critical to evaluate the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety of a drug candidate.[10]

Preclinical Models for Evaluating 2-Aminothiazole Efficacy

The choice of the in vivo model is crucial and depends on the disease being targeted.

  • Xenograft Models for Cancer: Human cancer cells are implanted into immunocompromised mice, and the effect of the 2-aminothiazole compound on tumor growth is monitored.[3]

  • Inflammatory Models: For anti-inflammatory candidates, models such as carrageenan-induced paw edema in rats are used to assess the reduction in inflammation.

  • Infectious Disease Models: To test antimicrobial efficacy, animal models of bacterial or fungal infection are employed.

  • Neurodegenerative Disease Models: Animal models that mimic aspects of diseases like Alzheimer's or prion disease are used to evaluate the neuroprotective effects of 2-aminothiazole derivatives.[11][12]

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This model is a cornerstone for the in vivo evaluation of anticancer drug candidates.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line of interest

  • 2-aminothiazole test compound formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the 2-aminothiazole compound (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

  • Monitoring and Endpoint: Monitor the animals for signs of toxicity and weight loss. The study is typically concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may fail in an animal model due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism.[11][13]

Table 1: Comparative Efficacy of Representative 2-Aminothiazole Drug Candidates

CompoundIn Vitro AssayIn Vitro Potency (IC50/EC50)In Vivo ModelIn Vivo EfficacyReference
Dasatinib Kinase Inhibition (pan-Src)Subnanomolar to nanomolarChronic Myelogenous Leukemia modelClinically effective[7]
Compound A Cdk4/6 InhibitionPotent and selectiveNude rat xenograft modelInhibited tumor growth[8]
IND24 Anti-prion activity in cultured cellsEC50 determinedMouse model of prion diseaseHigh brain concentrations, high AUC/EC50 ratio[11][13]
Compound 29 Antiproliferative activity (Hec1/Nek2 inhibitor)16.3-42.7 nMHuman MDA-MB-231 xenografts in miceRemarkable antitumor activity[3]

This table highlights that potent in vitro activity often translates to in vivo efficacy, but this is not always a direct correlation. Pharmacokinetic properties play a crucial role. For instance, the selection of IND24 for in vivo testing was based not only on its in vitro activity but also on its ability to achieve high concentrations in the brain.[11][13]

Visualizing the Path to Efficacy

Diagrams can help clarify complex biological pathways and experimental workflows.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Compound Screening Compound Screening Target Identification->Compound Screening HTS Hit Confirmation Hit Confirmation Compound Screening->Hit Confirmation Dose-response Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization SAR In Vitro Efficacy In Vitro Efficacy Lead Optimization->In Vitro Efficacy IC50/EC50 Pharmacokinetics (ADME) Pharmacokinetics (ADME) In Vitro Efficacy->Pharmacokinetics (ADME) Candidate Selection In Vivo Efficacy In Vivo Efficacy Pharmacokinetics (ADME)->In Vivo Efficacy Pharmacodynamics Pharmacodynamics Pharmacodynamics->In Vivo Efficacy Toxicology Toxicology Toxicology->In Vivo Efficacy

Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo efficacy testing for drug candidates.

G 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative Kinase Kinase 2-Aminothiazole_Derivative->Kinase Inhibition Cancer_Cell Cancer_Cell Kinase->Cancer_Cell Promotes Proliferation Apoptosis Apoptosis Cancer_Cell->Apoptosis Induction Cell_Cycle_Arrest Cell_Cycle_Arrest Cancer_Cell->Cell_Cycle_Arrest Induction Tumor_Growth_Inhibition Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: A diagram showing the mechanism of action of a 2-aminothiazole-based kinase inhibitor leading to tumor growth inhibition.

Conclusion and Future Directions

The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the discovery of new therapeutics. A thorough and logical progression from robust in vitro characterization to well-designed in vivo studies is paramount for success. The key to bridging the gap between the controlled environment of the lab bench and the complexity of a living system lies in a deep understanding of not only the compound's potency but also its pharmacokinetic and safety profiles. Future research will likely focus on developing more predictive in vitro models, such as organ-on-a-chip systems, to better mimic human physiology and improve the translation of preclinical findings to clinical success.[14][15]

References

A Comparative Guide to the Synthetic Routes of Substituted 2-Aminothiazoles for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The efficient and versatile synthesis of substituted 2-aminothiazoles is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the classical and modern synthetic routes to this privileged heterocyclic system, supported by experimental data to inform practical synthetic planning.

The Enduring Classics: Hantzsch and Cook-Heilbron Syntheses

For over a century, the synthesis of 2-aminothiazoles has been dominated by two foundational methods: the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis. These reactions, while well-established, present distinct advantages and limitations in terms of scope, regioselectivity, and reaction conditions.

The Hantzsch Thiazole Synthesis: A Versatile Workhorse

First described in 1887, the Hantzsch thiazole synthesis is a robust and widely employed method for the preparation of thiazole rings.[3] The classical approach involves the condensation of an α-haloketone with a thioamide or thiourea.[3] This method is lauded for its generally high yields and the broad availability of starting materials.[4]

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thiourea attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic 2-aminothiazole ring.

graph Hantzsch_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Thiourea [label="Thiourea"]; AlphaHaloKetone [label="α-Haloketone"]; Intermediate1 [label="S-Alkylated Intermediate"]; Intermediate2 [label="Cyclized Intermediate"]; Product [label="2-Aminothiazole"];

Thiourea -> Intermediate1 [label="S-alkylation"]; AlphaHaloKetone -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular\ncyclization"]; Intermediate2 -> Product [label="Dehydration"]; }

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

The primary advantage of the Hantzsch synthesis lies in its versatility, allowing for the introduction of a wide variety of substituents at the 4- and 5-positions of the thiazole ring by simply varying the α-haloketone. However, the classical Hantzsch synthesis often requires harsh reaction conditions, including elevated temperatures and long reaction times. The use of lachrymatory and toxic α-haloketones as starting materials also presents a significant drawback.[5]

The Cook-Heilbron Synthesis: A Niche for 5-Aminothiazoles

Discovered in 1947, the Cook-Heilbron synthesis provides a complementary route to a specific class of thiazoles: the 5-aminothiazoles.[6] This method involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or their esters under mild, often aqueous, conditions.[6][7]

Mechanism of the Cook-Heilbron Synthesis

The mechanism is distinct from the Hantzsch synthesis:

  • Nucleophilic Addition: The amino group of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide.

  • Intramolecular Cyclization: The resulting dithiocarbamate undergoes an intramolecular cyclization, with the sulfur atom attacking the nitrile carbon.

  • Tautomerization: The intermediate then tautomerizes to the stable aromatic 5-aminothiazole.

graph Cook_Heilbron_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

AlphaAminoNitrole [label="α-Aminonitrile"]; CS2 [label="Carbon Disulfide"]; Intermediate1 [label="Dithiocarbamate Intermediate"]; Intermediate2 [label="Cyclized Intermediate"]; Product [label="5-Aminothiazole"];

AlphaAminoNitrole -> Intermediate1 [label="Nucleophilic addition"]; CS2 -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular\ncyclization"]; Intermediate2 -> Product [label="Tautomerization"]; }

Caption: Mechanism of the Cook-Heilbron Synthesis.

The Cook-Heilbron synthesis is particularly valuable for its ability to directly install an amino group at the 5-position, which is not readily achievable through the classical Hantzsch route. The mild reaction conditions are another significant advantage. However, the substrate scope can be more limited compared to the Hantzsch synthesis, and the method is primarily restricted to the preparation of 5-aminothiazoles.[6]

The Modern Synthetic Arsenal: Innovations in 2-Aminothiazole Synthesis

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of 2-aminothiazoles. These modern approaches often address the limitations of the classical methods, such as harsh conditions, long reaction times, and the use of hazardous reagents.

At a Glance: Comparison of Key Synthetic Routes
Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Synthesis (Classical) Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable.Often requires elevated temperatures, long reaction times, and lachrymatory α-haloketones.
Cook-Heilbron Synthesis Moderate to Good (50-80%)1 - 5 hoursAccess to 5-aminothiazoles, mild reaction conditions.Primarily for 5-amino substituted thiazoles, substrate scope can be limited.
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields.[8]Requires specialized microwave equipment.
One-Pot Three-Component Synthesis Good to Excellent (80-97%)0.5 - 12 hoursHigh atom economy, operational simplicity, avoids isolation of hazardous intermediates.[9][10]Optimization of reaction conditions for three components can be complex.
Photocatalytic Synthesis Moderate to Excellent (up to 95%)12 - 24 hoursMild reaction conditions (room temperature, visible light), green and sustainable.[11][12]May require specific photocatalysts and longer reaction times.
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-95%)10 - 20 minutesEnvironmentally friendly, simple workup, rapid.May not be suitable for all substrates, scalability can be a concern.[13]
In-Depth Analysis of Modern Synthetic Routes

1. Microwave-Assisted Hantzsch Synthesis: The application of microwave irradiation has revolutionized the Hantzsch synthesis, dramatically reducing reaction times from hours to minutes and often leading to improved yields.[8] This is attributed to the efficient and rapid heating of the reaction mixture by microwaves. For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in 89–95% yields in under 30 minutes using microwave irradiation, a significant improvement over conventional heating methods.[8]

2. One-Pot, Three-Component Syntheses: These elegant strategies combine multiple reaction steps into a single operation, enhancing efficiency and reducing waste. A common approach involves the in situ generation of the α-haloketone from a ketone and a halogen source (e.g., NBS or I2), which then reacts with thiourea.[5] This avoids the handling of the lachrymatory α-haloketones. For instance, a lactic acid-mediated one-pot synthesis of 2-aminothiazole derivatives from aralkyl ketones, NBS, and thiourea affords products in good to excellent yields (up to 96%) within 10-15 minutes.[5]

3. Photocatalytic Synthesis: Leveraging the power of visible light, photocatalytic methods offer a green and sustainable approach to 2-aminothiazole synthesis. These reactions can often be conducted at room temperature and utilize air as the oxidant. For example, the photocatalytic annulation of enaminones with thioureas using a ruthenium-based photocatalyst in ethanol provides a range of 2-aminothiazoles in moderate to excellent yields.[11][12]

Experimental Protocols

To provide a practical context, detailed experimental protocols for a classical Hantzsch synthesis and a modern one-pot, three-component synthesis are provided below.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the traditional Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate solution (5%)

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a stir bar and condenser, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.46 g, 6.0 mmol).

  • Add ethanol (10 mL) to the flask.

  • Heat the mixture to reflux with stirring for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 5% sodium bicarbonate solution (40 mL).

  • Stir the mixture for 15 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Expected Yield: 80-90%

Protocol 2: One-Pot, Three-Component Synthesis of 2-Amino-4-arylthiazoles

This protocol exemplifies a modern, more environmentally benign approach that avoids the isolation of the α-haloketone.[5]

Materials:

  • Aryl methyl ketone (e.g., acetophenone) (1 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Thiourea (1.2 mmol)

  • Lactic acid (2 mL)

  • Stir bar

  • Reaction vial

  • Hot plate with magnetic stirrer

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a reaction vial equipped with a stir bar, add the aryl methyl ketone (1 mmol), N-bromosuccinimide (1.1 mmol), and thiourea (1.2 mmol).

  • Add lactic acid (2 mL) to the vial.

  • Heat the reaction mixture to 90-100 °C with stirring for 10-15 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Expected Yield: 85-96%[5]

Choosing the Optimal Synthetic Route: A Decision-Making Workflow

The selection of the most appropriate synthetic route depends on several factors, including the desired substitution pattern, available equipment, and considerations for green chemistry.

digraph "Synthetic Route Selection" { graph [fontname="Arial"]; node [fontname="Arial", shape=box, style=rounded]; edge [fontname="Arial"];

start [label="Define Target 2-Aminothiazole"]; q1 [label="Is the target a 5-aminothiazole?", shape=diamond]; hantzsch [label="Consider Hantzsch Synthesis or its modern variants"]; cook_heilbron [label="Consider Cook-Heilbron Synthesis"]; q2 [label="Are microwave facilities available?", shape=diamond]; microwave [label="Microwave-Assisted Hantzsch for rapid synthesis"]; one_pot [label="Consider One-Pot Three-Component Synthesis to avoid lachrymatory intermediates"]; q3 [label="Are green chemistry principles a priority?", shape=diamond]; photocatalytic [label="Consider Photocatalytic or Solvent-Free Synthesis"]; classical_hantzsch [label="Classical Hantzsch Synthesis (if modern equipment is unavailable)"]; end [label="Select Optimal Route", shape=ellipse];

start -> q1; q1 -> hantzsch [label="No"]; q1 -> cook_heilbron [label="Yes"]; hantzsch -> q2; cook_heilbron -> end; q2 -> microwave [label="Yes"]; q2 -> q3 [label="No"]; microwave -> end; q3 -> photocatalytic [label="Yes"]; q3 -> one_pot [label="Consider"]; q3 -> classical_hantzsch [label="No"]; photocatalytic -> end; one_pot -> end; classical_hantzsch -> end; }

Caption: Decision-making workflow for selecting a synthetic route to 2-aminothiazoles.

Conclusion

While the classical Hantzsch and Cook-Heilbron syntheses remain valuable tools in the organic chemist's arsenal, modern synthetic methodologies offer significant advantages in terms of efficiency, safety, and environmental impact. Microwave-assisted protocols, one-pot multicomponent reactions, and photocatalytic approaches provide rapid and sustainable access to a diverse range of substituted 2-aminothiazoles. By understanding the strengths and weaknesses of each method, researchers can make informed decisions to best suit their specific synthetic goals, accelerating the discovery and development of new 2-aminothiazole-based therapeutics.

References

Validating the Mechanism of Action for a 2-Aminothiazole Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is a rigorous process of hypothesis testing and meticulous experimental validation. The 2-aminothiazole moiety is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drug Dasatinib.[1][2] This guide provides an in-depth, comparative framework for validating the mechanism of action of a hypothetical 2-aminothiazole-based kinase inhibitor, which we will refer to as "Aminothiazole-X" (ATX).

This document moves beyond a simple recitation of protocols. It is designed to provide the strategic rationale behind experimental choices, enabling you to build a robust and self-validating data package to confidently define the mechanism of action of your 2-aminothiazole compound.

The 2-Aminothiazole Scaffold: A Privileged Kinase Inhibitor Template

The 2-aminothiazole core is a versatile scaffold frequently employed in the design of kinase inhibitors.[3][4] Its utility stems from its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[2] Clinically successful drugs like Dasatinib have demonstrated that this scaffold can be decorated with various substituents to achieve potent and, in some cases, multi-targeted kinase inhibition.[5][6] For the purpose of this guide, we will hypothesize that our compound, ATX, is designed to inhibit a key kinase in a cancer-relevant signaling pathway, for instance, a member of the SRC family of kinases.

A Multi-Faceted Approach to Mechanism of Action Validation

Confirming the mechanism of action of a targeted drug like ATX is not a linear process but rather a convergence of evidence from multiple, orthogonal experimental approaches. Our validation strategy will be built on three pillars:

  • Direct Target Engagement: Does ATX physically interact with its intended kinase target in a cellular context?

  • Downstream Pathway Modulation: Does target engagement by ATX lead to the expected changes in downstream signaling events?

  • Phenotypic Outcomes: Do the molecular effects of ATX translate into the desired cellular phenotype (e.g., decreased proliferation, induction of apoptosis)?

This guide will compare and contrast key methodologies within each of these pillars, providing the "why" behind the "how."

Pillar 1: Confirming Direct Target Engagement

Unequivocally demonstrating that your compound binds to its intended target within the cell is the foundational step in mechanism of action validation.[1] Here, we compare two powerful biophysical techniques: the Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC).

Comparison of Target Engagement Methodologies
FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[7][8]Measures the heat released or absorbed during the binding of a ligand to a protein in solution.[9]
Environment In situ (intact cells or cell lysates), preserving the native protein conformation and interactions.In vitro, using purified protein and compound.
Information Yield Primarily qualitative (target engagement confirmation) or semi-quantitative (relative affinity).Quantitative determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[9]
Throughput Can be adapted for higher throughput screening.Lower throughput, typically used for detailed characterization of lead compounds.
Key Advantage Physiologically relevant context.Provides a complete thermodynamic profile of the interaction.
Key Limitation Not all proteins exhibit a measurable thermal shift.Requires larger quantities of purified, stable protein.

Experimental Workflow: A Head-to-Head Comparison

G cluster_0 Cellular Thermal Shift Assay (CETSA) cluster_1 Isothermal Titration Calorimetry (ITC) A Treat cells with ATX or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/aggregated fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Load purified target kinase into sample cell G Inject ATX into sample cell in small aliquots E->G F Load ATX into titration syringe F->G H Measure heat changes and fit to a binding model G->H

Caption: Comparative workflows for CETSA and ITC.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine if ATX engages its target kinase in intact cells.

Materials:

  • Cancer cell line expressing the target kinase

  • ATX and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies: Primary antibody against the target kinase, HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in culture plates and grow to 80-90% confluency. Treat cells with the desired concentration of ATX or vehicle for 1-2 hours.

  • Heating: Harvest cells and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

  • Fractionation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature in the ATX-treated samples compared to the vehicle control, signifying that ATX binding has stabilized the target kinase.

Temperature (°C)Vehicle Control (Relative Band Intensity)ATX-Treated (Relative Band Intensity)
401.001.00
450.950.98
500.750.92
550.400.80
600.150.55
650.050.25
700.000.10

Pillar 2: Assessing Downstream Pathway Modulation

Once target engagement is confirmed, the next critical step is to demonstrate that this binding event has the intended functional consequence on the downstream signaling pathway.[9] For a kinase inhibitor like ATX, this typically means a reduction in the phosphorylation of its direct substrates.

Methodologies for Pathway Analysis
  • Phospho-Specific Western Blotting: A widely used and accessible technique to measure the phosphorylation status of specific downstream proteins.[10]

  • In Vitro Kinase Assays: These assays use purified components to directly measure the ability of an inhibitor to block the phosphorylation of a substrate by its target kinase.[11][12] They are invaluable for determining inhibitor potency (e.g., IC50 values).

G ATX ATX TargetKinase Target Kinase ATX->TargetKinase Inhibition Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse

Caption: Hypothetical signaling pathway inhibited by ATX.

Detailed Protocol: Phospho-Specific Western Blotting

This protocol assesses the effect of ATX on the phosphorylation of a known substrate of the target kinase in cells.

Materials:

  • Cancer cell line

  • ATX and vehicle control

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: Primary antibodies against both the total and phosphorylated forms of the substrate protein, HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with a dose-range of ATX or vehicle for a predetermined time.

  • Lysis: Wash cells with ice-cold PBS and lyse with buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane to prevent non-specific antibody binding. Use 5% BSA in TBST for phospho-specific antibodies to avoid high background from casein in milk.[13]

  • Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate protein.

Data Interpretation: A dose-dependent decrease in the signal from the phospho-specific antibody in ATX-treated cells, with no change in the total protein levels, confirms that ATX inhibits the kinase activity in the cellular context.

ATX Concentration (nM)Phospho-Substrate (Relative Level)Total Substrate (Relative Level)
0 (Vehicle)1.001.00
10.851.02
100.450.98
1000.121.01
10000.050.99

Pillar 3: Evaluating Phenotypic Outcomes

The ultimate goal of a targeted therapeutic is to elicit a specific, desired cellular response.[14] Phenotypic assays are crucial for linking the molecular mechanism of action to a biological outcome.

Key Phenotypic Assays for Kinase Inhibitors
  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[3] They are a primary screen for anti-proliferative effects.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): These assays determine if the compound induces programmed cell death.

Detailed Protocol: MTT Cell Viability Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[3]

Materials:

  • Cancer cell line

  • ATX and vehicle control

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ATX or vehicle control and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

Data Interpretation: A dose-dependent decrease in absorbance in the ATX-treated wells compared to the vehicle control indicates a reduction in cell viability. This data can be used to calculate an IC50 value for the phenotypic effect.

ATX Concentration (nM)% Cell Viability (Relative to Vehicle)
0100
195
1075
10040
100015
100005

Synthesizing the Evidence and Considering Off-Target Effects

A robust validation of the mechanism of action for ATX comes from the convergence of these three pillars of evidence. The data should tell a cohesive story: ATX directly binds to and stabilizes its target kinase in cells (Pillar 1), leading to a dose-dependent inhibition of downstream substrate phosphorylation (Pillar 2), which in turn results in a dose-dependent decrease in cancer cell viability (Pillar 3).

It is also crucial to consider potential off-target effects, as many kinase inhibitors are not entirely specific.[15] Kinome-wide profiling screens can be employed to assess the selectivity of ATX against a broad panel of kinases.[9] Any significant off-target activities should be investigated to understand if they contribute to the observed phenotype or represent potential liabilities.

Conclusion

Validating the mechanism of action for a 2-aminothiazole drug, or any targeted therapeutic, is a multi-faceted endeavor that requires a suite of orthogonal, self-validating experiments. By systematically demonstrating direct target engagement, downstream pathway modulation, and the resulting cellular phenotype, researchers can build a compelling and comprehensive data package. This guide provides a strategic and comparative framework to navigate this critical phase of drug discovery, moving beyond simple protocols to foster a deeper understanding of the causality behind the experimental choices.

References

A Comparative Guide to Novel 2-Aminothiazole Derivatives and the Benchmark Kinase Inhibitor, Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical comparison of emerging 2-aminothiazole derivatives against the established multi-targeted kinase inhibitor, Dasatinib. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative anticancer activities, mechanisms of action, and the experimental methodologies crucial for their evaluation. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

Introduction: The Rationale for Innovation Beyond Dasatinib

Dasatinib, a potent, second-generation tyrosine kinase inhibitor (TKI), has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its clinical success stems from its ability to potently inhibit the BCR-ABL fusion protein, the hallmark of CML, by binding to both the active and inactive conformations of the ABL kinase domain.[2][3][4] Furthermore, Dasatinib targets a spectrum of other kinases, including the SRC family, c-KIT, and PDGFRβ, contributing to its broad therapeutic window.[1][4]

The core chemical structure of Dasatinib features a 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities.[5][6][7] This has spurred the development of novel 2-aminothiazole derivatives with the aim of enhancing potency, improving selectivity towards specific kinase targets, overcoming mechanisms of resistance to existing therapies, or reducing off-target toxicities.[1][5] This guide benchmarks representative examples of these next-generation compounds against Dasatinib, providing the experimental framework for their evaluation.

Comparative In Vitro Anticancer Activity

The initial assessment of any potential anticancer agent involves determining its cytotoxic or growth-inhibitory effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The table below summarizes the IC50 values for Dasatinib and selected novel 2-aminothiazole derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Dasatinib BCR-ABL, SRC familyK562Chronic Myeloid Leukemia<0.001[8]
Dasatinib BCR-ABL, SRC familyHT-29Colon Cancer~2.0[8]
Compound 82d Not SpecifiedK563LeukemiaMore potent than Dasatinib[8]
Compound 11b Not SpecifiedHT29Colon Cancer2.01[8]
Compound 73b Not SpecifiedH1299Lung Cancer4.89[8]
Compound 73b Not SpecifiedSHG-44Glioma4.03[9]
Compound 8n CHK1MV-4-11Leukemia0.042[10]
Compound 8n CHK1Z-138Lymphoma0.024[10]

Data compiled from multiple sources for illustrative purposes. For exact values and conditions, refer to the cited literature.

These data illustrate that novel 2-aminothiazole derivatives can exhibit potent anticancer activity, in some cases comparable or superior to Dasatinib against specific cell lines.[8] For instance, Compound 8n shows nanomolar potency against leukemia and lymphoma cell lines by targeting CHK1, a different kinase from Dasatinib's primary targets.[10] This highlights the versatility of the 2-aminothiazole scaffold in generating inhibitors with diverse target profiles.

Methodology Deep Dive: Assessing Cell Viability with the MTT Assay

The IC50 values presented above are typically determined using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

The principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[11][12] The quantity of formazan produced is directly proportional to the number of viable cells.[11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 5: Assay Execution cell_prep 1. Harvest and count cells. Determine cell viability (>90%). cell_seed 2. Seed cells in a 96-well plate at a predetermined optimal density. cell_prep->cell_seed incubate1 3. Incubate overnight (37°C, 5% CO2) to allow cell adherence and recovery. cell_seed->incubate1 drug_prep 4. Prepare serial dilutions of 2-aminothiazole derivatives and Dasatinib. drug_add 5. Add compounds to respective wells. Include vehicle control (e.g., DMSO). drug_prep->drug_add incubate2 6. Incubate for a specified duration (e.g., 48 or 72 hours). drug_add->incubate2 mtt_add 7. Add MTT reagent (0.5 mg/mL final conc.) to each well. incubate3 8. Incubate for 4 hours to allow formazan crystal formation. mtt_add->incubate3 solubilize 9. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. incubate3->solubilize read 10. Read absorbance at 570 nm using a microplate reader. solubilize->read

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol: MTT Assay for IC50 Determination
  • Cell Seeding: Harvest cells and perform a viable cell count (e.g., using Trypan Blue). Seed the cells into a 96-well flat-bottom plate at a density of 0.5-1.0 x 10⁵ cells/mL (for suspension cells) or 1-1.5 x 10⁵ cells/mL (for adherent cells) in a final volume of 100 µL per well.[13] Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation and Addition: Prepare a series of dilutions (e.g., 1:3 or 1:10) of the test compounds (new 2-aminothiazole derivatives and Dasatinib) and a vehicle control (e.g., DMSO) in culture medium.[13] Remove the old media from the wells and add 100 µL of the media containing the compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours under the same conditions.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Comparative Mechanism of Action: On-Target and Off-Target Effects

While IC50 values reveal potency, understanding the mechanism of action is critical for drug development. This involves identifying the specific molecular targets and their downstream signaling consequences.

Dasatinib is a multi-kinase inhibitor.[1] Its primary target in CML is the BCR-ABL kinase, which it inhibits by binding to the ATP-binding site.[4] This blocks the downstream signaling pathways that drive uncontrolled cell proliferation and survival.[4] Unlike its predecessor Imatinib, Dasatinib can bind to both the active and inactive conformations of BCR-ABL, allowing it to overcome many forms of Imatinib resistance.[2][3][4]

Novel 2-aminothiazole derivatives are being designed to target a variety of kinases. Some may be optimized for higher affinity and selectivity for BCR-ABL, while others are directed towards entirely different targets implicated in other cancers, such as:

  • Checkpoint Kinase 1 (CHK1): As seen with compound 8n, crucial for DNA damage response.[10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.[14]

  • Phosphoinositide 3-kinases (PI3Ks): Central to the PI3K/AKT/mTOR pathway, which governs cell growth, survival, and metabolism.[14][15]

BCR-ABL Signaling Pathway

BCR_ABL_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Cell Proliferation RAS_RAF->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival Dasatinib Dasatinib & New Derivatives Dasatinib->BCR_ABL Inhibition

Caption: The BCR-ABL signaling pathway and the inhibitory action of TKIs.

Methodology Deep Dive: Probing the Mechanism with Western Blotting

Western blotting is an indispensable technique to confirm target engagement and assess the effects of an inhibitor on downstream signaling pathways.[16] It allows for the detection and quantification of specific proteins in a cell lysate, including their post-translational modifications like phosphorylation, which is the direct result of kinase activity.[17]

To compare a new 2-aminothiazole derivative with Dasatinib, one would treat BCR-ABL positive cells (e.g., K562) with each compound and then perform Western blotting to detect the phosphorylation status of BCR-ABL and its downstream substrates like STAT5 and CrkL.[18] A potent inhibitor will lead to a dose-dependent decrease in the phosphorylation of these proteins. This technique is also used to detect key markers of apoptosis, such as cleaved caspase-3 and cleaved PARP.[16]

Experimental Workflow: Western Blotting

Western_Blot_Workflow cluster_sample Sample Prep cluster_gel Electrophoresis cluster_transfer Transfer cluster_detect Detection cell_treat 1. Treat cells with Dasatinib or derivative. cell_lyse 2. Lyse cells to extract proteins. cell_treat->cell_lyse protein_quant 3. Quantify protein concentration (e.g., BCA assay). cell_lyse->protein_quant sds_page 4. Separate proteins by size via SDS-PAGE. protein_transfer 5. Transfer proteins from gel to a membrane (PVDF). blocking 6. Block membrane to prevent non-specific binding. primary_ab 7. Incubate with primary antibody (e.g., anti-phospho-STAT5). blocking->primary_ab secondary_ab 8. Incubate with HRP-conjugated secondary antibody. primary_ab->secondary_ab detection 9. Add ECL substrate and detect signal (chemiluminescence). secondary_ab->detection

Caption: General workflow for Western Blot analysis.

Detailed Protocol: Western Blotting for Phosphorylated Proteins
  • Sample Preparation: Treat cells with various concentrations of the inhibitors for a specified time. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[16] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to minimize non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-STAT5 or total STAT5) overnight at 4°C with gentle agitation.[16]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again three times with TBST. Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[16] The intensity of the bands can be quantified using densitometry software.

Elucidating Cellular Fate: Cell Cycle Analysis

By inhibiting kinases that regulate cell proliferation, effective anticancer drugs often cause cell cycle arrest, preventing cancer cells from dividing. This can be assessed by analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Flow cytometry with propidium iodide (PI) staining is the standard method for cell cycle analysis. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation and quantification of cells in each phase of the cell cycle. An accumulation of cells in a specific phase after drug treatment indicates cell cycle arrest.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cell_treat 1. Treat cells with compounds for 24-48h. cell_harvest 2. Harvest cells and wash with ice-cold PBS. cell_treat->cell_harvest cell_fix 3. Fix cells in cold 70% ethanol while vortexing gently. cell_harvest->cell_fix wash_cells 4. Wash cells to remove ethanol. rnase_treat 5. Treat with RNase A to degrade RNA. wash_cells->rnase_treat pi_stain 6. Stain cells with Propidium Iodide (PI). rnase_treat->pi_stain flow_cytometry 7. Acquire data on a flow cytometer. data_analysis 8. Analyze DNA content histograms to quantify cell cycle phases. flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment and Harvesting: Seed and treat cells with the test compounds for the desired time (e.g., 24 or 48 hours). Harvest approximately 1x10⁶ cells by centrifugation.[19]

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] Incubate for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to rehydrate the cells.[19] Resuspend the cells in 100 µL of RNase A solution (100 µg/mL) and incubate for 15 minutes at room temperature to ensure only DNA is stained.[19][20] Add 400 µL of PI staining solution (50 µg/mL).[19]

  • Flow Cytometry: Incubate the cells in the dark for at least 15-30 minutes. Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE or PE-Texas Red channel.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content frequency histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19]

Conclusion and Future Perspectives

Dasatinib remains a cornerstone of therapy for certain leukemias, setting a high bar for new kinase inhibitors. The 2-aminothiazole scaffold, however, continues to prove its value as a versatile template for designing novel anticancer agents.[5] The research highlighted in this guide demonstrates that new derivatives can achieve high potency, sometimes through novel mechanisms of action by engaging different kinase targets.[10][14][15]

The comprehensive benchmarking of these new agents against established drugs like Dasatinib, using the rigorous experimental protocols detailed here, is essential. By systematically evaluating their in vitro activity, elucidating their mechanisms of action, and understanding their effects on cell fate, the scientific community can identify promising new candidates for further preclinical and clinical development. The ultimate goal is to expand the arsenal of targeted therapies, offering more effective and personalized treatment options for cancer patients.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Amino-5-(2-hydroxyethyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds.[1][2][3] However, this privileged structure harbors a metabolic secret: a susceptibility to biotransformation that can impact a compound's pharmacokinetic profile and, in some cases, lead to the formation of reactive metabolites.[4][5] This guide provides an in-depth, comparative framework for assessing the metabolic stability of 2-Amino-5-(2-hydroxyethyl)thiazole derivatives, offering both foundational principles and actionable experimental protocols.

The Metabolic Predicament of the 2-Aminothiazole Core

The inherent chemical properties of the 2-aminothiazole ring make it a target for oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[4][6] Understanding this liability is the first step in designing more robust drug candidates.

Key Metabolic Vulnerabilities:
  • CYP-Mediated Oxidation: The thiazole ring is susceptible to oxidation, a common Phase I metabolic reaction.[7][8] For 2-aminothiazole derivatives, this can lead to the formation of epoxides, which are often highly reactive intermediates.[4][6] The presence of the amino group on the thiazole ring has been shown to lower the energy barrier for these oxidative pathways, making these compounds more prone to metabolism.[4][9]

  • Reactive Metabolite Formation: The formation of electrophilic reactive metabolites from the 2-aminothiazole core is a significant concern. These metabolites can covalently bind to cellular macromolecules like proteins, a process that has been linked to idiosyncratic drug toxicity.[4][6] One notable pathway involves the epoxidation of the C4-C5 double bond of the thiazole ring.[10]

  • Rapid Clearance: The metabolic instability of the 2-aminothiazole moiety can lead to rapid clearance of the drug from the body, resulting in a short half-life and potentially reduced therapeutic efficacy. For instance, the antitubercular agent N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine was found to be rapidly metabolized by human liver microsomes, with a half-life of just 28 minutes, with the metabolism occurring at the aminothiazole ring.[11][12]

A Comparative Framework: Structure-Metabolism Relationships

Compound IDR Group (on 2-amino)Modification to Hydroxyethyl GroupPredicted Metabolic StabilityRationale
Parent-01 -HNoneLowThe unsubstituted 2-amino group and exposed thiazole ring are highly susceptible to CYP-mediated oxidation.[4][6]
Derivative-02 -C(O)CH₃ (Acetyl)NoneModerateAcylation of the 2-amino group can reduce its basicity and may sterically hinder the approach of metabolizing enzymes, potentially slowing down metabolism.
Derivative-03 Bulky aromatic groupNoneModerate to HighA bulky substituent on the 2-amino group could provide significant steric shielding for the thiazole ring, reducing access for CYP enzymes.[10]
Derivative-04 -HO-GlucuronideLow (Parent), High (Metabolite)The hydroxyl group of the hydroxyethyl side chain is a potential site for Phase II conjugation, such as glucuronidation. This would lead to rapid clearance of the parent compound.[13]
Derivative-05 -HOxidation to carboxylic acidLow (Parent), High (Metabolite)The primary alcohol of the hydroxyethyl group could be oxidized to a carboxylic acid, a common metabolic pathway for alkyl alcohols.[14]

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of novel this compound derivatives, in vitro assays using liver subcellular fractions are the industry standard.[15][16][17] Below are detailed protocols for two of the most common assays: the Liver Microsomal Stability Assay and the S9 Fraction Stability Assay.

Liver Microsomal Stability Assay

This assay is a primary screen for Phase I metabolic activity, particularly that of CYP enzymes.[18]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Analysis prep_cpd Prepare Test Compound (e.g., 1 µM final conc.) pre_inc Pre-incubate Compound & Microsomes at 37°C prep_cpd->pre_inc prep_mic Prepare Microsome Suspension (e.g., 0.5 mg/mL in buffer) prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction (Add NADPH system) prep_nadph->start_rxn pre_inc->start_rxn time_points Incubate at 37°C (Take aliquots at 0, 5, 15, 30, 60 min) start_rxn->time_points stop_rxn Terminate Reaction (Add cold acetonitrile) time_points->stop_rxn centrifuge Centrifuge to precipitate protein stop_rxn->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension and pre-incubate at 37°C for 5-10 minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered t=0.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 times the aliquot volume) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Liver S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolism.[17]

Objective: To evaluate the overall hepatic metabolic stability of a test compound, including contributions from both oxidative and conjugative pathways.

Materials:

  • Same as for the microsomal assay, with the following additions:

  • Liver S9 fraction instead of microsomes.

  • Cofactors for Phase II enzymes, such as Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation.

Workflow Diagram:

G cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Analysis prep_cpd Prepare Test Compound (e.g., 1 µM final conc.) pre_inc Pre-incubate Compound & S9 Fraction at 37°C prep_cpd->pre_inc prep_s9 Prepare S9 Fraction Suspension (e.g., 1 mg/mL in buffer) prep_s9->pre_inc prep_cofactors Prepare Cofactor Mix (NADPH, UDPGA, PAPS) start_rxn Initiate Reaction (Add Cofactor Mix) prep_cofactors->start_rxn pre_inc->start_rxn time_points Incubate at 37°C (Take aliquots at various times) start_rxn->time_points stop_rxn Terminate Reaction (Add cold acetonitrile) time_points->stop_rxn centrifuge Centrifuge to precipitate protein stop_rxn->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the Liver S9 Fraction Stability Assay.

Step-by-Step Methodology:

The protocol is very similar to the microsomal stability assay, with the key difference being the use of S9 fraction and a more comprehensive cofactor mix.

  • Preparation: Prepare the S9 fraction suspension (e.g., 1 mg/mL) and a cofactor mix containing NADPH, UDPGA, and PAPS.

  • Incubation: Pre-incubate the test compound with the S9 fraction.

  • Initiation: Start the reaction by adding the complete cofactor mix.

  • Time Points, Termination, and Analysis: Follow the same procedure as for the microsomal assay.

Data Analysis and Interpretation

The primary data from these assays is the concentration of the parent compound remaining over time. From this, two key parameters are calculated:

  • In Vitro Half-Life (t₁/₂):

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k

  • In Vitro Intrinsic Clearance (CLᵢₙₜ):

    • This parameter represents the inherent ability of the liver enzymes to metabolize a drug.

    • It is calculated using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [protein concentration in mg/mL])

A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.

Concluding Remarks for the Drug Developer

Assessing the metabolic stability of this compound derivatives is not merely a screening step but a critical component of a robust drug design strategy. The 2-aminothiazole core, while offering significant advantages in terms of biological activity, presents a metabolic challenge that must be addressed early in the discovery process. By understanding the underlying metabolic pathways and employing systematic in vitro evaluation, researchers can identify liabilities, establish structure-metabolism relationships, and rationally design next-generation derivatives with improved pharmacokinetic profiles. The strategic modification of substituents around the thiazole core and on the 2-amino group can mitigate metabolic instability, transforming a potentially transient compound into a viable drug candidate.

References

A Comparative Guide to the Antioxidant Properties of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2][3] Its scaffold is prevalent in numerous natural products, including Vitamin B1 (Thiamine), and is a key structural component in a wide array of FDA-approved drugs.[1][4] This guide provides an in-depth comparative analysis of the antioxidant properties inherent to various series of thiazole derivatives. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) that govern these properties is paramount for the rational design of novel therapeutics to combat conditions rooted in oxidative stress.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders.[5][6] Antioxidants mitigate this damage by neutralizing free radicals, and thiazole derivatives have emerged as a particularly promising class of synthetic antioxidants.[7][8] This analysis synthesizes experimental data to elucidate the structural features that enhance the antioxidant capacity of the thiazole core.

Mechanisms of Antioxidant Action in Thiazole Derivatives

The antioxidant activity of thiazole compounds is primarily attributed to their ability to interrupt the cascade of free radical reactions. This is achieved through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): Compounds with labile hydrogen atoms (e.g., from phenolic hydroxyl or hydrazone N-H groups) can directly donate a hydrogen atom to a free radical, quenching it. The resulting antioxidant radical is typically more stable and less reactive.

  • Single Electron Transfer (SET): An antioxidant molecule can donate a single electron to a free radical, converting it into a more stable anion.

The thiazole scaffold can be strategically functionalized to facilitate these mechanisms. For instance, pulse radiolysis studies on an aminothiazole derivative revealed that it effectively scavenges peroxyl radicals, with the initially formed nitrogen-centered radical undergoing transformation into a more stable sulfur-centered radical, showcasing the ring's role in stabilizing the radical species.[9]

Structure-Activity Relationship (SAR) and Key Molecular Features

A comprehensive review of the literature reveals several key structural motifs that consistently impart potent antioxidant activity to the thiazole scaffold.

  • Phenolic Moieties: The incorporation of phenolic fragments is the most influential factor for high antioxidant activity. The hydroxyl groups on the phenyl ring act as excellent hydrogen donors (HAT mechanism). Derivatives containing catechol (3,4-dihydroxy) or 2,6-di-tert-butylphenol groups often exhibit the highest activity, in many cases exceeding that of standard antioxidants like butylated hydroxytoluene (BHT).[10]

  • Hydrazone Linkers: A hydrazone moiety (-C=N-NH-) connecting the thiazole ring to another aromatic system is a recurring feature in potent thiazole-based antioxidants.[11] The N-H proton of the hydrazone is readily donatable, contributing significantly to radical scavenging.

  • Substituents at Position 4: The nature of the substituent at this position can modulate activity. Phenyl groups substituted with electron-donating groups, particularly hydroxyl groups, enhance antioxidant capacity.[11]

  • Thiol Groups: The presence of a thiol (-SH) group, as seen in structurally related benzothiazole and thiadiazole derivatives, leads to exceptionally potent free radical scavenging.[12][13] These compounds demonstrate that sulfur, in different oxidation states, plays a critical role in the antioxidant mechanism.

  • Carboxamide Functionality: Thiazole-carboxamide derivatives have been identified as a class with remarkable antioxidant potential, with some compounds showing significantly lower IC₅₀ values than the standard antioxidant Trolox.[5][6]

The following diagram illustrates the key structural features on a thiazole scaffold that enhance its antioxidant properties.

Caption: Key structural features enhancing thiazole antioxidant activity.

Comparative Performance Analysis

The antioxidant efficacy of a compound is typically quantified by its IC₅₀ value—the concentration required to inhibit 50% of the free radicals in a given assay. A lower IC₅₀ value indicates higher potency. The tables below compare the performance of various thiazole series against standard antioxidants in the most commonly used assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[11][14]

Compound/SeriesKey Structural FeaturesIC₅₀ ValueReference Standard (IC₅₀)Source
Thiazole-carboxamide (LMH6) Carboxamide0.185 ± 0.049 µM Trolox (3.10 ± 0.92 µM)[5][6]
Thiazole-carboxamide (LMH7) Carboxamide0.221 ± 0.059 µM Trolox (3.10 ± 0.92 µM)[5][6]
Compound Ve 4-methoxyphenyl23.71 µg/mL Ascorbic Acid (N/A)[15]
Compound Vd 4-aminophenyl32.11 µg/mL Ascorbic Acid (N/A)[15]
Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate Aminothiazole, Ester64.75 ppm (µg/mL) N/A[14][16]
4-Thiomethyl-1,3-thiazole (7e) Cyanomethyl at C2, Aryl thiomethyl191 µM Ascorbic Acid (29 µM)[17]
Thiadiazole Thiol (T3) Structurally related Thiol0.053 ± 0.006 mM N/A[12][13]

Data clearly indicates that thiazole-carboxamides and certain phenolic derivatives exhibit exceptionally potent activity, often surpassing common standards.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+) and is applicable to both hydrophilic and lipophilic compounds.[18]

Compound/SeriesKey Structural FeaturesIC₅₀ ValueReference Standard (IC₅₀)Source
Phenolic Thiazole (7k) N-methyl, Polyphenolic1.86 ± 0.04 µM Trolox (3.24 ± 0.01 µM)[18]
Thiadiazole Thiol (T3) Structurally related Thiol0.023 ± 0.002 mM N/A[12][13]
Dendrodoine Analogue (DA) Aminothiazole3.07 µM DA ≈ 0.17 µM Trolox Trolox[9]

The data from the ABTS assay corroborates the high potency of phenolic and thiol-containing thiazole derivatives.

Experimental Protocols: Standard Methodologies

To ensure reproducibility and standardization, detailed protocols for the primary antioxidant assays are provided below.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from methodologies frequently described in the literature.[5][15]

Principle: Antioxidants reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[11]

Procedure:

  • Reagent Preparation: Prepare a fresh 0.004% (w/v) solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of the test thiazole derivative (e.g., 1000 µg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Reaction: In a test tube or microplate well, add 1 mL of the DPPH solution to 3 mL of each sample dilution. A blank is prepared with 1 mL of DPPH and 3 mL of methanol.

  • Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a UV-visible spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the % inhibition against the sample concentration and determine the IC₅₀ value from the curve.

Protocol 2: ABTS Radical Cation Scavenging Assay

This protocol is based on the method reported by Re et al. and cited in relevant studies.[11]

Principle: The pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color, is reduced by the antioxidant to its colorless neutral form. The decrease in absorbance is monitored.

Procedure:

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Reagent Preparation: Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

  • Reaction: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation & IC₅₀ Determination: Calculate the percentage inhibition and determine the IC₅₀ value as described for the DPPH assay.

The general workflow for screening thiazole derivatives for antioxidant activity is visualized below.

workflow cluster_prep Preparation & Design cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis & Interpretation start Synthesize or Select Thiazole Derivatives dissolve Prepare Stock Solutions & Serial Dilutions start->dissolve dpph DPPH Assay dissolve->dpph abts ABTS Assay dissolve->abts other Other Assays (FRAP, CUPRAC, etc.) dissolve->other measure Spectrophotometric Measurement dpph->measure abts->measure other->measure calc Calculate % Inhibition & Determine IC50 Values measure->calc sar Structure-Activity Relationship (SAR) Analysis calc->sar lead Identify Lead Compounds sar->lead

Caption: General workflow for antioxidant screening of thiazole compounds.

Conclusion and Future Outlook

The collective evidence strongly supports the thiazole scaffold as a privileged structure for the development of potent antioxidants. The comparative analysis reveals that functionalization with phenolic, hydrazone, and carboxamide moieties are highly effective strategies for enhancing radical scavenging activity. Several synthesized derivatives have demonstrated potency far exceeding that of established standards like Trolox and Ascorbic Acid.

Future research should focus on:

  • In-depth Mechanistic Studies: Utilizing techniques like computational DFT studies and cell-based assays to further elucidate the mechanisms of action and differentiate between HAT and SET pathways for lead compounds.[5][6]

  • Exploring Diverse Scaffolds: Synthesizing novel derivatives by combining the thiazole ring with other heterocycles known for antioxidant properties to explore synergistic effects.[10]

  • In Vivo Evaluation: Progressing the most promising compounds from in vitro assays to in vivo models of oxidative stress-related diseases to validate their therapeutic potential.

  • Safety and Toxicity Profiling: Thoroughly evaluating the cytotoxicity and overall safety profile of lead candidates to ensure their suitability for drug development.

By leveraging the structure-activity relationships outlined in this guide, researchers are well-equipped to rationally design the next generation of thiazole-based antioxidants with enhanced efficacy and drug-like properties.

References

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 2-Amino-5-(2-hydroxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-5-(2-hydroxyethyl)thiazole, ensuring the safety of laboratory personnel and the preservation of our environment. While this document offers in-depth guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations.

Understanding the Compound: Hazard Profile of this compound

Based on data from analogous compounds such as 2-Amino-5-methylthiazole, it is prudent to handle this compound as a substance that is:

  • Harmful if swallowed. [1]

  • Potentially causing damage to organs through prolonged or repeated exposure. [1]

  • Very toxic to aquatic life with long-lasting effects. [1][2]

Thermal decomposition of thiazole compounds can release toxic gases and vapors, including nitrogen oxides, carbon oxides, and sulfur oxides.[1] Therefore, all disposal procedures must be designed to mitigate these potential risks.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with documented transfer to a licensed disposal facility.

Step 1: Waste Characterization

Before disposal, it is crucial to characterize the waste stream containing this compound. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]

Hazardous Waste Characteristic Assessment for this compound Waste EPA Waste Code (if applicable)
Ignitability Unlikely for the solid form. Solutions may be ignitable depending on the solvent.D001 (if in an ignitable solvent)
Corrosivity Unlikely to be corrosive.D002 (if pH is ≤ 2 or ≥ 12.5)
Reactivity Generally stable, but avoid strong oxidizing agents.[2]D003 (if reactive)
Toxicity High potential for aquatic toxicity.[1][2] A Toxicity Characteristic Leaching Procedure (TCLP) may be required.D-series (if TCLP results exceed regulatory limits)

Given its likely toxicity to aquatic life, it is safest to manage all waste containing this compound as hazardous waste .

Step 2: Segregation and Containerization

Proper segregation prevents dangerous reactions and ensures compliant disposal.

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container. Do not mix with other waste streams. The container must be labeled with the full chemical name and approximate concentration.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a designated solid hazardous waste container.

All containers must be in good condition, compatible with the waste, and have a securely fitting lid.

Step 3: Labeling

Accurate labeling is a cornerstone of safe waste management. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 105773-93-1

  • The specific hazard characteristics (e.g., "Toxic," "Harmful if Swallowed")

  • The accumulation start date

Step 4: On-Site Accumulation

Follow your institution's guidelines for the temporary storage of hazardous waste. Generally, these areas should be:

  • Secure and under the control of the laboratory.

  • Away from ignition sources and incompatible materials.

  • In a well-ventilated area.

Step 5: Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal service. The most common and recommended method for this type of chemical is incineration at a permitted hazardous waste facility. [4] This method ensures the complete destruction of the compound.

Never dispose of this compound down the drain or in regular trash.[4]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.

  • Minor Spills (Solid):

    • Evacuate the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Carefully sweep the solid material into a designated hazardous waste container. Avoid generating dust.[2]

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[5]

    • Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Provide them with the location and nature of the spill.

The Logic of Safe Disposal: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Characterization cluster_handling On-Site Handling cluster_disposal Final Disposal start Waste Generated (Solid, Liquid, Contaminated Labware) characterize Characterize as Hazardous Waste (Precautionary Principle) start->characterize spill Spill Occurs? start->spill segregate Segregate Waste Streams (Solid vs. Liquid) characterize->segregate containerize Use Compatible & Secure Containers segregate->containerize label_waste Label Clearly ('Hazardous Waste', Chemical Name, Hazards) containerize->label_waste accumulate Store in Designated Accumulation Area label_waste->accumulate contact_ehs Contact EHS for Pickup accumulate->contact_ehs transport Licensed Hazardous Waste Transporter contact_ehs->transport end Incineration at a Permitted Facility transport->end emergency Follow Emergency Spill Procedures spill->emergency

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following these procedures, researchers and scientists can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity. Always remember that proactive and informed chemical management is the bedrock of a safe and successful research environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-(2-hydroxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds like 2-Amino-5-(2-hydroxyethyl)thiazole demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity: Harmful if swallowed[1][2][3].

  • Skin Irritation: Can cause skin irritation upon contact[2].

  • Eye Damage: Poses a risk of serious eye irritation[2][4][5].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[4].

  • Chronic Toxicity: There is a potential for organ damage through prolonged or repeated exposure[1][3].

  • Environmental Hazard: Thiazole compounds can be very toxic to aquatic life with long-lasting effects[1][3][6].

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on established safety principles for handling hazardous chemicals.[7][8]

Eye and Face Protection
  • Rationale: Thiazole derivatives are known to cause serious eye irritation[4]. Direct contact from a splash could result in significant injury.

  • Required Equipment:

    • Chemical Splash Goggles: Must meet ANSI Z87.1 standards. These provide a seal around the eyes, offering protection from splashes from all angles.[4]

    • Face Shield: A face shield should be worn in addition to goggles when there is a heightened risk of splashing, such as when transferring large volumes or during highly exothermic reactions.[4][8][9]

Hand Protection
  • Rationale: To prevent skin contact, which can lead to irritation and potential systemic absorption.[10]

  • Required Equipment:

    • Nitrile Gloves: Disposable, powder-free nitrile gloves offer good short-term protection against a range of chemicals.[4] Always inspect gloves for tears or holes before use.[11]

    • Double Gloving: For tasks involving a higher risk of splashes or for prolonged contact, double-gloving is recommended to provide an additional layer of protection.[4][12]

    • Glove Removal: Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste. Never wear gloves outside the laboratory area to prevent cross-contamination of common surfaces like doorknobs or phones.[9][13]

Body Protection
  • Rationale: Protects personal clothing and underlying skin from contamination.

  • Required Equipment:

    • Laboratory Coat: A flame-retardant lab coat is mandatory. It should be fully buttoned to provide maximum coverage.[8][11]

    • Chemical-Resistant Apron: For procedures involving larger quantities or a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[8]

    • Appropriate Attire: Long pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[4][14]

Respiratory Protection
  • Rationale: To prevent the inhalation of dust or aerosols that may cause respiratory irritation.

  • Required Equipment:

    • Chemical Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]

    • NIOSH-Approved Respirator: If engineering controls like a fume hood are not sufficient or unavailable, a NIOSH-approved respirator may be necessary. The specific type of respirator should be determined by a formal risk assessment.[8][15]

PPE Selection Matrix

The level of PPE required can be scaled based on the nature and volume of the work being performed.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Small-Scale (<1g) Solution Prep Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatChemical Fume Hood
Medium-Scale (1-20g) Reactions & Transfers Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Large-Scale (>20g) or High-Splash Potential Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood (Respirator as backup)
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron or CoverallsNIOSH-Approved Respirator (if significant dust/aerosol)

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If needed, wear a chemical-resistant apron over it.

  • Gloves: Don the first pair of nitrile gloves. If double-gloving, put the second pair on over the first.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

Doffing Sequence (to be performed in the lab):
  • Outer Gloves (if applicable): Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.

  • Lab Coat/Apron: Remove your lab coat and apron, folding the contaminated side inward, and hang it in its designated place or dispose of it if it's disposable.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a hazardous waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[7]

Operational and Disposal Plans

Safe Handling Procedures
  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[7][8]

  • Avoid generating dust and aerosols.[7]

  • Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[1]

  • Do not eat, drink, or smoke in the laboratory.[1][10]

Spill Response
  • Minor Spill: For a small spill, remove all sources of ignition.[16] Dampen the solid material with 60-70% ethanol, and carefully transfer it to a labeled, sealed container for hazardous waste.[16] Clean the affected area with absorbent paper dampened with ethanol, followed by a soap and water solution.[16]

  • Major Spill: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan
  • All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[4] Do not mix with other waste streams.[4]

  • Empty containers should be handled as if they still contain the product until they have been properly decontaminated.[4]

Visual Workflow for Safe Handling

The following diagram outlines the decision-making process for ensuring safety when working with this compound.

G A Review SDS & Assess Risk B Select PPE based on Task Scale (See Table) A->B C Verify Fume Hood & Safety Shower/Eyewash Functionality B->C D Don PPE in Correct Sequence C->D E Handle Chemical Inside Fume Hood D->E F Monitor for Spills or Exposure E->F G Segregate & Label Hazardous Waste F->G No Incidents J Spill Occurs F->J Incident H Doff PPE in Correct Sequence G->H I Thoroughly Wash Hands H->I K Minor Spill: Follow Cleanup Protocol J->K Minor L Major Spill: Evacuate & Notify EHS J->L K->G

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(2-hydroxyethyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(2-hydroxyethyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.